Melengestrol Acetate-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C25H32O4 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1/i4D3 |
Clé InChI |
UDKABVSQKJNZBH-TWOXOXTASA-N |
Synonymes |
17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione; 17-Hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione Acetate-d3; 17-(Acetoxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione; 6-Dehydro-16-methylene-17α-hydroxy-6α-methyl |
Origine du produit |
United States |
Foundational & Exploratory
Melengestrol Acetate-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Melengestrol (B123420) Acetate-d3 (MGA-d3) is the deuterated analogue of Melengestrol Acetate (B1210297) (MGA), a synthetic progestogen used in animal husbandry to improve feed efficiency and suppress estrus in heifers.[1][2] Due to its chemical similarity to MGA and its distinct mass, MGA-d3 serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the quantification of MGA residues in biological matrices.[1][3] This guide provides a comprehensive overview of the technical aspects of Melengestrol Acetate-d3, including its chemical properties, a representative synthesis approach, detailed analytical methodologies, and its role in quantitative analysis.
Chemical and Physical Properties
This compound is a stable isotope-labeled form of Melengestrol Acetate, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution results in a mass shift of +3 atomic mass units, which allows for its differentiation from the unlabeled compound in mass spectrometry.
| Property | Value | Reference |
| Chemical Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate | [4] |
| Alternate Names | 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione, MGA-d3 | |
| Molecular Formula | C₂₅H₂₉D₃O₄ | [4] |
| Molecular Weight | 399.54 g/mol | [4] |
| Accurate Mass | 399.2489 Da | [4] |
| Isotopic Purity | ≥98 atom % D | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C |
Synthesis
A detailed, publicly available synthesis protocol for this compound is not available, as this is often considered proprietary information by commercial suppliers. However, a plausible synthetic route can be conceptualized based on general principles of steroid chemistry and isotopic labeling. The deuteration is typically achieved at the acetyl group.
A likely approach involves the acetylation of melengestrol (the unacetylated precursor) using a deuterated acetylating agent.
Analytical Data
Mass Spectrometry
This compound is primarily characterized and quantified using mass spectrometry. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis with positive electrospray ionization (ESI+), the following ions are typically monitored.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| Melengestrol Acetate (MGA) | 397 | 337, 438 | [1] |
| This compound (MGA-d3) | 400 | 349, 441 | [1] |
A proposed fragmentation pattern for MGA-d3 is the neutral loss of the deuterated acetic acid moiety (CH₃COOD, mass = 63) from the precursor ion.
NMR Spectroscopy
Experimental Protocols
This compound is a critical component in the analytical method for determining MGA residues in animal tissues. The following is a detailed protocol adapted from published methods for the analysis of MGA in bovine fat and liver.[1][5]
Sample Preparation and Extraction for Bovine Fat
-
Sample Homogenization: Weigh 5.0 g of the fat sample.
-
Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution.
-
Extraction: Add 10% ethyl acetate in hexane (B92381) and heat to dissolve the fat. Partition the analytes into heated acetonitrile (B52724).
-
Solvent Evaporation: Evaporate the acetonitrile phases to dryness.
-
Reconstitution and Clean-up: Reconstitute the residue in hexane and perform solid-phase extraction (SPE) using an octadecylsilanized silica (B1680970) gel cartridge.
-
Elution: Elute the analytes from the SPE cartridge with a mixture of hexane and acetone.
-
Final Preparation: Evaporate the eluent to dryness and reconstitute the residue in a solution of methanol (B129727) and water for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution program using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer with positive electrospray ionization (ESI+). Monitor the precursor and product ion transitions for both MGA and MGA-d3 as listed in Table 2.
-
Quantification: Construct a calibration curve using standards of known MGA concentrations. The concentration of MGA in the sample is determined by comparing the peak area ratio of MGA to the MGA-d3 internal standard against the calibration curve.
Mechanism of Action of Melengestrol Acetate
As a progestogen, Melengestrol Acetate exerts its biological effects by acting as an agonist for the progesterone (B1679170) receptor (PR).[7] The binding of MGA to the PR initiates a signaling cascade that ultimately modulates gene expression.
Progesterone Receptor Signaling Pathway
The progesterone receptor is a nuclear receptor that, in its inactive state, is complexed with heat shock proteins (HSPs) in the cytoplasm.[8]
-
Ligand Binding: MGA diffuses across the cell membrane and binds to the ligand-binding domain of the progesterone receptor.
-
Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins.[7]
-
Dimerization and Nuclear Translocation: The activated receptors dimerize and translocate to the nucleus.[7]
-
DNA Binding and Gene Transcription: In the nucleus, the receptor dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
-
Modulation of Gene Expression: The receptor-DNA complex recruits co-activators or co-repressors to modulate the transcription of target genes, leading to the physiological effects of the progestogen.
Conclusion
This compound is an essential analytical tool for researchers and regulatory bodies involved in monitoring MGA residues in food products. Its well-defined chemical properties and predictable behavior in mass spectrometry make it an ideal internal standard for accurate and precise quantification. Understanding the technical details of its application, as well as the biological mechanism of its unlabeled analogue, is crucial for professionals in drug development and food safety.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Melengestrol (B123420) Acetate-d3
This document provides a comprehensive technical overview of the chemical and physical properties of Melengestrol Acetate-d3, a deuterated analog of the synthetic progestin, Melengestrol Acetate (B1210297) (MGA). This isotopically labeled compound is a critical tool in analytical and research settings, primarily serving as an internal standard for the accurate quantification of Melengestrol Acetate in various matrices.
Chemical Identity and Core Properties
This compound is the deuterium-labeled form of Melengestrol Acetate, a progesterone (B1679170) derivative. The deuterium (B1214612) atoms are located on the acetyl group, which provides a distinct mass shift for mass spectrometry-based detection without significantly altering its chemical behavior.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate | [1] |
| Synonyms | 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [1][2] |
| Molecular Formula | C₂₅D₃H₂₉O₄ | [1][2] |
| Molecular Weight | 399.54 g/mol | [1][2] |
| Accurate Mass | 399.2489 | [1] |
| Unlabeled CAS No. | 2919-66-6 | [1][3][4][5][6] |
| Purity | ≥95% (HPLC), ≥98 atom % D |[1] |
Physicochemical Data
The physical and chemical properties of this compound are essential for its proper handling, storage, and application in experimental protocols.
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid, White to light yellow powder | [7] |
| Melting Point (Unlabeled) | 202-226 °C | [4][8][9] |
| Boiling Point (Unlabeled) | ~440.2 °C (estimate) | [4][9] |
| Solubility | Soluble in Chloroform. The unlabeled form is reported as soluble in DMSO (25 mg/mL) and sparingly soluble in water (1.06 mg/L). | [5][8][10][11] |
| Storage Conditions | Recommended storage at +2 to +8°C. For long-term storage as a powder, -20°C is recommended. In solvent, store at -80°C for up to 6 months. | [7][11] |
| Stability | The parent compound, MGA, is stable in various solvents and under a wide range of conditions. Samples have shown stability for up to two years when stored at -10°C. |[10] |
Applications in Research and Development
The primary application of this compound is as an internal standard for the quantification of Melengestrol Acetate residues in biological and environmental samples.[7][10] Its use is critical in regulatory testing for veterinary drug residues in livestock products.
-
Internal Standard: Due to its identical chemical structure and properties to the unlabeled analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in mass spectrometry. The known concentration of the spiked d3-analog allows for precise quantification of the native analyte, correcting for variations during sample preparation and analysis.[7][10]
-
Tracer Studies: It can be used as a tracer in metabolic and pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Melengestrol Acetate.[7]
The unlabeled parent compound, Melengestrol Acetate, is a synthetic progestogen used in veterinary medicine to suppress estrus, improve feed efficiency, and promote growth in heifers.[3][6][12]
Experimental Protocols: Quantitative Analysis via LC-MS
The use of this compound as an internal standard is a well-established methodology, particularly in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To accurately quantify Melengestrol Acetate (MGA) in a biological matrix (e.g., bovine fat, liver).
Methodology:
-
Sample Preparation: A known weight of the tissue sample (e.g., 1 gram) is homogenized.
-
Internal Standard Spiking: A precise volume of a known concentration of this compound stock solution is added to the homogenate.
-
Extraction: The analyte and internal standard are extracted from the matrix using an appropriate solvent (e.g., acetonitrile). The sample is then centrifuged, and the supernatant is collected.
-
Clean-up (Solid-Phase Extraction - SPE): The extract is passed through an SPE cartridge (e.g., octadecyl) to remove interfering substances. The analytes are first retained on the cartridge and then eluted with a small volume of solvent.
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a mobile phase-compatible solvent.
-
LC-MS Analysis:
-
Chromatography: The reconstituted sample is injected into an HPLC system, where MGA and MGA-d3 are separated from remaining matrix components on a C18 column.
-
Mass Spectrometry: The column eluent is introduced into a mass spectrometer, typically using electrospray ionization (ESI). The instrument is set to monitor specific ion transitions for both the analyte and the internal standard.
-
-
Data Analysis: A calibration curve is generated by analyzing standards containing known concentrations of MGA and a fixed concentration of MGA-d3. The peak area ratio of the analyte (MGA) to the internal standard (MGA-d3) is plotted against the concentration of the analyte. The concentration of MGA in the unknown sample is then determined by interpolating its peak area ratio from this calibration curve.
Visualized Workflows
The following diagrams illustrate the key experimental workflow for the application of this compound.
Caption: LC-MS quantification workflow using MGA-d3 as an internal standard.
Caption: Logical relationship in the internal standard quantification method.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. Melengestrol acetate - Wikipedia [en.wikipedia.org]
- 4. Melengestrol acetate | 2919-66-6 | FM25044 | Biosynth [biosynth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chibiotech.com [chibiotech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fao.org [fao.org]
- 9. Melengestrol acetate | 2919-66-6 [chemicalbook.com]
- 10. fao.org [fao.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Control of the bovine estrous cycle with melengestrol acetate (MGA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Melengestrol Acetate-d3: A Technical Guide to its Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Melengestrol Acetate-d3, a deuterated analog of the synthetic progestin Melengestrol Acetate (B1210297) (MGA). This document covers its chemical structure, physicochemical properties, a plausible synthetic route, and its critical application as an internal standard in the quantitative analysis of MGA residues in biological matrices.
Structure and Physicochemical Properties
This compound is the deuterium-labeled version of Melengestrol Acetate. The deuterium (B1214612) atoms are typically introduced at the acetyl group, resulting in a mass shift that allows for its differentiation from the unlabeled compound in mass spectrometry-based analytical methods.[1]
Chemical Structure:
-
IUPAC Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate[2]
-
Synonyms: 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione, MGA-d3[2][3]
The structural difference between Melengestrol Acetate and its d3 analog lies in the isotopic composition of the acetyl group attached at the C17α position.
Physicochemical Data Summary:
| Property | Value | Reference |
| Molecular Weight | 399.54 g/mol | [2][3] |
| Exact Mass | 399.2489 Da | [2] |
| CAS Number | 1189950-25-1 | [2] |
| Isotopic Purity | ≥98 atom % D | [4] |
| Chemical Purity (Assay) | ≥98% (CP) | [4] |
| Form | Solid | [4] |
| Storage Temperature | 2-8°C | [4] |
| SMILES String | C=C1C[C@@]2([H])[C@]3([H])C=C(C)C4=CC(=O)CC[C@]4(C)[C@@]3([H])CC[C@]2(C)[C@]1(C(C)=O)OC(C([2H])([2H])[2H])=O | [4] |
| InChI Key | UDKABVSQKJNZBH-TWOXOXTASA-N | [4] |
Synthesis of this compound
While the specific, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible synthetic route can be devised based on established methods for the deuterium labeling of steroids. The most direct approach involves the acylation of the 17-hydroxyl group of a suitable precursor with a deuterated acetylating agent.
Proposed Synthetic Pathway:
A potential precursor for the synthesis is 17-hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione (Melengestrol). The synthesis would proceed via the following conceptual step:
-
Acetylation with a Deuterated Reagent: The hydroxyl group at the C17 position of Melengestrol is esterified using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, in the presence of a suitable base catalyst (e.g., pyridine (B92270) or triethylamine) and an appropriate solvent (e.g., dichloromethane).
Generalized Experimental Protocol for Deuterated Acetylation:
-
Materials:
-
Melengestrol (precursor)
-
Acetic anhydride-d6 or Acetyl-d3 chloride (deuterating agent)
-
Pyridine or Triethylamine (base catalyst)
-
Dichloromethane (B109758) (solvent)
-
Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)
-
-
Procedure:
-
Dissolve Melengestrol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base catalyst (e.g., pyridine) to the solution and cool in an ice bath.
-
Slowly add the deuterated acetylating agent (e.g., acetic anhydride-d6) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).
-
Separate the organic layer, and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Confirm the structure and isotopic enrichment of the final product using techniques such as NMR (¹H and ¹³C), and mass spectrometry.
-
Application in Quantitative Analysis: Experimental Protocol
This compound is primarily used as an internal standard for the quantitative analysis of Melengestrol Acetate residues in various biological matrices, particularly in bovine fat and liver tissues, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5]
Detailed Experimental Protocol for MGA Quantification in Bovine Fat:
This protocol is a composite based on validated methods described in the literature.[5][6]
-
1. Sample Preparation and Extraction:
-
Weigh 5 grams of the homogenized bovine fat sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of 10% ethyl acetate in hexane (B92381) and heat to dissolve the fat.
-
Perform a liquid-liquid extraction by adding 20 mL of acetonitrile (B52724) and vortexing thoroughly.
-
Centrifuge to separate the layers and collect the acetonitrile layer.
-
Repeat the acetonitrile extraction and combine the extracts.
-
-
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition an octadecylsilanized (C18) SPE cartridge with methanol (B129727) followed by water.
-
Load the combined acetonitrile extract onto the SPE cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., hexane) to remove lipids and other interferences.
-
Elute the analyte and internal standard with a suitable solvent, such as a mixture of ethyl acetate and hexane.
-
-
3. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions:
-
Column: Octadecylsilanized silica gel column (e.g., C18, 3 mm inner diameter, 150 mm length, 3 µm particle size).[6]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly employed.[7]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Column Temperature: 40°C.[6]
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Melengestrol Acetate (Analyte): Monitor specific precursor-to-product ion transitions. For example, m/z 397 -> 337.[5]
-
This compound (Internal Standard): Monitor the corresponding mass-shifted transitions, for example, m/z 400 -> 340.
-
-
-
-
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of Melengestrol Acetate in the sample by interpolating the peak area ratio from the calibration curve.
-
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the quantitative analysis of Melengestrol Acetate using this compound as an internal standard.
Caption: Workflow for the quantitative analysis of Melengestrol Acetate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Melengestrol Acetate-d3: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melengestrol (B123420) Acetate (B1210297) (MGA), a synthetic progestin, is widely utilized in the cattle industry for estrus synchronization and growth promotion. Its deuterated analogue, Melengestrol Acetate-d3 (MGA-d3), serves as a valuable internal standard for analytical quantification. This technical guide provides a comprehensive overview of the core mechanism of action of MGA, which is directly applicable to MGA-d3. The document details its primary progestational activity, secondary glucocorticoid effects, and reported weak estrogenic properties. It includes a compilation of quantitative data on receptor binding and biological activity, detailed experimental protocols for key assays, and visual representations of its signaling pathway and experimental workflows.
Introduction
Melengestrol Acetate (MGA) is a potent synthetic steroid derived from progesterone (B1679170).[1][2] Chemically, it is 17α-acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione.[2] MGA is orally active and primarily used in beef heifers to suppress estrus and improve feed efficiency and weight gain.[3][4] this compound is the deuterated form of MGA and is employed as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of MGA residues in tissues. The mechanism of action of MGA-d3 is considered identical to that of MGA.
This guide focuses on the molecular and physiological mechanisms through which MGA exerts its effects, providing researchers and drug development professionals with a detailed understanding of its pharmacology.
Core Mechanism of Action: Progestational Activity
The principal mechanism of action of MGA is its function as a potent agonist of the progesterone receptor (PR).[1] This high-affinity binding initiates a cascade of events that mimic the effects of endogenous progesterone, leading to the suppression of the female reproductive cycle.
Progesterone Receptor Binding and Activation
MGA exhibits a significantly higher binding affinity for the progesterone receptor compared to endogenous progesterone.[5][6] This strong interaction is the foundation of its high potency. Upon binding to the PR in the cytoplasm, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Hypothalamic-Pituitary-Ovarian (HPO) Axis Suppression
The primary physiological consequence of MGA's progestational activity is the suppression of the Hypothalamic-Pituitary-Ovarian (HPO) axis.[6][7] By acting on the hypothalamus and pituitary gland, MGA inhibits the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH), which in turn suppresses the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary.[6][7] The suppression of the preovulatory LH surge is a critical step in preventing both behavioral estrus and ovulation.[8][9]
Secondary Pharmacological Activities
Beyond its potent progestational effects, MGA has been reported to interact with other steroid hormone receptors, contributing to a broader pharmacological profile.
Glucocorticoid Activity
In vitro studies have demonstrated that MGA can bind to the glucocorticoid receptor (GR), indicating a secondary glucocorticoid activity.[3][5] This interaction may contribute to some of the metabolic effects observed with MGA administration, although its progestational activity is primary.
Estrogenic and Anti-estrogenic Activity
The estrogenic activity of MGA is less clear. Some studies using MCF-7 cells, a human breast cancer cell line, have shown that MGA can induce cell proliferation at certain concentrations, an effect that can be reduced by an estradiol (B170435) antagonist.[1] However, other studies have reported no significant anti-estrogenic activity.[1]
Quantitative Data
The following tables summarize the available quantitative data on the receptor binding and biological activity of Melengestrol Acetate.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Relative Binding Affinity (%) (vs. Progesterone) | Cell Line/Tissue | Reference |
| Melengestrol Acetate | > Progesterone | MCF-7 cells | [5] |
| Melengestrol Acetate | 73 | Rhesus monkey uterus | [2] |
| Norgestomet | > Melengestrol Acetate | MCF-7 cells | [5] |
| R5020 (synthetic progestin) | > Progesterone | MCF-7 cells | [5] |
Table 2: In Vitro Transcriptional Activation of Steroid Receptors
| Receptor | Compound | Activity Concentration (50-100% maximal transactivation) | Reference |
| Progesterone Receptor (PR) | Melengestrol Acetate | 0.01 nM | [10] |
| Progesterone Receptor (PR) | Metabolite E (2β-hydroxy-MGA) | 0.1 nM | [10] |
| Progesterone Receptor (PR) | Metabolites B, C, D | 1 - 10 nM | [10] |
| Glucocorticoid Receptor (GR) | Melengestrol Acetate | Active | [3][10] |
| Androgen Receptor (AR) | Melengestrol Acetate | No significant activity | [10] |
| Estrogen Receptor α (ERα) | Melengestrol Acetate | No significant activity | [10] |
Table 3: In Vivo Biological Activity
| Species | Effect | Effective Dose | Reference |
| Beef Heifers | Estrus and Ovulation Inhibition | 0.5 mg/day | [8] |
| Beef Heifers | Estrus Synchronization | 0.25 - 0.50 mg/day | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
Progesterone Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of MGA for the progesterone receptor.
Methodology:
-
Cell Culture: MCF-7 human breast cancer cells, which endogenously express the progesterone receptor, are cultured in appropriate media until confluent.
-
Cytosol Preparation: Cells are harvested and homogenized in a buffer to isolate the cytosolic fraction containing the progesterone receptors.
-
Competitive Binding: A constant concentration of radiolabeled progesterone (e.g., [³H]-progesterone) is incubated with the cytosol preparation in the presence of increasing concentrations of unlabeled MGA or other competitor compounds.
-
Separation of Bound and Unbound Ligand: After incubation, unbound steroids are removed, typically by charcoal-dextran adsorption.
-
Quantification: The amount of radiolabeled progesterone bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of MGA that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50) is calculated to determine its relative binding affinity.
In Vitro Transcriptional Activation/Reporter Gene Assay
Objective: To assess the agonist activity of MGA on various steroid hormone receptors.
Methodology:
-
Cell Line and Plasmids: A suitable mammalian cell line is co-transfected with two plasmids:
-
An expression vector for the specific human steroid receptor (e.g., PR, GR, AR, or ERα).
-
A reporter plasmid containing a hormone response element upstream of a reporter gene (e.g., luciferase). For PR, GR, and AR, a Mouse Mammary Tumor Virus (MMTV) promoter is often used, while an Estrogen Response Element (ERE) is used for ERα.[10]
-
-
Treatment: The transfected cells are treated with varying concentrations of MGA or control compounds.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferin (B1168401) substrate.
-
Data Analysis: The level of luciferase expression is indicative of the transcriptional activation of the receptor by the compound. Dose-response curves are generated to determine the potency and efficacy of MGA.
In Vivo Estrus and Ovulation Inhibition Assay in Beef Heifers
Objective: To confirm the in vivo efficacy of MGA in suppressing estrus and ovulation.
Methodology:
-
Animal Selection and Synchronization: Cycling beef heifers are selected and their estrous cycles are synchronized using a standard protocol, such as injections of prostaglandin (B15479496) F2α (PGF2α).[8]
-
Treatment Groups: Heifers are randomly assigned to a treatment group (receiving a daily oral dose of MGA, e.g., 0.5 mg/day) or a control group (receiving a placebo).[8]
-
Estrus Detection: Heifers are observed for signs of behavioral estrus at regular intervals.
-
Blood Sampling and Hormone Analysis: Blood samples are collected daily to measure circulating concentrations of progesterone and at more frequent intervals to detect the LH surge.
-
Determination of Ovulation: Ovulation is typically confirmed by a post-estrus rise in plasma progesterone concentrations, indicative of corpus luteum formation.
-
Data Analysis: The incidence of estrus, LH surges, and ovulation are compared between the MGA-treated and control groups.
Conclusion
The mechanism of action of this compound is identical to that of Melengestrol Acetate and is primarily driven by its potent agonistic activity at the progesterone receptor. This leads to the effective suppression of the HPO axis, resulting in the inhibition of estrus and ovulation. While secondary glucocorticoid and potential weak estrogenic activities have been noted, its progestational effects are the cornerstone of its clinical and agricultural applications. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and professionals in the field of drug development and animal science to further investigate and utilize this compound.
References
- 1. Basis of melengestrol acetate action as a progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melengestrol acetate - Wikipedia [en.wikipedia.org]
- 3. Melengestrol Acetate (Veterinary Medicinal Products) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melengestrol acetate [sitem.herts.ac.uk]
- 8. Melengestrol acetate blocks the preovulatory surge of luteinizing hormone, the expression of behavioral estrus, and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. fao.org [fao.org]
physical and chemical properties of Melengestrol Acetate-d3
An in-depth examination of the physical and chemical properties, analytical methodologies, and biological context of Melengestrol Acetate-d3, a crucial tool in residue analysis and metabolic studies.
Introduction
Melengestrol Acetate (B1210297) (MGA) is a synthetic progestational steroid used in veterinary medicine, primarily in beef heifers, to improve feed efficiency, promote growth, and suppress estrus.[1][2][3] this compound is the deuterium-labeled analogue of MGA. The incorporation of three deuterium (B1214612) atoms into the acetate moiety creates a stable, heavier isotopologue, making it an ideal internal standard for quantitative analysis by mass spectrometry.[4] Its use is critical for achieving accurate and precise measurements of MGA residues in various biological matrices, a key aspect of food safety and regulatory compliance. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant analytical workflows and biological pathways.
Physical and Chemical Properties
This compound is a white to off-white solid.[1] While specific data for the deuterated form is limited, the physical and chemical properties are expected to be nearly identical to those of unlabeled Melengestrol Acetate.
Table 1: Physicochemical Properties of Melengestrol Acetate and this compound
| Property | Melengestrol Acetate | This compound |
| Appearance | Off white-to-light yellow powder[1] | Solid |
| Molecular Formula | C₂₅H₃₂O₄[1][5] | C₂₅H₂₉D₃O₄[6] |
| Molecular Weight | 396.52 g/mol [5] | 399.54 g/mol [6] |
| Melting Point | 224-226 °C[1][5] or 202-204 °C[7][8][9] | Not explicitly reported, but expected to be similar to MGA |
| Boiling Point | ~440.2 °C (estimate)[8] | Not reported |
| Solubility | Water: 1.06 mg/L[1][2] DMSO: 25 mg/mL[10][11] Ethanol: Soluble[12] Chloroform: Sparingly soluble[8][9] Ethyl Acetate: Slightly soluble[8][9] Methanol (B129727): Slightly soluble[8][9] | Not explicitly reported, but expected to be similar to MGA |
| Storage Temperature | 10°C - 25°C, protect from light[13] | 2-8°C |
| Purity | - | ≥98% (CP) |
| Isotopic Purity | - | ≥98 atom % D |
| Unlabeled CAS Number | 2919-66-6[1][5][7] | - |
| Optical Rotation | [α]D²³ -127° (c=0.31 in chloroform)[1][5] | Not reported |
| UV Maximum | 287.5 nm (in ethanol)[5] | Not reported |
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods for the quantification of MGA residues in animal tissues. The following is a generalized protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Quantification of Melengestrol Acetate in Bovine Tissues using LC-MS/MS
This protocol outlines the extraction, clean-up, and analysis of MGA from bovine fat and liver, employing MGA-d3 as an internal standard.
3.1.1. Reagents and Materials
-
Melengestrol Acetate (MGA) reference standard
-
This compound (MGA-d3) internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid
-
Anhydrous Sodium Sulfate (B86663)
-
Water (deionized or HPLC grade)
-
Octadecylsilanized silica (B1680970) gel (C18) solid-phase extraction (SPE) cartridges
3.1.2. Sample Preparation and Extraction
-
Homogenization: Weigh 5.0 g of the tissue sample (e.g., fat) into a centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with a known concentration of this compound.
-
Extraction from Fat:
-
Add 10% ethyl acetate in hexane (B92381) and heat to dissolve/extract the fat.
-
Partition the extract with heated acetonitrile.
-
Collect the acetonitrile phase.[1]
-
-
Extraction from Liver/Muscle/Kidney:
-
Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.
-
Homogenize the mixture for 1-2 minutes.
-
Add anhydrous sodium sulfate and homogenize for another 2 minutes.
-
Centrifuge and collect the acetonitrile layer.
-
-
Solvent Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at a temperature below 40°C.
3.1.3. Clean-up using Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by 0.1% formic acid in water.
-
Sample Loading: Reconstitute the dried extract in a suitable solvent (e.g., hexane) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analytes (MGA and MGA-d3) with a suitable solvent, such as 60:40 hexane:acetone.[1]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
3.1.4. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 HPLC column with a gradient elution of a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer with a positive electrospray ionization (ESI) source. Monitor the specific precursor-to-product ion transitions for both MGA and MGA-d3.
-
Quantification: The concentration of MGA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (MGA-d3) against a calibration curve prepared with known concentrations of MGA and a constant concentration of MGA-d3.
Mandatory Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Melengestrol Acetate in biological samples using this compound as an internal standard.
Caption: Workflow for MGA analysis using MGA-d3.
Biological Mechanism of Action
Melengestrol Acetate, as a progestin, exerts its biological effects by interacting with the progesterone (B1679170) receptor. This interaction influences the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of estrus.
Caption: Progestin-mediated suppression of the HPG axis.
Conclusion
This compound is an indispensable tool for the accurate quantification of its unlabeled analogue in various biological matrices. Its stable isotopic labeling ensures minimal interference and high precision in mass spectrometric analyses. The detailed protocols and workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the application of this compound in their respective fields. A thorough understanding of its properties and analytical methodologies is paramount for ensuring food safety and for advancing research in veterinary endocrinology and metabolism.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Melengestrol Acetate [drugfuture.com]
- 6. scbt.com [scbt.com]
- 7. Melengestrol acetate VETRANAL , analytical standard 2919-66-6 [sigmaaldrich.com]
- 8. Melengestrol acetate - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 9. Melengestrol acetate | 2919-66-6 [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Melengestrol acetate | 2919-66-6 | FM25044 | Biosynth [biosynth.com]
Melengestrol Acetate-d3: A Technical Guide for Researchers
CAS Number: 162462-73-9
This technical guide provides an in-depth overview of Melengestrol (B123420) Acetate-d3, a deuterated analog of the synthetic progestin Melengestrol Acetate (B1210297) (MGA). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways and analytical workflows.
Core Compound Data
Melengestrol Acetate-d3 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the precise determination of Melengestrol Acetate in various biological and environmental matrices. The stable isotope label allows for correction of matrix effects and variations in sample preparation and instrument response.
It is important to note that while the most consistently cited CAS number for this compound is 162462-73-9, some suppliers may list other CAS numbers, and there is potential for confusion with the deuterated form of a similar compound, Megestrol Acetate-d3. Researchers should verify the identity of the standard with the supplier's technical documentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [1] |
| Molecular Formula | C₂₅H₂₉D₃O₄ | [1] |
| Molecular Weight | 399.54 g/mol | |
| Purity (Typical) | ≥98% (CP), ≥98 atom % D | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Analytical Applications and Experimental Protocols
This compound is a critical tool for the accurate quantification of MGA residues in tissues such as fat, liver, and muscle, which is essential for food safety monitoring and pharmacokinetic studies.
Quantification of Melengestrol Acetate in Bovine Tissues using LC-MS/MS with this compound Internal Standard
This protocol is adapted from validated methods for the analysis of MGA residues in bovine tissues[2][3][4].
2.1.1. Sample Preparation: Extraction and Clean-up
-
Homogenization and Extraction:
-
Weigh 5-10 g of homogenized tissue sample (e.g., fat, liver) into a centrifuge tube.
-
Add an appropriate amount of this compound internal standard solution.
-
Add 50 mL of acetonitrile (B52724) saturated with n-hexane and 1 mL of acetic acid[3].
-
Homogenize the mixture for 1-2 minutes.
-
Add anhydrous sodium sulfate, and homogenize again for 2 minutes[3].
-
Centrifuge at approximately 3,000 rpm for 5 minutes.
-
Collect the acetonitrile (lower) layer.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an octadecylsilanized (C18) silica (B1680970) gel SPE cartridge (e.g., 1,000 mg) with methanol (B129727) followed by 0.1% formic acid in methanol/water[3].
-
Load the extracted sample solution onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent, such as 0.1% formic acid in methanol[3].
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile/0.1% formic acid, 1:3, v/v) for LC-MS/MS analysis[3].
-
2.1.2. Instrumental Analysis: LC-MS/MS Parameters
-
Chromatographic Column: Octadecylsilanized silica gel column (e.g., 3 mm inner diameter, 150 mm length, 3.5 µm particle size)[3].
-
Mobile Phase: A gradient elution using solvents such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly employed[4].
-
Ionization Mode: Positive electrospray ionization (ESI+)[2].
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.
Table 2: Example Mass Spectrometric Parameters for MGA and MGA-d3
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |
| Melengestrol Acetate (MGA) | 397 | 337, 438 |
| This compound (MGA-d3) | 400 | 349, 441 |
Note: The specific product ions and collision energies should be optimized for the instrument in use.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization of the purified extracts is often necessary.
2.2.1. Derivatization
-
The purified extract from the SPE clean-up is evaporated to dryness.
-
A derivatizing agent, such as heptafluorobutyric acid anhydride (B1165640) (HFBA), is added to the residue and heated to form a stable derivative suitable for GC analysis[2].
2.2.2. Instrumental Analysis: GC-MS Parameters
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) or MRM mode.
Table 3: Example Monitored Ions for GC-MS Analysis of MGA and MGA-d3 Derivatives
| Analyte (HFBA derivative) | Monitored Ions (m/z) | |---|---|---| | Melengestrol Acetate (MGA) | 489, 533, 592 | | this compound (MGA-d3) | 492, 536, 595 |
Biological Activity and Signaling Pathways
As a synthetic progestin, melengestrol acetate exerts its biological effects primarily through interaction with progesterone (B1679170) receptors (PRs). The signaling pathways are complex, involving both classical genomic and non-genomic mechanisms.
Progesterone Receptor Signaling
Melengestrol acetate binds to intracellular progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes. This can lead to various cellular responses, including changes in proliferation and differentiation.
Caption: Classical genomic signaling pathway of Melengestrol Acetate via the progesterone receptor.
Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Progestins like melengestrol acetate play a crucial role in regulating the reproductive cycle by exerting negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This action suppresses the release of gonadotropins, thereby inhibiting estrus and ovulation.
Caption: Negative feedback mechanism of Melengestrol Acetate on the HPG axis.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the quantitative analysis of Melengestrol Acetate using this compound as an internal standard.
Caption: General workflow for the analysis of MGA using a deuterated internal standard.
References
An In-depth Technical Guide to Melengestrol Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Melengestrol (B123420) Acetate-d3, a deuterated form of the synthetic progestin Melengestrol Acetate (B1210297) (MGA). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. It covers the core physicochemical properties, detailed analytical methodologies, and the role of Melengestrol Acetate-d3 in quantitative analysis.
Core Physicochemical and Isotopic Data
This compound is a stable isotope-labeled version of Melengestrol Acetate, a compound used in veterinary medicine. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound. The key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₉D₃O₄ | [1] |
| Molecular Weight | 399.54 g/mol | [1][2][3] |
| Alternate Names | 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [1] |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥98% (CP) | |
| Form | Solid | |
| Storage Temperature | 2-8°C |
For comparison, the properties of the unlabeled Melengestrol Acetate are provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₂O₄ | |
| Molecular Weight | 396.52 g/mol | |
| CAS Number | 2919-66-6 | |
| Appearance | Light yellow crystalline powder | |
| Melting Point | 202.0 – 204.0°C |
Experimental Protocols: Quantification in Biological Matrices
This compound is primarily used as an internal standard in the quantification of Melengestrol Acetate in various biological samples, particularly in animal tissues, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Extraction
The following protocol is a generalized procedure for the extraction of Melengestrol Acetate from animal tissues, where this compound would be introduced as an internal standard at the beginning of the process.
-
Homogenization: Weigh 10.0 g of the tissue sample (e.g., muscle, fat, liver, kidney). Add 50 mL of acetonitrile (B52724) saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid. Homogenize the mixture for 1-2 minutes.
-
Salting Out: Add 20 g of anhydrous sodium sulfate (B86663) and homogenize for another 2 minutes.
-
Phase Separation: Centrifuge the homogenate at 3,000 rpm for 5 minutes.
-
Extraction: Discard the upper n-hexane layer and collect the acetonitrile layer. Add an additional 50 mL of acetonitrile to the remaining solid residue, homogenize for 2 minutes, and centrifuge again.
-
Pooling and Concentration: Combine the acetonitrile extracts and adjust the final volume to 100 mL with acetonitrile. Take a 5 mL aliquot of this solution and concentrate it to dryness at a temperature below 40°C.
Solid-Phase Extraction (SPE) Cleanup
To remove interfering substances, the extracted sample undergoes a cleanup step using an octadecylsilanized silica (B1680970) gel cartridge.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of 0.1 vol% formic acid in methanol (1:4, v/v).
-
Sample Loading: Dissolve the dried extract from the previous step in a small volume of the conditioning solvent and load it onto the conditioned SPE cartridge.
-
Elution: Elute the analyte and the internal standard with 15 mL of 0.1 vol% formic acid in methanol (1:4, v/v).
-
Final Preparation: Collect the entire eluate, concentrate it to dryness, and reconstitute the residue in a suitable solvent for LC-MS/MS analysis, such as a mixture of acetonitrile and 0.1 vol% formic acid.
LC-MS/MS Analysis
The purified extract is then analyzed by LC-MS/MS. The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water, both containing a small amount of formic acid to improve ionization.
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and the analytes are detected using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Melengestrol Acetate and its deuterated internal standard are monitored for quantification.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Melengestrol Acetate | 397 | 337, 438 |
| This compound | 400 | 349, 441 |
The quantification of Melengestrol Acetate in the sample is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Workflow for Analysis of Melengestrol Acetate using this compound
The following diagram illustrates the general workflow for the quantitative analysis of Melengestrol Acetate in biological samples using this compound as an internal standard.
Caption: Workflow for the quantitative analysis of Melengestrol Acetate.
Mechanism of Action of Melengestrol Acetate
Melengestrol Acetate is a synthetic progestin that acts as an agonist for the progesterone (B1679170) receptor. Its high affinity for this receptor allows it to mimic the effects of the natural hormone progesterone. In veterinary medicine, this action is utilized to suppress estrus and promote growth in cattle. The binding of Melengestrol Acetate to the progesterone receptor initiates a signaling cascade that ultimately leads to the physiological responses associated with progestins. This compound, being structurally and chemically almost identical, is expected to follow the same biological pathways.
The following diagram provides a simplified representation of the progesterone receptor signaling pathway, which is the primary mechanism of action for Melengestrol Acetate.
Caption: Simplified signaling pathway of Melengestrol Acetate.
References
An In-depth Technical Guide to the Isotopic Purity of Melengestrol Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data related to determining the isotopic purity of Melengestrol Acetate-d3 (MGA-d3). This compound is the deuterated analog of Melengestrol Acetate (MGA), a synthetic progestogen. The incorporation of deuterium (B1214612) isotopes makes MGA-d3 an invaluable internal standard for quantitative analysis of MGA in various matrices by mass spectrometry.[1] Accurate characterization of its isotopic purity is crucial for ensuring the precision and reliability of such analytical methods.
Quantitative Data Summary
The isotopic purity of commercially available this compound is typically specified to be high, ensuring minimal interference from the unlabeled analyte. The key specifications are summarized in the table below.
| Parameter | Value | Source |
| Isotopic Purity | ≥98 atom % D | [2] |
| Chemical Purity | ≥98% (CP) | [2] |
| Mass Shift | M+3 | [2] |
| Molecular Formula | C₂₅H₂₉D₃O₄ | [3] |
| Molecular Weight | 399.54 | [2][3] |
Experimental Protocols
The determination of isotopic purity of this compound is primarily accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol outlines a typical workflow for this analysis.
Sample Preparation
For the analysis of a pure reference standard, sample preparation is straightforward:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound reference standard.
-
Dissolution: Dissolve the standard in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Working Solution: Prepare a dilute working solution (e.g., 1 µg/mL) from the stock solution using the initial mobile phase composition as the diluent to ensure compatibility with the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The isotopic distribution of this compound is determined by analyzing the prepared solution using an LC-MS system. A high-resolution mass spectrometer (HRMS) is ideal for this purpose as it can resolve the isotopic peaks of the different isotopologues.
a) Liquid Chromatography Conditions
-
Column: Octadecylsilanized silica (B1680970) gel (C18), e.g., 3 mm internal diameter, 150 mm length, 3 µm particle size.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Column Temperature: 40°C.[4]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A linear gradient is typically employed to ensure good peak shape and separation from any potential impurities. A representative gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 50 |
| 15.0 | 50 |
b) Mass Spectrometry Conditions
-
Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]
-
Monitored Ions: The analysis involves monitoring the mass-to-charge ratios (m/z) of the protonated molecules of Melengestrol Acetate and its deuterated isotopologues.
-
Data Acquisition: Full scan mode is used to capture the entire isotopic cluster of the analyte.
Data Analysis and Isotopic Purity Calculation
The isotopic purity (atom % D) is calculated from the relative intensities of the isotopic peaks in the mass spectrum.
-
Acquire Mass Spectrum: Obtain the mass spectrum of the this compound standard, focusing on the region around m/z 400.
-
Identify Isotopologue Peaks: Identify the peaks corresponding to the different isotopologues:
-
d₀ (unlabeled MGA): m/z 397
-
d₁: m/z 398
-
d₂: m/z 399
-
d₃ (fully labeled MGA-d3): m/z 400
-
-
Correct for Natural Isotope Abundance: The measured intensities must be corrected for the natural abundance of ¹³C. The natural abundance of ¹³C is approximately 1.1%. For a molecule like MGA with 25 carbon atoms, the contribution of the ¹³C isotope to the M+1 peak is significant. The correction is performed using established algorithms or specialized software.
-
Calculate Atom % D: After correction, the atom percent deuterium is calculated using the following formula:
Atom % D = [(Σ (n * Iₙ)) / (3 * Σ Iₙ)] * 100
Where:
-
n is the number of deuterium atoms in the isotopologue (0, 1, 2, or 3).
-
Iₙ is the corrected intensity of the isotopologue peak.
-
The denominator represents the total possible deuterium incorporation (3 deuterium atoms in this case).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the isotopic purity of this compound.
Logical Relationship of Purity Assessment
References
Melengestrol Acetate-d3: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling of Melengestrol Acetate-d3 (MGA-d3), a deuterated analog of the synthetic progestin, Melengestrol Acetate (MGA). MGA-d3 is primarily utilized as an internal standard in analytical chemistry for the quantification of MGA residues in various matrices.[1][2] This document outlines the known chemical and physical properties, toxicological data, and detailed procedures for safe handling, storage, and disposal. It also includes experimental protocols for relevant analytical methods and a visualization of the progesterone (B1679170) receptor signaling pathway, the primary mechanism of action for MGA. This guide is intended for laboratory personnel, researchers, and drug development professionals who handle this compound.
Chemical and Physical Properties
This compound is a synthetic steroid and a deuterated derivative of progesterone.[1][2] The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for isotope dilution analysis.[1]
| Property | Value | Reference |
| Chemical Name | 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [3] |
| Synonyms | MGA-d3 | N/A |
| Molecular Formula | C₂₅H₂₉D₃O₄ | [4] |
| Molecular Weight | 399.54 g/mol | [4] |
| Appearance | Solid | [4] |
| Storage Temperature | 2-8°C | [4] |
| Isotopic Purity | ≥98 atom % D | [4] |
| Chemical Purity | ≥98% (CP) | [4] |
Toxicological Data
| Parameter | Value | Species | Notes | Reference |
| NOAEL | 1.5 µg/kg bw/day | Rhesus Monkey | Based on a one-menstrual-cycle oral study. | [5] |
| LOAEL | 5 µg/kg bw/day | Cynomolgus Monkey | Based on a three-menstrual-cycle oral study, considered close to the biological threshold. | [5][9] |
| Carcinogenicity | Not classified as a direct carcinogen. | Mouse | Increased incidence of mammary gland tumors observed at high doses, likely due to MGA-induced hyperprolactinemia. | [5] |
| Genotoxicity | No evidence of genotoxicity relevant to human health. | In vitro studies | N/A | [5] |
| LD50 | No data available | N/A | N/A | N/A |
Safety and Handling
As a potent steroidal compound, this compound should be handled with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator should be used in a well-ventilated area or a fume hood.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of dust.[10]
-
Ventilation: Ensure adequate general laboratory ventilation.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Prepare solutions in a fume hood.
-
Use dedicated equipment and clean it thoroughly after use.
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[11][12]
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not pour down the drain.[11]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular waste.[11]
Experimental Protocols
General Protocol for Preparation of a Standard Solution
This protocol describes the preparation of a stock solution of this compound for use as an internal standard.
-
Materials:
-
This compound solid
-
Volumetric flask (Class A)
-
Analytical balance
-
Solvent (e.g., methanol (B129727), acetonitrile (B52724), or DMSO)
-
Pipettes and pipette tips
-
-
Procedure:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh the desired amount of MGA-d3 solid in a fume hood.
-
Record the exact weight.
-
Quantitatively transfer the weighed MGA-d3 to a volumetric flask of appropriate size.
-
Add a small amount of the chosen solvent to dissolve the solid.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution at the recommended temperature, protected from light.
-
Analytical Method for Residue Analysis (Adapted from MGA protocols)
This method is a general procedure for the analysis of MGA in tissue samples using MGA-d3 as an internal standard, based on published methods for MGA.[13][14][15]
-
Sample Preparation (Extraction):
-
Weigh 10.0 g of the homogenized tissue sample (e.g., muscle, fat, liver).[13]
-
Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.[13]
-
Homogenize the mixture for 1 minute.[13]
-
Add a known amount of MGA-d3 internal standard solution.
-
Add 20 g of anhydrous sodium sulfate (B86663) and homogenize for another 2 minutes.[13]
-
Centrifuge at 3,000 rpm for 5 minutes.[13]
-
Collect the acetonitrile layer.[13]
-
-
Clean-up (Solid-Phase Extraction):
-
Condition an octadecylsilanized silica (B1680970) gel cartridge (1,000 mg) with 5 mL of methanol followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[13]
-
Load the extracted acetonitrile solution onto the cartridge.[13]
-
Elute the analytes with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[13]
-
Collect the eluate and concentrate it under a stream of nitrogen at a temperature below 40°C.[13]
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[13]
-
-
LC-MS/MS Analysis:
-
Column: Octadecylsilanized silica gel column.[15]
-
Mobile Phase: Gradient elution with 0.1 vol% formic acid in water and 0.1 vol% formic acid in acetonitrile.[15]
-
Ionization: Positive ion electrospray ionization (ESI+).[15]
-
Detection: Tandem mass spectrometry (MS/MS) monitoring for the specific precursor and product ions of MGA and MGA-d3.
-
Mechanism of Action and Signaling Pathway
Melengestrol Acetate is a potent progestin, meaning it acts as an agonist for the progesterone receptor (PR).[16] The binding of MGA to the PR initiates a signaling cascade that ultimately modulates gene expression in target cells.
Progesterone Receptor Signaling Pathway
Caption: Progesterone Receptor (PR) signaling pathway initiated by Melengestrol Acetate.
Conclusion
This compound is a valuable tool for analytical applications, particularly for the quantification of its non-deuterated counterpart. Due to its potent hormonal activity, it is imperative that this compound is handled with strict adherence to safety protocols. This guide provides a foundational understanding of the safety and handling procedures for MGA-d3. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional and regulatory guidelines for handling potent compounds. Further research is needed to fully characterize the specific toxicological properties of the deuterated form.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. This compound ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 9. WHO | JECFA [apps.who.int]
- 10. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. devtoolsdaily.com [devtoolsdaily.com]
A Technical Guide to the Solubility of Melengestrol Acetate-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility characteristics of Melengestrol Acetate-d3 (MGA-d3). It includes quantitative solubility data in common organic solvents, detailed experimental protocols for solubility determination, and relevant biochemical pathway information to support research and development activities.
A Note on Deuterated Isotopes: this compound is a stable, deuterium-labeled version of Melengestrol Acetate (B1210297) (MGA)[1][2]. It is primarily utilized as an internal standard in analytical techniques, such as mass spectrometry, for the precise quantification of MGA in various matrices[3]. The replacement of three hydrogen atoms with deuterium (B1214612) atoms in the acetate group results in a negligible change to the molecule's overall size, polarity, and intermolecular forces[4][5]. Consequently, the solubility profile of MGA-d3 is considered virtually identical to that of its non-deuterated counterpart, MGA. The data presented herein is for Melengestrol Acetate and can be directly applied to its d3-labeled form.
Quantitative Solubility Data
Melengestrol Acetate, a synthetic progestogen, is a lipophilic steroid, exhibiting poor solubility in aqueous solutions and higher solubility in organic solvents[6][7]. The following table summarizes the available quantitative and qualitative solubility data for Melengestrol Acetate in various common laboratory solvents.
| Solvent | Type | Solubility | Concentration (mM) | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10 - 25 mg/mL | ~25.2 - 63.1 mM | Requires sonication to achieve higher concentrations. | [5][8] |
| Ethanol | Polar Protic | 10 mg/mL | 25.21 mM | [8] | |
| Chloroform | Nonpolar | Soluble / Sparingly Soluble | Not Specified | [9][10] | |
| Ethyl Acetate | Polar Aprotic | Soluble / Slightly Soluble | Not Specified | [9][10] | |
| Methanol | Polar Protic | Slightly Soluble | Not Specified | [9] | |
| Water | Polar Protic | 1.06 mg/L (0.00106 mg/mL) | 0.0027 mM | Considered Insoluble. | [7][11][12] |
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable and widely recognized method for determining the thermodynamic solubility of a sparingly soluble compound like Melengestrol Acetate is the Shake-Flask Method . This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.[13][14]
Objective: To determine the saturation solubility of MGA-d3 in a given organic solvent.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, Ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of separating fine suspensions
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid MGA-d3 to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid phase[13].
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The samples are typically agitated for an extended period, often 24 to 72 hours, to ensure that equilibrium is reached[14].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To completely separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, the collected supernatant should be immediately filtered through a syringe filter (0.22 µm). This step is critical to avoid artificially high solubility readings.
-
Quantification:
-
Prepare a series of standard solutions of MGA-d3 of known concentrations in the same solvent.
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
-
Calculation: Determine the concentration of MGA-d3 in the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Below is a graphical representation of the experimental workflow for the shake-flask solubility determination method.
Mechanism of Action: Progesterone (B1679170) Receptor Signaling
Melengestrol Acetate is a potent progestin, meaning it functions as an agonist for the progesterone receptor (PR)[6]. Like other steroid hormones, its mechanism of action involves binding to intracellular receptors and modulating gene expression. Understanding this pathway is crucial for researchers in drug development.
-
Cellular Entry: Being lipophilic, MGA diffuses passively across the cell membrane into the cytoplasm.
-
Receptor Binding: In the cytoplasm or nucleus, MGA binds to the progesterone receptor, which is often complexed with heat shock proteins (HSPs). This binding event causes the HSPs to dissociate.
-
Dimerization & Translocation: The activated MGA-receptor complexes then form dimers (homodimers). These dimers are translocated into the nucleus.
-
DNA Binding: Within the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the dimer to PREs recruits co-activator proteins and RNA polymerase, initiating the transcription of downstream genes. This alteration in gene expression leads to the physiological effects associated with progestins.
The diagram below illustrates the signaling pathway of Melengestrol Acetate via the progesterone receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. fao.org [fao.org]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Melengestrol acetate - Wikipedia [en.wikipedia.org]
- 7. www2.zoetis.ca [www2.zoetis.ca]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Melengestrol acetate | 2919-66-6 [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fao.org [fao.org]
- 12. Melengestrol acetate [sitem.herts.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
A Comprehensive Technical Guide to the Stability and Storage of Melengestrol Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the stability and recommended storage conditions for Melengestrol Acetate-d3. Designed for professionals in research and drug development, this document synthesizes available data to offer clear guidance on maintaining the integrity of this stable isotope-labeled compound. The guide includes a summary of storage conditions, insights into potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction to this compound
This compound is the deuterated form of Melengestrol Acetate (B1210297) (MGA), a synthetic progestogen. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of MGA in various matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The accuracy and reliability of such assays are contingent upon the stability and purity of the deuterated standard. Therefore, a comprehensive understanding of its stability profile under various storage and handling conditions is paramount.
Recommended Storage Conditions
The stability of this compound is critical for its use as an analytical standard. Based on information from various suppliers and stability data for the non-deuterated analogue, the following storage conditions are recommended to ensure its long-term integrity.
Summary of Storage Recommendations
The following table summarizes the recommended storage conditions for this compound in both solid (powder) form and in solution.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | 2-8°C | Refer to supplier |
| -20°C | Up to 3 years | |
| In Solvent | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
It is crucial to consult the certificate of analysis provided by the supplier for lot-specific storage information and expiration dates.
Stability Profile and Degradation
While specific public data on the forced degradation of this compound is limited, information on the stability of the parent compound, Melengestrol Acetate (MGA), and related progestogens provides valuable insights into its potential degradation pathways. MGA has been shown to be stable in a variety of solvents under a range of conditions.[1] Homogenized tissue samples containing MGA have demonstrated stability for approximately two years when stored at -10°C.[1] Furthermore, prepared samples in HPLC vials have been found to be stable for up to four days under ambient laboratory conditions.[1]
Forced degradation studies on other progestogens, such as medroxyprogesterone (B1676146) acetate, have identified several conditions that can induce degradation, including acidic and basic hydrolysis, oxidation, and photolysis.[2][3] It is reasonable to anticipate that this compound may be susceptible to similar degradation pathways.
Logical Relationship of Storage and Stability
The following diagram illustrates the relationship between proper storage conditions and the maintenance of this compound stability, highlighting factors that can lead to its degradation.
Caption: Relationship between storage and stability of this compound.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound, particularly when used as a quantitative standard, a stability-indicating analytical method should be employed. The following sections outline a hypothetical experimental protocol for a forced degradation study and a suitable analytical method.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4]
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with methanol.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with methanol.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution in the dark at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with methanol.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 105°C for 24 hours.
-
Prepare a 100 µg/mL solution of the heat-stressed solid in methanol.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound in methanol to UV light (254 nm) in a photostability chamber for 24 hours.
-
-
Control Sample: Prepare a 100 µg/mL solution of unstressed this compound in methanol.
-
Analysis: Analyze all samples by a stability-indicating HPLC-MS/MS method.
Stability-Indicating HPLC-MS/MS Method
An HPLC-MS/MS method is ideal for separating the parent compound from any potential degradation products and for their identification and quantification.
| Parameter | Condition |
| Instrumentation | Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 50% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | For MGA-d3: m/z 400 -> 340, 400 -> 124; For potential degradation products: scan mode to identify masses |
Note: The specific mass transitions for MGA-d3 may vary slightly depending on the instrument and conditions. The second transition can be used for confirmation.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the forced degradation study and subsequent analysis.
Caption: Workflow for forced degradation study of this compound.
Conclusion
Maintaining the stability of this compound is essential for its function as a reliable internal standard in analytical testing. Adherence to the recommended storage conditions—primarily low temperatures and protection from light and moisture—is critical for preserving its chemical integrity. While specific stability data for the deuterated form is not extensively published, information from its non-deuterated counterpart and general principles of progestogen stability suggest that it is a relatively stable compound when stored correctly. For critical applications, it is recommended that researchers and scientists perform their own stability assessments using forced degradation studies and validated stability-indicating methods to ensure the accuracy and precision of their analytical results.
References
- 1. fao.org [fao.org]
- 2. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - Simulations Plus [simulations-plus.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to the Biological Activity of Melengestrol Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melengestrol (B123420) Acetate (B1210297) (MGA) is a potent synthetic progestogen, a class of steroid hormones that mimics the effects of progesterone (B1679170).[1] It is a derivative of 17α-hydroxyprogesterone and is widely used in veterinary medicine, particularly in the cattle industry, to suppress estrus, improve feed efficiency, and promote growth.[2][3] Melengestrol Acetate-d3 (MGA-d3) is the deuterated isotopologue of MGA. The inclusion of three deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. For the purposes of this guide, the biological activity of MGA-d3 is considered identical to that of MGA, as deuterium substitution at the acetate group does not typically alter pharmacological activity. This document provides a comprehensive overview of the core biological activities of MGA, focusing on its mechanism of action, receptor binding, signaling pathways, metabolism, and the experimental protocols used for its characterization.
Core Biological Activity: Progesterone Receptor Agonism
The primary mechanism of action for Melengestrol Acetate is its function as a potent agonist of the progesterone receptor (PR).[4] The PR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2] MGA's high affinity for the PR allows it to elicit a wide range of physiological responses typically associated with progesterone, but with greater potency. In addition to its primary progestogenic activity, in vitro studies have shown that MGA can also exert a secondary, weaker action as a glucocorticoid.[5] However, at physiologically relevant concentrations, it demonstrates no significant activity at the androgen or estrogen receptors.[5]
Data Presentation: Quantitative Analysis
The biological activity of Melengestrol Acetate and its metabolites has been quantified through various in vitro assays. The following tables summarize key data regarding receptor binding affinity and the relative progestogenic potency of its metabolites.
Table 1: Progesterone Receptor Binding Affinity of Melengestrol Acetate (MGA)
| Compound | Receptor | Cell/Tissue System | Relative Binding Affinity (vs. Progesterone) | Citation |
| MGA | Progesterone Receptor | MCF-7 Cells | > 100% | [6] |
| MGA | Progesterone Receptor | Rhesus Monkey Uterus | 73% | [4] |
Note: The discrepancy in relative binding affinity highlights the importance of the experimental system. However, both studies confirm MGA as a high-affinity ligand for the progesterone receptor.
Table 2: Relative Progestogenic Activity of MGA and its In Vitro Metabolites
This data was derived from in vitro transcriptional activation/reporter gene assays, measuring the ability of each compound to activate the human progesterone receptor. The potency is expressed relative to the parent compound, MGA.
| Compound | Metabolite Identity | Mean Progestogen Activity (Relative to MGA) | Citation |
| MGA | Parent Compound | 100% | [3] |
| Metabolite E | 2β-hydroxy-MGA | 12.0% | [2][3] |
| Metabolite C | 6-hydroxymethyl-MGA | 0.23% | [3] |
| Metabolite B | 2β,15β-dihydroxy-MGA | 0.16% | [3] |
| Metabolite D | 15β-hydroxy-MGA | 0.09% | [3] |
Signaling Pathways and Metabolism
Progesterone Receptor Signaling
Upon binding to MGA, the progesterone receptor initiates a cascade of cellular events through two principal pathways:
-
Classical Genomic Pathway: The MGA-PR complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the synthesis of new proteins that mediate the physiological response.
-
Non-Genomic (Rapid) Pathway: A subpopulation of PR located outside the nucleus (e.g., in the cytoplasm or associated with the cell membrane) can rapidly activate cytoplasmic signaling kinases, such as c-Src and the downstream Mitogen-Activated Protein Kinase (MAPK) cascade. This rapid signaling can influence cellular processes independent of gene transcription and can also cross-talk with the genomic pathway to modulate its effects.
Metabolism of Melengestrol Acetate
In vitro studies using bovine liver microsomes have identified the primary metabolic pathways for MGA.[5] The biotransformation involves hydroxylation at various positions on the steroid core, leading to several metabolites. The most abundant metabolites are monohydroxylated, with a dihydroxylated product also identified.[5] As shown in Table 2, these metabolites retain progestogenic activity, although at significantly lower levels than the parent MGA. The most potent metabolite, 2β-hydroxy-MGA (Metabolite E), has approximately 12% of the activity of MGA.[3]
Experimental Protocols
Characterizing the biological activity of progestins like MGA involves a suite of in vitro assays. Below are detailed methodologies for key experiments.
PR Transcriptional Activation Assay (Reporter Gene Assay)
This assay quantifies the ability of a compound to activate the progesterone receptor and drive the expression of a reporter gene (e.g., luciferase). The PR CALUX® bioassay, which uses the human U2OS cell line, is a well-established example.[7]
Methodology:
-
Cell Seeding: Stably transfected U2OS cells, containing the human PR and a luciferase reporter gene linked to Progesterone Response Elements (PREs), are seeded into 96-well microplates at a predetermined density and allowed to adhere for 24 hours.
-
Compound Preparation: MGA-d3 (or other test compounds) is serially diluted in the appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium to achieve the final desired concentrations.
-
Cell Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Positive (e.g., progesterone) and negative (vehicle) controls are included.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for receptor activation and reporter gene expression.[8]
-
Cell Lysis: The treatment medium is removed, and cells are washed with Phosphate Buffered Saline (PBS). A lysis buffer is then added to each well to break open the cells and release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Reading: A luciferase substrate is added to the cell lysate. The resulting chemiluminescent reaction is measured using a luminometer.
-
Data Analysis: The light output (Relative Light Units, RLU) is proportional to the level of PR activation. Data are plotted as RLU versus compound concentration, and a dose-response curve is generated to determine parameters like EC₅₀ (the concentration that elicits a half-maximal response).
Competitive Ligand Binding Assay
This assay measures the ability of a test compound (e.g., MGA-d3) to compete with a known, labeled ligand for binding to the progesterone receptor. Fluorescence Polarization (FP) is a common, high-throughput method.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of purified PR Ligand Binding Domain (PR-LBD), a fluorescently-tagged progesterone ligand (fluorescent tracer), and serial dilutions of the unlabeled test compound (MGA-d3).
-
Assay Plate Setup: In a microplate, combine the PR-LBD, the fluorescent tracer, and either the test compound, a known unlabeled competitor (positive control), or buffer alone (negative control).
-
Incubation: The plate is incubated for a defined period (e.g., 2 hours) at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: The plate is read in an instrument capable of measuring fluorescence polarization.
-
Principle & Data Analysis: When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the large PR-LBD protein, its tumbling slows dramatically, resulting in high polarization. An effective competitor like MGA-d3 will displace the fluorescent tracer from the PR-LBD, causing a decrease in polarization. The data is used to calculate the concentration of the test compound that inhibits 50% of the tracer binding (IC₅₀), from which the binding affinity (Ki) can be derived.[9]
Progestin-Induced Alkaline Phosphatase (ALP) Assay
This bioassay relies on the specific induction of alkaline phosphatase enzyme activity by progestins in the T47D human breast cancer cell line.[10][11]
Methodology:
-
Cell Culture: T47D cells are cultured in appropriate medium (e.g., RPMI 1640 with fetal bovine serum) and seeded into multi-well plates.
-
Compound Treatment: Once cells are attached, the medium is replaced with medium containing serial dilutions of MGA-d3 or control compounds. Cells are typically treated for 3 days.[10]
-
Cell Lysis & Protein Quantification: After incubation, the medium is removed, and cells are washed with PBS. Cells are then lysed, and the total protein concentration of the lysate is determined (e.g., using a BCA assay) for normalization.
-
ALP Activity Measurement: A colorimetric or fluorometric substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate, pNPP) is added to the cell lysates.
-
Spectrophotometric Reading: The plate is incubated to allow the enzyme to convert the substrate into a colored or fluorescent product. The absorbance or fluorescence is then measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The ALP activity is normalized to the total protein concentration for each well. The fold-induction of ALP activity relative to the vehicle control is calculated and plotted against the compound concentration to generate a dose-response curve.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. Melengestrol acetate - Wikipedia [en.wikipedia.org]
- 5. fao.org [fao.org]
- 6. Basis of melengestrol acetate action as a progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biodetectionsystems.com [biodetectionsystems.com]
- 8. biodetectionsystems.com [biodetectionsystems.com]
- 9. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
Melengestrol Acetate-d3 in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melengestrol (B123420) Acetate (B1210297) (MGA), a synthetic progestin, has demonstrated notable anti-neoplastic properties in various cancer models, particularly in hormone-dependent malignancies such as breast, endometrial, and prostate cancer. Its deuterated analogue, Melengestrol Acetate-d3 (MGA-d3), serves as a critical tool in the research and development of MGA-based therapies, primarily as an internal standard for highly sensitive and accurate quantification in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the mechanism of action of MGA, its applications in cancer research, and the specific utility of MGA-d3. Detailed experimental protocols for both in vitro and in vivo studies with MGA are presented, alongside a standardized protocol for the analytical use of MGA-d3. Furthermore, this guide summarizes key quantitative data from preclinical studies and illustrates the core signaling pathways involved in MGA's anti-cancer effects.
Introduction to Melengestrol Acetate and the Role of Deuteration
Melengestrol Acetate is a synthetic progestational steroid, a derivative of progesterone (B1679170), that has been investigated for its therapeutic potential in oncology.[1] Like other progestins, its primary mechanism of action involves the modulation of progesterone receptors (PRs), leading to downstream effects on gene expression that can influence cell proliferation and differentiation in hormone-sensitive tissues.[2][3] MGA has been shown to inhibit the growth of both androgen-dependent and -independent prostate tumors in vivo.[1][4]
This compound is the deuterium-labeled version of MGA.[1] The substitution of hydrogen atoms with their heavier isotope, deuterium, at specific positions in the molecule results in a compound with a higher molecular weight but nearly identical chemical properties to the parent compound.[5] This mass difference is readily detectable by mass spectrometry, making MGA-d3 an ideal internal standard for quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[6]
Beyond its analytical applications, the deuteration of pharmaceuticals is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a drug.[5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[5] This can lead to a longer drug half-life, increased systemic exposure, and potentially reduced formation of toxic metabolites, thereby improving the safety and efficacy profile of the parent drug.[5] While MGA-d3 is currently primarily used as a research tool, its potential as a therapeutic agent with an optimized pharmacokinetic profile remains an area for future investigation.
Mechanism of Action in Cancer
The anti-neoplastic effects of Melengestrol Acetate are primarily mediated through its interaction with progesterone receptors (PRs).[2] PRs are ligand-activated transcription factors that, upon binding to a progestin like MGA, undergo a conformational change, dimerize, and translocate to the nucleus.[2] In the nucleus, the MGA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
The downstream effects of PR activation by MGA in cancer cells are complex and can be context-dependent:
-
Modulation of Cell Cycle and Apoptosis: In some cancer types, such as hepatocellular carcinoma, progestins like the closely related megestrol (B1676162) acetate have been shown to induce G1 cell cycle arrest and apoptosis.[7][8]
-
Hormonal Crosstalk: Progestins can interfere with other hormone signaling pathways. For instance, they can downregulate the expression of estrogen receptors (ER), thereby antagonizing the growth-promoting effects of estrogens in ER-positive breast cancer.[9]
-
Paracrine Signaling in the Tumor Microenvironment: Research has shown that the anti-tumor effects of progestins in endometrial cancer can be mediated by PR signaling in the stromal cells of the tumor microenvironment, which in turn influences the cancer cells through paracrine signaling.[10]
-
Crosstalk with other Signaling Pathways: PR signaling can be integrated with other pathways crucial for cancer progression, including the FGF2/FGFR, MAPK, and JAK/STAT pathways.[11][12]
However, it is noteworthy that in some cancer cell lines, such as MCF-7 (ER-positive breast cancer), MGA has been observed to increase cell proliferation at certain concentrations, highlighting the complexity of its effects.[13]
Signaling Pathway Diagram
Caption: Progesterone Receptor Signaling Pathway of Melengestrol Acetate.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of Melengestrol Acetate and the closely related Megestrol Acetate.
Table 1: In Vitro Efficacy of Melengestrol Acetate and Analogs
| Compound | Cell Line | Cancer Type | Parameter | Value | Reference |
| Megestrol Acetate | HepG2 | Hepatocellular Carcinoma | IC50 (24h) | 260 µM | [7][8] |
| Melengestrol Acetate | T-cells | N/A (Immune Cells) | IC50 | 0.5 ± 0.07 µg/mL | [14] |
| Melengestrol Acetate | MCF-7 | Breast Cancer | Proliferation | Increased at 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M | [13] |
Table 2: In Vivo Efficacy of Melengestrol Acetate and Analogs
| Compound | Cancer Model | Administration | Dosage | Duration | Tumor Growth Inhibition | Reference |
| Melengestrol Acetate | Dunning R3327-AT3 (rat) | Subcutaneous | 10 mg/kg/day | 9 days | ~53% | [4] |
| Melengestrol Acetate | Dunning R3327-AT3 (rat) | Oral | ~15-17 mg/kg/day | 24 days | 59% | [4] |
| 1-dehydro-MGA | Dunning R3327-AT3 (rat) | Oral (in feed) | N/A | 21 days | ~55% | [15] |
| Megestrol Acetate | HepG2 xenograft (mice) | Intraperitoneal | 10 mg/kg/day | 13 weeks | 59% reduction in tumor volume vs. control | [7][8] |
Table 3: Clinical Response Rates of Megestrol Acetate in Breast Cancer
| Patient Population | Response Rate (Complete + Partial) | Reference |
| Unselected populations with metastatic breast cancer | 14% - 31% | [9] |
Experimental Protocols
In Vitro Cell Proliferation Assay using MGA
This protocol is a generalized procedure based on methodologies described for progestins in cancer cell lines like MCF-7 and HepG2.[7][8][13]
Objective: To determine the effect of Melengestrol Acetate on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Melengestrol Acetate (MGA)
-
Vehicle (e.g., DMSO or ethanol)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or colorimetric methods)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
MGA Treatment:
-
Prepare a stock solution of MGA in the chosen vehicle.
-
Prepare serial dilutions of MGA in serum-free medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹⁰ M to 10⁻⁵ M). Include a vehicle-only control.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of MGA or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Proliferation Assessment:
-
At the end of the incubation period, add the reagent from the chosen cell proliferation assay kit to each well according to the manufacturer's instructions.
-
Incubate for the time specified in the kit's protocol (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the MGA-treated wells to the vehicle control wells.
-
Plot the percentage of cell viability/proliferation against the log of the MGA concentration to determine the IC50 value, if applicable.
-
In Vivo Tumor Growth Inhibition Study using MGA
This protocol is based on the study of MGA in the Dunning R3327 rat prostate cancer model.[4]
Objective: To evaluate the anti-tumor efficacy of Melengestrol Acetate in a rodent xenograft or allograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice) or appropriate rat strain (e.g., for Dunning R3327 model).
-
Cancer cells for implantation (e.g., Dunning R3327-AT3).
-
Melengestrol Acetate (MGA).
-
Vehicle for in vivo administration (e.g., corn oil).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Tumor Implantation:
-
Implant cancer cells subcutaneously into the flank of the animals.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the animals into treatment and control groups (n=5-10 animals per group).
-
Prepare the MGA formulation in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Administer MGA to the treatment group daily via the chosen route (e.g., subcutaneous injection or oral gavage).
-
Administer an equal volume of the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the animals regularly.
-
-
Study Termination and Analysis:
-
Continue the treatment for the predetermined duration (e.g., 9-24 days).
-
At the end of the study, euthanize the animals.
-
Excise the tumors and weigh them.
-
Calculate the percentage of tumor growth inhibition for the MGA-treated group compared to the control group.
-
Tissues of interest (e.g., prostate, seminal vesicles, adrenals) can also be harvested for weight analysis.[4]
-
Quantification of MGA in Biological Samples using MGA-d3
This protocol describes a general workflow for using MGA-d3 as an internal standard for LC-MS analysis of MGA in plasma or tissue homogenates.[6][16]
Objective: To accurately quantify the concentration of Melengestrol Acetate in a biological matrix.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate).
-
Melengestrol Acetate (MGA) analytical standard.
-
This compound (MGA-d3) internal standard.
-
Extraction solvent (e.g., acetonitrile, ethyl acetate/hexane).
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC column (e.g., C18).
Procedure:
-
Sample Preparation:
-
Spike a known amount of MGA-d3 internal standard into the biological sample.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate MGA and MGA-d3 from the matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate MGA and MGA-d3 from other components using a suitable LC gradient.
-
Detect the parent and fragment ions for both MGA and MGA-d3 using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of MGA standard spiked with the same amount of MGA-d3.
-
Calculate the ratio of the peak area of MGA to the peak area of MGA-d3 for both the standards and the unknown samples.
-
Determine the concentration of MGA in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for MGA Quantification using MGA-d3.
Conclusion
This compound is an indispensable tool for the robust preclinical and clinical development of Melengestrol Acetate as a potential anti-cancer therapeutic. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and metabolic data, which are crucial for determining appropriate dosing regimens and understanding the drug's behavior in vivo. The anti-neoplastic activity of the parent compound, MGA, particularly in hormone-sensitive cancers, warrants further investigation. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of MGA and the analytical methodologies enabled by MGA-d3. Future studies could also explore the potential therapeutic benefits of deuterated MGA itself, leveraging the kinetic isotope effect to potentially enhance its pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Megestrol acetate as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melengestrol acetate and megestrol acetate are prostatic tumor inhibiting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. fao.org [fao.org]
- 7. The effect of megestrol acetate on growth of HepG2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The role of progestins in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Basis of melengestrol acetate action as a progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fungal transformation and T-cell proliferation inhibitory activity of melengestrol acetate and its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-dehydro-melengestrol acetate inhibits the growth and protein kinase C activity of androgen-independent Dunning rat prostatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of melengestrol acetate residues in plasma and edible tissues of heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of Melengestrol Acetate-d3 as an Internal Standard for Accurate Quantification
Introduction
Melengestrol (B123420) acetate (B1210297) (MGA) is a synthetic progestational steroid used extensively in the cattle industry to improve feed efficiency and suppress estrus in heifers.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for MGA in edible tissues to ensure consumer safety.[2][3] Accurate and reliable quantification of MGA residues in complex biological matrices like animal fat, liver, and muscle is therefore critical.[4] The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the isotope dilution method.[2][5][6] Melengestrol Acetate-d3 (MGA-d3), a stable isotope-labeled analog of MGA, is the preferred internal standard for this purpose.[2][6][7] Its physicochemical properties are nearly identical to the parent compound, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation, thus effectively compensating for matrix effects and procedural losses.[6]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique for precise quantification. A known amount of the isotopically labeled internal standard (MGA-d3) is added to the sample at the very beginning of the workflow. The internal standard acts as a chemical mimic of the analyte (MGA). During sample preparation and analysis, any loss of the target analyte is mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. Quantification is then achieved by calculating the ratio of the analyte's signal to the internal standard's signal, which is then compared against a calibration curve prepared with known concentrations.
Caption: High-level workflow for quantification using IDMS.
Experimental Protocols
This section details a validated protocol for the determination of MGA in bovine fat and liver, adapted from established methods.[2][5]
Reagents and Materials
-
Solvents: Acetonitrile (B52724), n-Hexane, Methanol, Ethyl Acetate (HPLC or MS grade).
-
Reagents: Anhydrous Sodium Sulfate, Formic Acid.
-
Standards: Melengestrol Acetate (MGA) reference standard, this compound (MGA-d3) internal standard solution.
-
Equipment: Homogenizer, Centrifuge, Nitrogen Evaporator, Solid-Phase Extraction (SPE) Manifold, Octadecylsilanized (C18) SPE cartridges (e.g., 1000 mg).
-
Instrumentation: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
Sample Preparation and Extraction
The procedure involves a liquid-liquid extraction followed by a solid-phase extraction cleanup.[5][8]
-
Homogenization: Weigh 5.0 g of homogenized tissue (fat or liver) into a 50 mL polypropylene (B1209903) centrifuge tube.[2]
-
Internal Standard Spiking: Fortify the sample with a known amount of MGA-d3 internal standard solution.
-
Extraction: Add 50 mL of acetonitrile saturated with n-hexane and 50 mL of n-hexane. For acidic extraction, 1 mL of acetic acid can be added.[5][8] Homogenize for 2 minutes.
-
Phase Separation: Add ~20 g of anhydrous sodium sulfate, vortex, and centrifuge at 3,000 rpm for 5 minutes.[5]
-
Collection: Carefully collect the acetonitrile (lower) layer and transfer to a clean flask. Discard the n-hexane layer.[5]
-
Re-extraction: Repeat the extraction of the residue with an additional 50 mL of acetonitrile.
-
Evaporation: Combine the acetonitrile extracts and evaporate to dryness at 40°C under a gentle stream of nitrogen.
Solid-Phase Extraction (SPE) Cleanup
This step is crucial for removing matrix components that could interfere with the LC-MS/MS analysis.[2][8]
-
Reconstitution: Dissolve the dried residue from the extraction step in 1 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[5]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[5]
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Elution: Elute the target analytes with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v) and collect the eluate.[5]
-
Final Preparation: Evaporate the eluate to dryness at 40°C under nitrogen. Reconstitute the final residue in 1 mL of mobile phase for LC-MS/MS analysis.
Caption: Step-by-step sample extraction and cleanup protocol.
LC-MS/MS Instrumental Analysis
The final extract is analyzed using a validated LC-MS/MS method.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient from 5% B to 95% B over 8 minutes |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[2][8] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MGA Transitions | Precursor: m/z 397.2 → Products: m/z 337.2 (Quantifier), m/z 279.2 (Qualifier) |
| MGA-d3 Transition | Precursor: m/z 400.2 → Product: m/z 340.2 (Quantifier)[2] |
| Collision Energy | Optimized for each transition (typically 15-25 eV) |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.[2]
Data Presentation and Quantification
A calibration curve is constructed by plotting the peak area ratio (MGA / MGA-d3) against the concentration of MGA in the calibration standards. The concentration of MGA in the unknown samples is then determined from this curve using the calculated peak area ratio.
Table 3: Example Calibration Data
| Standard Conc. (µg/kg) | MGA Peak Area | MGA-d3 Peak Area | Peak Area Ratio (MGA/MGA-d3) |
|---|---|---|---|
| 0.5 | 8,540 | 1,650,100 | 0.0052 |
| 1.0 | 17,210 | 1,645,500 | 0.0105 |
| 2.5 | 42,950 | 1,651,200 | 0.0260 |
| 5.0 | 86,100 | 1,648,900 | 0.0522 |
| 10.0 | 171,500 | 1,647,300 | 0.1041 |
| 20.0 | 345,200 | 1,652,000 | 0.2090 |
This data is for illustrative purposes only.
Conclusion
The use of this compound as an internal standard is indispensable for the development of robust, accurate, and precise analytical methods for the quantification of MGA residues. The isotope dilution LC-MS/MS method described provides the necessary sensitivity and selectivity to meet stringent regulatory requirements for food safety and animal health monitoring. The detailed protocols and workflows serve as a comprehensive guide for researchers and analytical scientists in the field.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of melengestrol acetate in bovine tissue: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of Hormonal Growth Promotants in Beef Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Melengestrol Acetate using Melengestrol Acetate-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melengestrol (B123420) acetate (B1210297) (MGA) is a synthetic progestogen used in veterinary medicine, primarily in cattle, to suppress estrus and improve feed efficiency.[1][2] Its use is regulated, and monitoring its residue levels in edible tissues is crucial for food safety. This document provides detailed protocols for the quantitative analysis of MGA in bovine tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Melengestrol Acetate-d3 (MGA-d3) as an internal standard for accurate quantification.
Mechanism of Action
MGA functions as an agonist of the progesterone (B1679170) receptor.[1][3] By binding to this receptor, it mimics the effects of progesterone, leading to the suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion from the pituitary gland.[2] This hormonal suppression ultimately prevents ovulation.[2] Some studies also suggest that MGA may possess some estrogenic activity.[3]
Caption: Simplified signaling pathway of Melengestrol Acetate (MGA).
Experimental Protocols
The following protocols describe the extraction and quantification of MGA from bovine tissues. This compound is used as an internal standard to ensure accuracy and precision.
1. Sample Preparation and Extraction
This protocol is adapted from established methods for MGA analysis in tissues.[4][5]
Materials:
-
Bovine tissue (fat, liver, kidney, or muscle)
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
n-Hexane, HPLC grade
-
Acetic acid, glacial
-
Anhydrous sodium sulfate (B86663)
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh 10.0 g of the tissue sample into a centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard.
-
Add 50 mL of acetonitrile saturated with n-hexane and 1 mL of acetic acid.[4]
-
Homogenize the mixture for 1-2 minutes.
-
Add 20 g of anhydrous sodium sulfate and homogenize for another 2 minutes.[4]
-
Centrifuge the sample at 3,000 rpm for 5 minutes.[4]
-
Collect the acetonitrile (lower) layer.
-
Repeat the extraction of the residue with an additional 50 mL of acetonitrile.
-
Combine the acetonitrile extracts.
2. Solid-Phase Extraction (SPE) Clean-up
A clean-up step is necessary to remove interfering substances from the extract.
Materials:
-
Octadecylsilanized silica (B1680970) gel (C18) SPE cartridges
-
Methanol (B129727), HPLC grade
-
0.1% Formic acid in methanol
-
Nitrogen evaporator
Procedure:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1% formic acid in methanol.
-
Load the combined acetonitrile extract onto the conditioned cartridge.
-
Wash the cartridge with a suitable solvent to remove impurities (e.g., n-hexane).
-
Elute the MGA and MGA-d3 from the cartridge with 15 mL of 0.1% formic acid in methanol.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Caption: General experimental workflow for MGA quantification.
3. LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Electrospray Ionization (ESI) source, positive ion mode
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate MGA from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions: The specific mass transitions for MGA and MGA-d3 should be optimized for the instrument being used. The following are commonly monitored ions:
-
MGA: Precursor ion (m/z) 397, product ions (m/z) 337, 438.[6]
-
MGA-d3: Precursor ion (m/z) 400, product ions (m/z) 349, 441.[6]
For quantification, the primary transitions are typically m/z 397 -> 337 for MGA and m/z 400 -> 349 for MGA-d3.
Quantitative Data
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for MGA quantification.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) in Liver | 1 µg/kg[6] |
| Limit of Quantification (LOQ) in Fat | 5 µg/kg[6] |
| Limit of Quantification (LOQ) in Muscle | 0.5 µg/kg[6] |
| Accuracy (Trueness) | 82% - 100%[5] |
| Precision (Repeatability, RSD%) | 0.5% - 5.6%[5] |
Table 2: MGA and MGA-d3 Mass Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Additional Product Ions (m/z) for Confirmation |
| Melengestrol Acetate (MGA) | 397 | 337 | 438 |
| This compound (MGA-d3) | 400 | 349 | 441 |
Data compiled from reference[6].
Table 3: Residue Levels in Bovine Tissues After MGA Administration
| Tissue | MGA Concentration (µg/kg) after 0.5 mg/day dose |
| Fat | ~7.8[7] |
| Liver | ~3.6[7] |
| Kidney | ~0.8[7] |
| Muscle | < 1.0 (often below LOQ)[7] |
These are example values and can vary based on the duration of treatment and withdrawal period.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of Melengestrol Acetate in bovine tissues. The detailed protocols and method performance data presented here serve as a comprehensive guide for researchers and analysts in the field of veterinary drug residue analysis. Adherence to validated methods is essential for ensuring food safety and regulatory compliance.
References
- 1. Melengestrol acetate - Wikipedia [en.wikipedia.org]
- 2. Melengestrol acetate [sitem.herts.ac.uk]
- 3. Basis of melengestrol acetate action as a progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. fao.org [fao.org]
Application Note: Quantitative Analysis of Melengestrol Acetate (MGA) Residues in Bovine Tissues Using Melengestrol Acetate-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in food safety, veterinary drug residue analysis, and analytical chemistry.
Abstract Melengestrol acetate (B1210297) (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in beef heifers.[1][2] Regulatory bodies have established maximum residue limits (MRLs) for MGA in edible tissues to ensure consumer safety.[1][3] This application note describes a robust and sensitive method for the quantification of MGA residues in bovine tissues, such as fat and liver, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Melengestrol Acetate-d3 (MGA-d3) as a stable isotope-labeled internal standard is critical for accurate and precise quantification, as it effectively corrects for variations during sample preparation and analysis.[1][4] This protocol provides detailed procedures for sample extraction, cleanup, and instrumental analysis.
Principle of the Method
The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, is added to the sample prior to extraction. MGA-d3 is chemically identical to MGA and therefore exhibits the same behavior during extraction, cleanup, and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1] By measuring the ratio of the response of the native MGA to the MGA-d3 internal standard, accurate quantification can be achieved, compensating for any analyte loss during the sample preparation process.
Caption: Logical workflow for accurate MGA quantification using an internal standard.
Materials and Reagents
-
Standards: Melengestrol Acetate (MGA) (≥98% purity), this compound (MGA-d3) (≥98% purity, ≥98 atom % D).[5]
-
Solvents: Acetonitrile (B52724), n-Hexane, Methanol (B129727), Ethyl Acetate (all HPLC or LC-MS grade).
-
Reagents: Formic acid, Acetic acid, Anhydrous sodium sulfate (B86663), Sodium chloride (NaCl).
-
Water: Distilled, deionized, or LC-MS grade water.
-
Solid-Phase Extraction (SPE): Octadecylsilanized (C18) silica (B1680970) gel cartridges (e.g., 1000 mg).[1][5]
-
Equipment: High-speed homogenizer, centrifuge, nitrogen evaporator, analytical balance, vortex mixer, LC-MS/MS system.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve MGA and MGA-d3 standards in methanol to create individual stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MGA stock solution with a suitable solvent mixture (e.g., acetonitrile/water).
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the MGA-d3 stock solution with acetonitrile to create a spiking solution. This solution will be added to all samples, calibration standards, and quality controls.
Sample Preparation Workflow
The following diagram outlines the general workflow for preparing bovine tissue samples for LC-MS/MS analysis.
Caption: Step-by-step workflow for MGA extraction and cleanup from tissue samples.
Detailed Extraction and Cleanup Protocol (Bovine Fat & Liver)
This protocol is a composite based on validated methods.[1][5][6]
-
Sample Weighing and Spiking: Weigh 5.0 g of homogenized fat or 10.0 g of homogenized liver into a 50 mL centrifuge tube. Add a precise volume of the MGA-d3 internal standard spiking solution.
-
Extraction:
-
For fat, add 10% ethyl acetate in hexane, heat, and partition into acetonitrile.[1]
-
For liver and other tissues, add 50 mL of acetonitrile saturated with n-hexane and 50 mL of n-hexane.[5] Add 1 mL of acetic acid and homogenize for 1-2 minutes.[5]
-
Add approximately 20 g of anhydrous sodium sulfate and homogenize again for 2 minutes.[5]
-
-
Phase Separation: Centrifuge at 3,000 rpm for 5 minutes.[5] Carefully collect the lower acetonitrile layer and discard the upper n-hexane (fat) layer.[5]
-
Re-extraction: Add another 50 mL of acetonitrile to the remaining residue, homogenize, and centrifuge again. Combine the acetonitrile extracts.[5]
-
Concentration: Concentrate the combined extracts at 40°C under a gentle stream of nitrogen.
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (1000 mg) with 5 mL of methanol followed by 5 mL of water.[5]
-
Loading: Dissolve the concentrated residue in a suitable solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-interfering solvent (e.g., 5 mL of hexane) to remove lipids.[6]
-
Elution: Elute the MGA and MGA-d3 from the cartridge with 15 mL of a suitable solvent mixture, such as 0.1% formic acid in methanol or 20% ethyl acetate in hexane.[5][6]
-
-
Final Preparation: Evaporate the eluate to dryness at 40°C under nitrogen. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase (e.g., acetonitrile/0.1% formic acid, 1:3, v/v).[5] Vortex, filter through a 0.2 µm filter, and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Condition |
| Column | Octadecylsilanized (C18) silica gel column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient elution (specifics to be optimized for system) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry Conditions
Analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[1][7] |
| Source Temp. | To be optimized (e.g., 500°C) |
| IonSpray Voltage | To be optimized (e.g., 5500 V) |
| Gas Settings | To be optimized for the specific instrument |
Quantitative and Performance Data
Table 1: Mass Spectrometric Parameters for MGA and MGA-d3
The following MRM transitions are monitored for quantification and confirmation.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Melengestrol Acetate (MGA) | 397 | 337 | 438 |
| This compound (MGA-d3) | 400 | 349 | 441 |
Note: The quantifier ion is used for calculating the concentration, while the qualifier ion is used for confirmation of identity. The specific m/z values for GC-MS analysis after derivatization are different.[1]
Table 2: Method Performance Characteristics
This table summarizes typical performance data from validated methods.
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Fat | 5 µg/kg (ppb) | [1] |
| Liver | 1 - 2 µg/kg (ppb) | [1] | |
| Muscle | 0.5 µg/kg (ppb) | [1] | |
| Livestock Products | 0.5 µg/kg (ppb) | [7] | |
| Trueness (Recovery) | Livestock Products | 82% - 100% | [7] |
| Repeatability (RSD%) | Livestock Products | 0.5% - 5.6% | [7] |
| Regulatory MRL (JECFA) | Bovine Fat | 5 µg/kg | [1] |
| Regulatory MRL (JECFA) | Bovine Liver | 2 µg/kg | [1] |
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of MGA residues in various bovine tissues. The protocol detailed in this note, employing liquid chromatography-tandem mass spectrometry, offers the high sensitivity and selectivity required to meet and exceed the maximum residue limits set by international regulatory agencies. Proper implementation of this isotope dilution method ensures high-quality data for food safety monitoring and research applications.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Sample Preparation for Melengestrol Acetate-d3 Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Melengestrol (B123420) acetate (B1210297) (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1][2][3][4] Its residue levels in animal tissues are regulated, necessitating sensitive and reliable analytical methods for its detection and quantification. Melengestrol Acetate-d3 (MGA-d3) is the deuterated analog of MGA and is commonly used as an internal standard in analytical methods to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[1][5] This document provides detailed application notes and protocols for the sample preparation of various animal tissues for the analysis of MGA, utilizing MGA-d3 as an internal standard.
Data Presentation: Quantitative Performance of MGA Analytical Methods
The following tables summarize the quantitative data from various validated methods for the analysis of Melengestrol Acetate in different biological matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Melengestrol Acetate
| Matrix | Method | LOD | LOQ | Reference |
| Bovine Fat | GC-MS | 5 µg/kg | - | [1] |
| Bovine Liver | LC-MS | 1 µg/kg | 0.89 µg/kg | [1] |
| Bovine Kidney | LC-MS | 1 µg/kg | - | [1] |
| Bovine Muscle | LC-MS | 0.5 µg/kg | - | [1] |
| Livestock Products | LC-MS/MS | - | 0.0005 mg/kg | [6] |
Table 2: Recovery Rates of Melengestrol Acetate from Fortified Samples
| Matrix | Fortification Level | Recovery Rate | Method | Reference |
| Bovine Fat | 10 ppb | >93% | GC-ECD | [7] |
| Bovine Liver | 10 ppb | 86% | HPLC-UV | [8] |
| Livestock Products | 0.001-0.02 mg/kg | 82% - 100% | LC-MS/MS | [6] |
| Livestock Products | 0.0005 mg/kg | 88% - 99% | LC-MS/MS | [6] |
| Bovine Fat Tissue | 25 ppb | 99.4% | SFE-SPE-HPLC/GC-MS | [9][10] |
Experimental Protocols
Protocol 1: Extraction of Melengestrol Acetate from Animal Tissues (Muscle, Fat, Liver, and Kidney) using Liquid-Liquid Extraction and Solid-Phase Extraction
This protocol is a comprehensive method for the extraction and cleanup of MGA from various animal tissues, adapted from established analytical procedures.[6][11] MGA-d3 should be used as the internal standard.
Materials:
-
Solvents: Acetonitrile (B52724) (ACN) saturated with n-hexane, n-hexane, methanol (B129727) (MeOH), 0.1% formic acid in methanol, 0.1% formic acid in acetonitrile.[6][11]
-
Reagents: Anhydrous sodium sulfate (B86663), acetic acid.[11]
-
Internal Standard: this compound (MGA-d3) solution of known concentration.[1]
-
Equipment: Homogenizer, centrifuge, rotary evaporator or nitrogen evaporator, solid-phase extraction (SPE) cartridges (Octadecylsilanized silica (B1680970) gel, e.g., C18), SPE manifold.
Procedure:
-
Sample Homogenization and Internal Standard Spiking:
-
Weigh 10.0 g of the tissue sample (muscle, fat, liver, or kidney) into a centrifuge tube.
-
Spike the sample with a known amount of MGA-d3 internal standard solution.
-
Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.[11]
-
Homogenize the mixture for 1 minute.[11]
-
-
Liquid-Liquid Extraction (LLE):
-
Add 20 g of anhydrous sodium sulfate to the homogenate and homogenize for an additional 2 minutes.[11]
-
Centrifuge the mixture at 3,000 rpm for 5 minutes.[11]
-
Carefully discard the upper n-hexane layer.[11]
-
Collect the lower acetonitrile layer.
-
To the remaining residue, add another 50 mL of acetonitrile, homogenize for 2 minutes, and centrifuge again.[11]
-
Combine the two acetonitrile extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[11]
-
Load the combined acetonitrile extract onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances (specific wash solvents may need optimization).
-
Elute the MGA and MGA-d3 from the cartridge with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[11]
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness at below 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile/0.1% formic acid (1:3, v/v)).[11]
-
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: Octadecylsilanized silica gel column (C18).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[6]
-
Ionization: Positive ion electrospray ionization (ESI+).[6]
-
Monitored Ions for MGA: m/z 397, 438, 337.[1]
-
Monitored Ions for MGA-d3: m/z 400, 441, 349.[1]
-
Protocol 2: Supercritical Fluid Extraction (SFE) coupled with Solid-Phase Extraction (SPE) for Bovine Fat Tissue
This method offers a more environmentally friendly approach by reducing the use of organic solvents.[9][10]
Materials:
-
SFE System: Supercritical fluid extractor.
-
SPE Cartridges: Alumina (B75360) (Al2O3).
-
Solvents: Ethyl acetate, hexane.
-
Internal Standard: this compound (MGA-d3) solution.
-
Equipment: GC-MS or HPLC-UV system.
Procedure:
-
Sample Preparation:
-
A known amount of bovine fat tissue is fortified with the MGA-d3 internal standard.
-
-
Supercritical Fluid Extraction (SFE):
-
The sample is subjected to SFE using carbon dioxide as the supercritical fluid.
-
Typical SFE conditions: 50°C and 10,000 psi.[9]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
The SFE extract is passed through an alumina SPE cartridge for cleanup.
-
The cartridge is then eluted with a suitable solvent mixture (e.g., ethyl acetate/hexane).
-
-
Final Sample Preparation:
-
The eluate is evaporated and reconstituted in a solvent compatible with the analytical instrument.
-
Instrumentation:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): For screening purposes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For confirmation and quantification. Derivatization with an agent like heptafluorobutyric acid anhydride (B1165640) (HFBA) may be required before GC-MS analysis.[1]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for MGA-d3 sample preparation from animal tissues.
Metabolic Considerations
While a detailed signaling pathway for MGA is complex and beyond the scope of a typical analytical application note, it is important for researchers to be aware of its metabolism. MGA is extensively metabolized in animals, and the resulting metabolites may also have biological activity.[2][4] In vitro studies using liver microsomes have been employed to generate and identify MGA metabolites, as their concentrations in tissues from treated animals are often too low for direct characterization.[2] The primary analytical methods described here are focused on the parent compound, Melengestrol Acetate. If the analysis of metabolites is required, the extraction and chromatographic conditions may need to be modified.
Caption: Conceptual overview of MGA metabolism.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of melengestrol acetate in bovine tissue: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of melengestrol acetate in bovine tissues by automated coupled-column normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Determination of melengestrol acetate in supercritical fluid-solid phase extracts of bovine fat tissue by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mhlw.go.jp [mhlw.go.jp]
Application Notes and Protocols for Melengestrol Acetate-d3 in Veterinary Drug Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melengestrol (B123420) Acetate (B1210297) (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency, promote growth, and suppress estrus in heifers.[1][2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for MGA in edible tissues to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Melengestrol Acetate-d3 (d3-MGA), is best practice for robust and reliable quantification of MGA residues in complex biological matrices. This document provides detailed application notes and protocols for the use of d3-MGA in the analysis of MGA in veterinary drug residues, primarily in bovine tissues such as fat, liver, and muscle.
Principle of Isotope Dilution Mass Spectrometry
The core of this analytical approach is isotope dilution mass spectrometry (IDMS). d3-MGA, being chemically identical to MGA but with a different mass due to the deuterium (B1214612) labels, co-elutes with the native MGA during chromatographic separation. By adding a known amount of d3-MGA to the sample at the beginning of the extraction process, any loss of analyte during sample preparation and analysis can be accurately corrected for. The ratio of the analyte (MGA) to the internal standard (d3-MGA) is measured by the mass spectrometer, allowing for precise quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of Melengestrol Acetate using this compound as an internal standard in various bovine tissues.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Bovine Fat | GC-MS | - | 25 | [3] |
| Bovine Fat | LC-MS | 0.4 | - | [1] |
| Bovine Fat | LC-FAIMS-MS | - | 0.6 (ng/g) | [4] |
| Bovine Liver | LC-MS | 1 | - | [1] |
| Bovine Liver | LC-FAIMS-MS | - | 0.6 (ng/g) | [4] |
| Bovine Muscle | LC-MS | 0.5 | - | [1] |
| Bovine Kidney | LC-MS | 1 | - | [1] |
| Livestock Products | LC-MS/MS | - | 0.5 | [5][6] |
Table 2: Recovery and Repeatability
| Matrix | Fortification Level | Recovery (%) | Repeatability (RSD%) | Reference |
| Bovine Liver | 10 ppb | 86 | 9.84 | [7] |
| Bovine Fat | - | 99.4 | 4.14 | [3] |
| Livestock Products | MRL levels (1-20 µg/kg) | 82 - 100 | 0.5 - 5.6 | [5][6] |
| Livestock Products | 0.5 µg/kg | 88 - 99 | 1.3 - 5.4 | [5][6] |
Experimental Protocols
Sample Preparation: Extraction and Clean-up of MGA from Bovine Fat
This protocol is based on a validated HPLC-MS method.[1]
Materials:
-
Bovine fat tissue
-
This compound (d3-MGA) internal standard solution
-
Ethyl acetate
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., octadecylsilanized silica (B1680970) gel, 1000 mg)[8]
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Weigh 5.0 g of homogenized bovine fat tissue into a centrifuge tube.
-
Spike the sample with a known amount of d3-MGA internal standard solution.
-
Add 10% ethyl acetate in hexane (v/v) and heat to dissolve/extract the fat.
-
Partition the extract with heated acetonitrile.
-
Collect the acetonitrile phase and repeat the partitioning step.
-
Combine the acetonitrile phases and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in hexane.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SPE cartridge with methanol followed by water.
-
Load the hexane-reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analytes (MGA and d3-MGA) with 60:40 hexane:acetone (v/v).[1]
-
-
Evaporate the eluate to dryness.
-
Reconstitute the final residue in a suitable volume of the initial mobile phase (e.g., 500 µL methanol + 500 µL water) for LC-MS/MS analysis.[1]
Sample Preparation: Extraction and Clean-up of MGA from Bovine Liver
This protocol is a modification of the fat extraction method.[1]
Materials:
-
Bovine liver tissue
-
This compound (d3-MGA) internal standard solution
-
Acetonitrile saturated with n-hexane
-
n-Hexane
-
Acetic acid
-
Anhydrous sodium sulfate (B86663)
-
Methanol
-
0.1 vol% formic acid in methanol
-
Octadecylsilanized silica gel SPE cartridge (1000 mg)[8]
-
Homogenizer
-
Centrifuge
-
Evaporator
Procedure:
-
Weigh 10.0 g of homogenized liver sample.[8]
-
Spike with d3-MGA internal standard.
-
Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.[8]
-
Homogenize for 1 minute.
-
Add 20 g of anhydrous sodium sulfate and homogenize for another 2 minutes.[8]
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Discard the n-hexane layer and collect the acetonitrile layer.
-
Repeat the extraction of the residue with 50 mL of acetonitrile.
-
Combine the acetonitrile extracts and concentrate to a smaller volume.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Collect the total eluate, concentrate at below 40°C, and remove the solvent.
-
Dissolve the residue in a suitable solvent for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: Octadecylsilanized silica gel column (e.g., C18)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-20 µL
MS/MS Conditions (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Ions (Example Transitions):
-
Quantification Ions: m/z 397 for MGA and m/z 400 for d3-MGA.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of action of Melengestrol Acetate (MGA) via the progesterone receptor.
Experimental Workflow
Caption: Workflow for MGA residue analysis using an internal standard.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Determination of melengestrol acetate in supercritical fluid-solid phase extracts of bovine fat tissue by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of melengestrol acetate in bovine tissues by automated coupled-column normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mhlw.go.jp [mhlw.go.jp]
Application Notes and Protocols for the Analytical Detection of Melengestrol Acetate (MGA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Melengestrol Acetate (MGA), a synthetic progestogen used as a feed additive for cattle. The following protocols are designed to offer robust and reliable methods for the analysis of MGA in various biological matrices, ensuring accuracy and reproducibility in research and quality control settings.
Introduction
Melengestrol Acetate (MGA) is a hormonal drug used in the livestock industry to improve feed efficiency and suppress estrus in heifers.[1] Due to its hormonal activity, regulatory bodies worldwide have established maximum residue limits (MRLs) for MGA in edible tissues to ensure consumer safety.[1][2][3] Accurate and sensitive analytical methods are therefore crucial for monitoring MGA residues in food products and for studying its pharmacokinetics.
The primary analytical techniques employed for MGA detection are based on chromatography coupled with mass spectrometry, which offer high selectivity and sensitivity.[2][4] This document outlines detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted method for the confirmatory analysis of MGA.[2][5][6]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the detection of Melengestrol Acetate.
Table 1: Performance of LC-MS/MS Methods for MGA Detection in Animal Tissues
| Matrix | Method | Limit of Quantification (LOQ) | Recovery (%) | Precision (% RSD) | Reference |
| Livestock Products | LC-MS/MS | 0.0005 mg/kg | 88 - 99 | 1.3 - 5.4 | [6] |
| Bovine Fat | LC-MS/MS | 5 µg/kg | - | - | [3] |
| Bovine Liver | LC-MS/MS | 1 µg/kg | - | - | [3] |
| Bovine Kidney | LC-MS/MS | 1 µg/kg | - | - | [3] |
| Bovine Muscle | LC-MS/MS | 0.5 µg/kg | - | - | [3] |
| Animal Kidney Fat | LC-MS/MS | CCα: 0.40 µg/kg, CCβ: 0.68 µg/kg | 98 - 100 | < 5 | [7] |
| Liver | LC-FAIMS-MS | 0.6 ng/g | - | - | [2][4] |
Table 2: Performance of GC-based Methods for MGA Detection
| Matrix | Method | Limit of Quantification (LOQ) | Recovery (%) | Precision (% RSD) | Reference |
| Muscle, Liver, Fat | GLC-ECD | 25 µg/kg | 74.4 ± 8.0 | - | [8] |
| Fat | GLC-ECD | 10 µg/kg | - | - | [8] |
Experimental Protocols
Protocol 1: Determination of Melengestrol Acetate in Livestock Products by LC-MS/MS
This protocol is adapted from established methods for the extraction and analysis of MGA in various animal tissues.[5][6]
1. Sample Preparation: Extraction
-
For Muscle, Fat, Liver, and Kidney:
-
Weigh 10.0 g of the homogenized sample into a centrifuge tube.
-
Add 50 mL of acetonitrile (B52724) saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.[5][6]
-
Homogenize the mixture for 1 minute.
-
Add 20 g of anhydrous sodium sulfate (B86663) and homogenize for another 2 minutes.[5][6]
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Discard the upper n-hexane layer and collect the acetonitrile layer.
-
To the remaining residue, add 50 mL of acetonitrile, homogenize for 2 minutes, and centrifuge again.
-
Combine the acetonitrile extracts and adjust the final volume to 100 mL with acetonitrile.
-
Take a 5 mL aliquot of the combined extract, concentrate it at below 40°C, and evaporate to dryness.
-
Dissolve the residue in 1 mL of a solution of 0.1% formic acid in methanol (B129727) (1:4, v/v).[5]
-
2. Sample Preparation: Clean-up using Solid-Phase Extraction (SPE)
-
For all tissue extracts:
-
Condition an octadecylsilanized (ODS) silica (B1680970) gel cartridge (1,000 mg) by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in methanol (1:4, v/v).[5]
-
Load the dissolved extract from the previous step onto the conditioned cartridge.
-
Elute the analyte with 15 mL of 0.1% formic acid in methanol (1:4, v/v).[5]
-
Collect the entire eluate, concentrate it at below 40°C, and evaporate to dryness.
-
Reconstitute the final residue in exactly 1 mL of acetonitrile/0.1% formic acid (1:3, v/v) for LC-MS/MS analysis.[5]
-
3. LC-MS/MS Analysis
-
Instrumentation: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).[5]
-
Column: Octadecylsilanized (ODS) silica gel column.[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).[6]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for MGA. A deuterated MGA internal standard should be used for quantification.[3]
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for MGA extraction from animal tissues.
Caption: SPE clean-up workflow for MGA analysis.
Caption: LC-MS/MS analytical workflow for MGA detection.
References
Application Notes and Protocols for Melengestrol Acetate-d3 in Food Safety Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Melengestrol (B123420) Acetate-d3 (MGA-d3) as an internal standard for the quantitative analysis of Melengestrol Acetate (B1210297) (MGA) residues in food products, particularly in bovine tissues. The protocols detailed below are based on established analytical methodologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure food safety and compliance with regulatory limits.
Introduction
Melengestrol Acetate (MGA) is a synthetic progestogen used in the cattle industry to improve feed efficiency, promote growth, and suppress estrus in heifers.[1][2][3] Due to its hormonal activity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for MGA in edible tissues to protect consumer health.[4] Accurate and precise quantification of MGA residues is therefore crucial for food safety monitoring.
The use of a stable isotope-labeled internal standard, such as Melengestrol Acetate-d3, is the gold standard for quantitative mass spectrometry. MGA-d3 has nearly identical chemical and physical properties to MGA, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and reliable quantification.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Melengestrol Acetate in various food matrices.
Table 1: Regulatory Limits for Melengestrol Acetate
| Issuing Body | Matrix | MRL (µg/kg) |
| JECFA | Bovine Fat | 18 |
| JECFA | Bovine Liver | 10 |
| JECFA | Bovine Kidney | 2 |
| JECFA | Bovine Muscle | 1 |
| FDA | Edible Tissues | 25 ppb (tolerance) |
JECFA: Joint FAO/WHO Expert Committee on Food Additives, FDA: U.S. Food and Drug Administration. MRLs expressed as Melengestrol Acetate.[4][5]
Table 2: Performance of Analytical Methods for MGA using MGA-d3 Internal Standard
| Matrix | Method | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) |
| Bovine Liver | HPLC-MS | 0.89 | 0.38 | Not Specified |
| Bovine Fat | HPLC-MS | 1.0 | 0.42 | Not Specified |
| Bovine Liver | LC-MS/MS | 0.6 (LLOQ) | Up to 140x lower than LC-MS | Not Specified |
| Bovine Liver | GLC/ECD | 10 | Not Specified | 86% (at 10 ppb) |
| Animal Feeds | LC | Not Specified | Not Specified | 96.9 - 109% |
LOQ: Limit of Quantitation, LOD: Limit of Detection, LLOQ: Lower Limit of Quantification, HPLC-MS: High-Performance Liquid Chromatography-Mass Spectrometry, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry, GLC/ECD: Gas-Liquid Chromatography with Electron Capture Detection, LC: Liquid Chromatography.[2][6][7][8]
Experimental Protocols
Protocol 1: Determination of MGA in Bovine Fat and Liver by LC-MS/MS
This protocol describes a validated method for the quantification of MGA residues in bovine fat and liver using this compound as an internal standard.[2]
1. Reagents and Materials
-
Melengestrol Acetate (MGA) reference standard (>98% purity)
-
This compound (MGA-d3) internal standard solution
-
Acetonitrile (B52724) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic Acid
-
Anhydrous Sodium Sulfate (B86663)
-
Octadecylsilanized (C18) silica (B1680970) gel solid-phase extraction (SPE) cartridges (1000 mg)
2. Sample Preparation
-
For Bovine Fat:
-
Weigh 5.0 g of homogenized fat tissue into a centrifuge tube.
-
Spike the sample with a known amount of MGA-d3 internal standard solution.
-
Add 10% ethyl acetate in hexane (B92381) and heat to dissolve/extract the fat.
-
Partition the extract with heated acetonitrile.
-
Collect the acetonitrile phase and repeat the partitioning.
-
Combine the acetonitrile phases and evaporate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in hexane for SPE cleanup.
-
-
For Bovine Liver:
-
Weigh 10.0 g of homogenized liver tissue into a centrifuge tube.[9]
-
Spike the sample with a known amount of MGA-d3 internal standard solution.
-
Add 50 mL of acetonitrile saturated with n-hexane and 50 mL of n-hexane.[9]
-
Homogenize for 1-2 minutes.[9]
-
Add 20 g of anhydrous sodium sulfate and homogenize again for 2 minutes.[9]
-
Centrifuge at 3,000 rpm for 5 minutes.[9]
-
Collect the acetonitrile layer. Repeat the extraction on the residue with another 50 mL of acetonitrile.[9]
-
Combine the acetonitrile extracts and evaporate to a smaller volume (e.g., 5 mL) at <40°C.[9]
-
3. Solid-Phase Extraction (SPE) Cleanup
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1% formic acid in methanol/water (1:4, v/v).[9]
- Load the reconstituted extract from the sample preparation step onto the cartridge.
- Wash the cartridge to remove interferences.
- Elute the MGA and MGA-d3 with 15 mL of 0.1% formic acid in methanol/water (1:4, v/v).[9]
- Evaporate the eluate to dryness at <40°C.
- Reconstitute the final residue in 1 mL of the mobile phase (e.g., acetonitrile/0.1% formic acid, 1:3, v/v) for LC-MS/MS analysis.[9]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Tandem Mass Spectrometry (MS/MS) Conditions:
5. Quantification
- Prepare a calibration curve using MGA standard solutions of several concentrations, each containing a constant amount of MGA-d3 internal standard.
- Plot the ratio of the peak area of MGA to the peak area of MGA-d3 against the concentration of MGA.
- Calculate the concentration of MGA in the sample by comparing its peak area ratio to the calibration curve.
Visualizations
Caption: Workflow for MGA residue analysis in food.
Caption: Logic of internal standard quantification.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. WHO | JECFA [apps.who.int]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of melengestrol acetate in bovine tissues by automated coupled-column normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Melengestrol Acetate using Melengestrol Acetate-d3 in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melengestrol acetate (B1210297) (MGA) is a synthetic progestational steroid used in the agricultural industry to improve feed efficiency and suppress estrus in beef heifers.[1][2] Regulatory bodies have established maximum residue limits (MRLs) for MGA in edible tissues, necessitating sensitive and accurate analytical methods for its monitoring.[1][2] This document provides detailed protocols for the quantitative analysis of MGA in biological matrices, primarily bovine tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, Melengestrol Acetate-d3 (MGA-d3), is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1]
Chemical Properties
| Compound | Chemical Formula | Molecular Weight |
| Melengestrol Acetate (MGA) | C₂₅H₃₂O₄ | 396.52 g/mol |
| This compound (MGA-d3) | C₂₅H₂₉D₃O₄ | 399.54 g/mol [3] |
Experimental Protocols
This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of MGA using MGA-d3 as an internal standard.
Protocol 1: LC-MS/MS Analysis of MGA in Bovine Tissues (Liver, Kidney, Muscle, Fat)
This protocol is a composite of validated methods for the determination of MGA residues in various bovine tissues.[1][4][5]
1. Sample Preparation and Extraction
-
Homogenization: Weigh 5-10 g of the tissue sample (liver, kidney, or muscle) and homogenize. For fat samples, dissolve/extract a 5 g sample with 10% ethyl acetate in hexane (B92381) with heating.[1][5]
-
Internal Standard Spiking: Spike the homogenized sample with a known concentration of MGA-d3 solution in a suitable solvent like methanol (B129727). This is a critical step to ensure accurate quantification.
-
Extraction:
-
For liver, kidney, and muscle: Add 50 mL of acetonitrile (B52724) saturated with n-hexane and 1 mL of acetic acid to the homogenized sample.[5] Further homogenize for 1-2 minutes. Add 20 g of anhydrous sodium sulfate (B86663) and homogenize again.[5]
-
For fat: Partition the dissolved sample into heated acetonitrile.[1]
-
-
Centrifugation and Collection: Centrifuge the mixture at approximately 3,000 rpm for 5 minutes.[5] Collect the acetonitrile layer. For non-fat tissues, repeat the extraction step with an additional 50 mL of acetonitrile.[5]
-
Evaporation and Reconstitution: Combine the acetonitrile extracts and evaporate to dryness at a temperature below 40°C.[5] Reconstitute the residue in a suitable solvent mixture for cleanup, such as hexane or a methanol/water mixture.[1][5]
2. Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Use an octadecylsilanized (C18) silica (B1680970) gel cartridge. Condition the cartridge sequentially with methanol and then with a mixture of 0.1% formic acid in methanol/water (1:4, v/v).[4][5]
-
Sample Loading and Elution: Load the reconstituted sample extract onto the conditioned cartridge. Elute the analytes with a solution of 0.1% formic acid in methanol/water (1:4, v/v).[5]
-
Final Preparation: Collect the eluate, evaporate to dryness, and reconstitute the final residue in a small, precise volume of the initial mobile phase (e.g., acetonitrile/0.1% formic acid, 1:3, v/v) for LC-MS/MS analysis.[5]
3. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Purpose |
| Melengestrol Acetate (MGA) | 397 | 337, 438 | Quantification and Confirmation[1] |
| This compound (MGA-d3) | 400 | 349, 441 | Internal Standard[1] |
-
For quantification, the primary transition for MGA is m/z 397 → 337, and for MGA-d3 is m/z 400 → 349.[1]
Protocol 2: GC-MS Analysis of MGA in Bovine Fat
For certain matrices like fat, GC-MS can be an alternative method. This often requires derivatization to improve the volatility and thermal stability of the analyte.[1]
1. Sample Preparation and Extraction
-
Follow the same extraction and cleanup procedure as described in Protocol 1 for fat tissue.
2. Derivatization
-
After the final evaporation step, the dried extract is derivatized with heptafluorobutyric anhydride (B1165640) (HFBA) to create a more volatile compound suitable for GC analysis.[1]
3. GC-MS Parameters
-
Gas Chromatography (GC):
-
Column: A suitable capillary column for steroid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation of MGA from other matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).[1]
-
Analysis Mode: Selected Ion Monitoring (SIM) or MRM if using a triple quadrupole instrument.
-
Monitored Ions (after derivatization):
-
| Analyte (as HFBA derivative) | Monitored Ions (m/z) | Purpose |
| Melengestrol Acetate (MGA) | 489, 533, 592 | Quantification and Confirmation[1] |
| This compound (MGA-d3) | 492, 536, 595 | Internal Standard[1] |
-
For quantification, the ions used are typically m/z 489 for the MGA derivative and m/z 492 for the MGA-d3 derivative.[1]
Data Presentation
The following tables summarize the quantitative performance data that can be expected from these methods.
Table 1: Method Performance Characteristics
| Parameter | LC-MS/MS | GC-MS | Reference |
| Limit of Detection (LOD) | |||
| Fat | 0.4 µg/kg | 5 µg/kg | [1] |
| Liver | 1 µg/kg | 1 µg/kg | [1] |
| Kidney | 1 µg/kg | 1 µg/kg | [1] |
| Muscle | 0.5 µg/kg | 0.5 µg/kg | [1] |
| Limit of Quantification (LOQ) | 0.0005 mg/kg (0.5 µg/kg) | Not explicitly stated, but higher than LC-MS/MS | [4] |
| Recovery (Trueness) | 82% - 100% | Not explicitly stated | [4] |
| Repeatability (RSD%) | 0.5% - 5.6% | Not explicitly stated | [4] |
Mandatory Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of MGA using MGA-d3 internal standard.
Logical Relationship for Quantification
Caption: Logic for calculating MGA concentration using an internal standard.
References
Application Notes and Protocols for Melengestrol Acetate-d3 in Estrus Synchronization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Melengestrol (B123420) Acetate (B1210297) (MGA) for estrus synchronization in cattle, with a specific focus on the application of its deuterated analog, Melengestrol Acetate-d3 (MGA-d3), in research settings. MGA-d3 serves as an invaluable tool for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling precise quantification and differentiation from the unlabeled drug.
Introduction to Melengestrol Acetate (MGA) in Estrus Synchronization
Melengestrol Acetate is a synthetic progestin that mimics the action of the natural hormone progesterone.[1] It is administered orally to suppress estrus and prevent ovulation in cattle.[2] By controlling the estrous cycle, MGA allows for synchronized breeding, leading to a more uniform calf crop and facilitating the use of artificial insemination (AI).[3] Several protocols utilizing MGA have been developed to optimize synchronization and fertility rates.[4]
Role of this compound in Research
This compound is a stable isotope-labeled version of MGA. In research, MGA-d3 is primarily used as an internal standard for the accurate quantification of MGA in biological samples using mass spectrometry.[5] Its utility extends to:
-
Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of MGA.
-
Bioequivalence Studies: Comparing the bioavailability of different MGA formulations.
-
Residue Analysis: Accurately measuring MGA residues in animal tissues.[6]
Established Estrus Synchronization Protocols Using MGA
Several protocols have been developed to effectively synchronize estrus in beef heifers and cows. The selection of a protocol often depends on factors such as the type of cattle, available labor, and breeding strategy (natural service vs. AI).
MGA-PG Protocol
This is a widely used protocol for heifers. It involves feeding MGA for 14 days, followed by an injection of prostaglandin (B15479496) F2α (PGF2α) 19 days after MGA withdrawal to induce estrus.
7-11 Synch Protocol
The 7-11 Synch protocol is a shorter-term option that has shown to improve the synchrony of estrus.[7] It involves a 7-day MGA feeding period with a PGF2α injection on the last day of feeding, followed by a GnRH injection 4 days after MGA cessation and a second PGF2α injection 11 days after MGA cessation.[4][7]
MGA Select Protocol
This protocol combines MGA feeding with a subsequent GnRH-PGF2α treatment. Heifers are fed MGA for 14 days, followed by a GnRH injection 12 days after MGA withdrawal and a PGF2α injection 7 days later.[4]
Quantitative Data from Estrus Synchronization Studies
The efficacy of different MGA-based protocols can be compared based on key performance indicators such as estrus response, synchrony of estrus, and pregnancy rates.
| Protocol | Duration of MGA Feeding | Estrus Response (%) | Synchrony of Estrus (%) | AI Pregnancy Rate (%) | Reference |
| MGA-PG | 14 days | 77 | - | 47 | [8] |
| 7-11 Synch | 7 days | - | 91 (within 42-66h) | 66 (from 42-66h) | [7] |
| MGA/Select Synch | 7 days | 82 | - | 46 | [8] |
Note: Data are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Estrus Synchronization in Beef Heifers using the 7-11 Synch Protocol
This protocol is designed to synchronize the first follicular wave and the timing of ovulation.
Materials:
-
Melengestrol Acetate (MGA) premix (0.5 mg/head/day)
-
Prostaglandin F2α (PGF2α; e.g., Lutalyse®)
-
Gonadotropin-releasing hormone (GnRH; e.g., Cystorelin®)
-
Estrus detection aids (e.g., heat patches)
-
Artificial insemination equipment
Procedure:
-
Day 0-6: Feed MGA at a rate of 0.5 mg per head per day in a single daily feeding. Ensure adequate bunk space for all animals to eat simultaneously.
-
Day 6: Administer an intramuscular injection of PGF2α (25 mg).
-
Day 10: Administer an intramuscular injection of GnRH (100 µg).
-
Day 17: Administer a second intramuscular injection of PGF2α (25 mg).
-
Day 17 onwards: Begin intensive heat detection.
-
Insemination: Artificially inseminate heifers approximately 12 hours after the onset of standing heat. For a fixed-time AI approach, inseminate at a predetermined time (e.g., 60 hours after the second PGF2α injection) along with a GnRH injection.[1][9]
Protocol 2: Pharmacokinetic Study of MGA using MGA-d3
This protocol outlines a research application for MGA-d3 to determine the pharmacokinetic profile of MGA in cattle.
Materials:
-
Melengestrol Acetate (MGA)
-
This compound (MGA-d3)
-
Vehicle for oral administration (e.g., feed supplement)
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Sample storage containers
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Selection and Acclimation: Select healthy, non-pregnant heifers and acclimate them to the housing and feeding conditions.
-
Dose Preparation: Prepare a co-formulation of MGA and a known amount of MGA-d3 in the feed supplement. The ratio of MGA to MGA-d3 should be optimized based on the analytical method's sensitivity.
-
Administration: Administer the MGA/MGA-d3 supplemented feed to the heifers as a single dose or over a specified period, mimicking a standard synchronization protocol.
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Preparation and Analysis:
-
Extract MGA and MGA-d3 from the plasma samples using a suitable extraction method (e.g., solid-phase extraction).
-
Analyze the extracts using a validated LC-MS/MS method. MGA-d3 will serve as the internal standard for the accurate quantification of MGA.[5]
-
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
References
- 1. iowabeefcenter.org [iowabeefcenter.org]
- 2. Successful Heifer Synchronization Using MGA [extension.sdstate.edu]
- 3. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. fao.org [fao.org]
- 6. Detection of melengestrol acetate residues in plasma and edible tissues of heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an estrus synchronization protocol for beef cattle with short-term feeding of melengestrol acetate: 7-11 synch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. extension.purdue.edu [extension.purdue.edu]
Application of Melengestrol Acetate-d3 in Animal Feed Analysis: A Comprehensive Guide
Application Notes
Melengestrol acetate (B1210297) (MGA) is a synthetic progestogen widely used in the cattle industry to improve feed efficiency, promote growth, and suppress estrus in heifers.[1][2] Its use is regulated, with specified maximum residue limits (MRLs) in animal tissues.[3] Accurate and robust analytical methods are therefore essential for monitoring MGA concentrations in animal feed to ensure proper dosage and compliance with regulations.
The analysis of MGA in complex matrices like animal feed is challenging due to the presence of interfering substances that can affect the accuracy and precision of the results. The use of a stable isotope-labeled internal standard, such as Melengestrol Acetate-d3 (MGA-d3), is the gold standard for quantitative analysis by mass spectrometry.
The Role of this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of MGA for several key reasons:
-
Chemical and Physical Similarity: MGA-d3 is chemically identical to MGA, with the only difference being the presence of three deuterium (B1214612) atoms. This ensures that it behaves virtually identically to the native MGA during sample extraction, cleanup, chromatography, and ionization.
-
Correction for Matrix Effects: Animal feed is a complex and variable matrix that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since MGA-d3 co-elutes with MGA, it experiences the same matrix effects, allowing for reliable correction.
-
Compensation for Extraction Losses: During the multi-step sample preparation process, some of the analyte may be lost. By adding a known amount of MGA-d3 to the sample at the beginning of the extraction, any losses of MGA will be mirrored by losses of MGA-d3. The ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.
-
Improved Precision and Accuracy: The use of MGA-d3 as an internal standard significantly improves the precision and accuracy of the analytical method, which is crucial for regulatory compliance and quality control.
Analytical Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the analysis of MGA in animal feed, with MGA-d3 used as the internal standard.[3][4][5] This method offers high sensitivity, selectivity, and the ability to confirm the identity of the analyte. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analyte.[3]
Experimental Protocols
Sample Preparation and Extraction from Dry Animal Feed
This protocol is a representative method for the extraction of MGA from dry, medicated animal feed.
a. Materials and Reagents:
-
Melengestrol Acetate (MGA) reference standard
-
This compound (MGA-d3) internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
n-Hexane, HPLC grade
-
Water, deionized
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Centrifuge tubes (50 mL)
-
Homogenizer/blender
-
Rotary evaporator or nitrogen evaporator
b. Protocol:
-
Sample Homogenization: Grind a representative sample of the animal feed to a fine powder to ensure homogeneity.[6]
-
Spiking with Internal Standard: Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube. Add a known amount of MGA-d3 internal standard solution.
-
Extraction:
-
Add 20 mL of acetonitrile to the centrifuge tube.
-
Homogenize the sample for 2 minutes.
-
Add 10 mL of n-hexane and 5 g of anhydrous sodium sulfate.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
-
Liquid-Liquid Partitioning:
-
Carefully collect the acetonitrile layer (bottom layer) and transfer it to a clean tube.
-
Repeat the extraction of the feed residue with another 10 mL of acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Solvent Evaporation: Evaporate the combined acetonitrile extracts to dryness at 40°C under a gentle stream of nitrogen or using a rotary evaporator.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Reconstitute the dried extract in 5 mL of 10% acetonitrile in water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Elute the MGA and MGA-d3 from the cartridge with 5 mL of acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
b. Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
c. Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MGA: Precursor ion (m/z) 397.3 -> Product ions (e.g., m/z 337.2, 121.1)
-
MGA-d3: Precursor ion (m/z) 400.3 -> Product ions (e.g., m/z 340.2, 121.1)
-
Note: Specific transitions should be optimized for the instrument used.
-
Data Presentation
The following tables summarize typical performance data for the analysis of MGA in animal feed using MGA-d3 as an internal standard.
Table 1: Method Validation Parameters for MGA in Medicated Feed
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Range | 0.1 - 2.0 mg/kg |
| Limit of Detection (LOD) | 0.02 mg/kg |
| Limit of Quantification (LOQ) | 0.05 mg/kg |
Table 2: Recovery and Precision Data for MGA in Fortified Animal Feed
| Spiking Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) | Intermediate Precision (RSDip, %) |
| 0.5 | 98.5 | 4.2 | 6.8 |
| 1.0 | 101.2 | 3.5 | 5.5 |
| 1.5 | 99.8 | 3.8 | 6.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of MGA in animal feed using MGA-d3.
Metabolic Pathway of Melengestrol Acetate
Caption: Simplified metabolic pathway of MGA in cattle.[7]
References
- 1. fao.org [fao.org]
- 2. Melengestrol acetate - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Basic Laboratory Manual: Analysis of Animal Feed and Physical Evaluation | Biores Scientia [bioresscientia.com]
- 7. fao.org [fao.org]
Application Notes and Protocols for the Analysis of Melengestrol Acetate-d3 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melengestrol acetate (B1210297) (MGA) is a synthetic progestin used as a feed additive to promote growth and suppress estrus in cattle.[1][2] Due to its widespread use, there is a growing concern about its potential as an environmental contaminant and endocrine disruptor. Melengestrol Acetate-d3 (MGA-d3) is a deuterated analog of MGA, commonly used as an internal standard in analytical methods to ensure accurate quantification in various matrices. Its use is crucial for correcting analyte losses during sample preparation and for compensating for matrix effects during instrumental analysis.[2]
This document provides detailed application notes and protocols for the analysis of MGA in environmental samples, utilizing MGA-d3 as an internal standard. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the determination of trace-level contaminants.
Analytical Principles
The quantification of MGA in environmental samples is typically achieved through isotope dilution mass spectrometry. This method involves spiking the sample with a known amount of the isotopically labeled internal standard (MGA-d3) at the beginning of the sample preparation process. The internal standard behaves chemically and physically similarly to the native analyte (MGA) throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the response of the native analyte to the internal standard, accurate quantification can be achieved, even if there are variations in sample recovery or instrument response.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of Melengestrol Acetate using this compound as an internal standard. The data is compiled from studies on biological matrices, which can serve as a reference for environmental sample analysis.
Table 1: Mass Spectrometry Parameters for MGA and MGA-d3
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |
| Melengestrol Acetate (MGA) | 397 | 337, 438 | Positive Electrospray (ESI+)[2] |
| This compound (MGA-d3) | 400 | 349, 441 | Positive Electrospray (ESI+)[2] |
Table 2: Performance Data of Analytical Methods for MGA
| Matrix | Method | LOQ | LOD | Recovery (%) | Reference |
| Livestock Products | LC-MS/MS | 0.0005 mg/kg | - | 82-100 | [2] |
| Bovine Fat | HPLC-MS | 1.0 µg/kg | 0.42 µg/kg | - | [2] |
| Bovine Liver | HPLC-MS | 0.89 µg/kg | 0.38 µg/kg | - | [2] |
| Bovine Kidney | LC-MS | - | 1 µg/kg | - | [2] |
| Bovine Muscle | LC-MS | - | 0.5 µg/kg | - | [2] |
Experimental Protocols
Protocol 1: Analysis of Melengestrol Acetate in Water Samples
This protocol is based on solid-phase extraction (SPE) followed by LC-MS/MS analysis.
1. Sample Preparation and Extraction:
- Collect a 1-liter water sample in an amber glass bottle.
- Add MGA-d3 internal standard solution to the sample to achieve a final concentration of 10 ng/L.
- Acidify the sample to pH 3 with hydrochloric acid.
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH 3).
- Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
- After loading, wash the cartridge with 5 mL of deionized water.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the analytes with 10 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- MS Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions specified in Table 1.
Protocol 2: Analysis of Melengestrol Acetate in Soil and Sediment Samples
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction and cleanup.
1. Sample Preparation and Extraction:
- Homogenize the soil or sediment sample and weigh 10 g into a 50 mL centrifuge tube.
- Add MGA-d3 internal standard solution to the sample.
- Add 10 mL of water and vortex for 1 minute.
- Add 10 mL of acetonitrile containing 1% acetic acid.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
- Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the supernatant (acetonitrile layer).
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer the 1 mL aliquot to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
- Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
- Take the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Follow the same LC-MS/MS conditions as described in Protocol 1.
Visualizations
Caption: Experimental workflows for the analysis of MGA in water and soil/sediment.
Caption: Logical relationship of MGA from use to environmental concern.
References
Troubleshooting & Optimization
Technical Support Center: Melengestrol Acetate-d3 Analysis
Welcome to the technical support center for Melengestrol (B123420) Acetate-d3 (MGA-d3) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of MGA-d3 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is Melengestrol Acetate-d3 and why is it used as an internal standard?
This compound (MGA-d3) is a deuterated form of Melengestrol Acetate (B1210297) (MGA), a synthetic progestational steroid. In analytical chemistry, particularly in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), MGA-d3 serves as an ideal internal standard for the quantification of MGA in various biological matrices.[1] Its utility stems from its similar chemical and physical properties to the non-labeled MGA, which ensures it behaves similarly during sample extraction, cleanup, and chromatographic separation. The mass difference of 3 Daltons allows for its distinct detection by the mass spectrometer, enabling accurate correction for any analyte loss during sample processing.
Q2: What are the typical matrices in which MGA and MGA-d3 are analyzed?
MGA is primarily used as a feed additive for heifers to improve feed efficiency and suppress estrus.[2][3] Consequently, the most common matrices for residue analysis are bovine tissues, with a particular focus on:
-
Fat: Considered the target tissue for MGA residues due to the lipophilic nature of the compound.[4]
-
Liver: Another key tissue for residue monitoring.[2]
-
Muscle and Kidney: Also analyzed, although residue levels are typically lower than in fat and liver.[5]
Analysis is also performed on animal feed to ensure proper dosage.[6][7]
Q3: What are the common analytical techniques for MGA and MGA-d3 analysis?
The most prevalent and robust methods for the quantification of MGA with MGA-d3 as an internal standard are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice due to its high sensitivity, selectivity, and ability to handle complex matrices.[2][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used, often requiring derivatization of the analyte before analysis.[2][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during MGA-d3 analysis, presented in a question-and-answer format.
Internal Standard Related Issues
Q4: My MGA-d3 signal is variable or unexpectedly low. What could be the cause?
Variable or low MGA-d3 signal can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Isotopic Purity and Stability:
-
Problem: The isotopic purity of the MGA-d3 standard may be lower than specified, or the deuterium (B1214612) labels may be unstable under certain conditions, leading to a lower-than-expected response for the deuterated molecule.
-
Troubleshooting:
-
Verify Isotopic Purity: If possible, confirm the isotopic purity of your MGA-d3 standard using high-resolution mass spectrometry (HRMS). The certificate of analysis should provide this information. A typical isotopic purity for MGA-d3 is ≥98 atom % D.[10]
-
Check for Hydrogen-Deuterium (H/D) Exchange: While the deuterium labels on MGA-d3 are generally on stable positions, harsh sample preparation conditions (e.g., strong acids or bases) could potentially lead to back-exchange with hydrogen from the solvent or matrix. To test for this, incubate the MGA-d3 in a blank matrix under your experimental conditions and analyze for any increase in the MGA signal.
-
-
-
Sample Preparation:
-
Problem: Inefficient extraction or significant loss of the internal standard during cleanup steps can lead to a low signal.
-
Troubleshooting:
-
Spiking Stage: Ensure that the MGA-d3 internal standard is added to the sample at the very beginning of the extraction process to accurately account for losses during all subsequent steps.
-
Extraction Efficiency: Review your extraction protocol. For fatty matrices, ensure thorough homogenization and efficient partitioning of the analyte and internal standard into the extraction solvent.
-
Cleanup Steps: Solid-phase extraction (SPE) is a common cleanup step. Ensure the SPE cartridge is appropriate for MGA and that the loading, washing, and elution steps are optimized to prevent breakthrough or incomplete elution of MGA-d3.
-
-
Q5: I am observing a small peak at the retention time of MGA in my blank samples spiked only with MGA-d3. What is the reason?
This is a common issue and can be attributed to:
-
Isotopic Contribution: The MGA-d3 standard is not 100% isotopically pure and will contain a small percentage of non-deuterated MGA (MGA-d0). This will result in a small MGA signal even in the absence of any MGA in the sample. It is crucial to assess the contribution of the internal standard to the analyte signal by analyzing a solution containing only the MGA-d3 standard. This contribution should be subtracted from the analyte signal in the samples.
-
Contamination: Although less likely if good laboratory practices are followed, cross-contamination from high-concentration standards or previously analyzed samples can lead to a false positive MGA signal.
Chromatography and Mass Spectrometry Issues
Q6: I am experiencing poor peak shape (e.g., tailing, splitting) for both MGA and MGA-d3.
Poor peak shape can be caused by a variety of factors related to the LC-MS system.
-
Chromatographic Column Issues:
-
Problem: Column degradation, contamination, or an inappropriate column choice can lead to poor chromatography.
-
Troubleshooting:
-
Guard Column: A failing guard column can cause peak splitting and should be replaced regularly. The appearance of minor MGA and MGA-d3 peaks has been attributed to guard column failure.[2]
-
Analytical Column: The analytical column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
-
Column Choice: Ensure the column chemistry is suitable for steroid analysis. C18 columns are commonly used.
-
-
-
Mobile Phase and Sample Solvent Mismatch:
-
Problem: If the solvent used to dissolve the final extract is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Troubleshooting: Whenever possible, dissolve the final extract in a solvent that is similar in composition to or weaker than the initial mobile phase.
-
Q7: The response for both MGA and MGA-d3 is suppressed, especially in fatty matrix samples.
This is likely due to matrix effects, specifically ion suppression.
-
Problem: Co-eluting endogenous compounds from the matrix (e.g., phospholipids, triglycerides in fat samples) can compete with MGA and MGA-d3 for ionization in the mass spectrometer's source, leading to a reduced signal.
-
Troubleshooting:
-
Improve Sample Cleanup: This is the most effective way to mitigate matrix effects. For fatty matrices, consider:
-
Liquid-Liquid Extraction (LLE): To partition the analytes away from the bulk of the lipids.
-
Solid-Phase Extraction (SPE): Use of appropriate SPE cartridges (e.g., C18, silica) to remove interfering compounds.
-
Dispersive Solid-Phase Extraction (dSPE): Using sorbents to remove specific interferences.
-
-
Optimize Chromatography: Modify the chromatographic conditions to separate MGA and MGA-d3 from the regions of significant ion suppression. This can be achieved by altering the gradient, mobile phase composition, or using a different column chemistry.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification (LOQ).
-
Data Presentation
Table 1: Method Validation Parameters for MGA Analysis using MGA-d3 Internal Standard
| Parameter | Matrix | Method | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| MGA | Bovine Liver | HPLC-MS | 0.89 | 0.38 | 101 | <16 | [2] |
| MGA | Bovine Fat | HPLC-MS | 1.0 | 0.42 | 94.7 | <16 | [2] |
| MGA | Livestock Products | LC-MS/MS | 0.5 | - | 88-99 | 1.3-5.4 | [8][9] |
| MGA | Bovine Fat | SFE-SPE-HPLC-UV | 25 | - | 99.4 | 4.14 | [11][12] |
| MGA | Animal Feed | LC | - | - | 96.9-109 | 2.06-6.28 | [7] |
Experimental Protocols
Protocol 1: Extraction of MGA from Bovine Fat using Liquid-Liquid Extraction and Solid-Phase Extraction
This protocol is a synthesized example based on established methods.[2][13]
-
Sample Homogenization: Weigh 5 g of homogenized bovine fat into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of MGA-d3 solution in methanol (B129727).
-
Extraction:
-
Add 10 mL of 10% ethyl acetate in hexane (B92381) and heat at 50°C for 15 minutes with intermittent vortexing.
-
Add 10 mL of acetonitrile (B52724) and vortex thoroughly for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the lower acetonitrile layer.
-
Repeat the extraction of the hexane layer with another 10 mL of acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Cleanup - Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the combined acetonitrile extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the MGA and MGA-d3 with 5 mL of acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fao.org [fao.org]
- 6. Determination of melengestrol acetate in feedstuffs with liquid chromatographic preparatory column cleanup and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Determination of melengestrol acetate in supercritical fluid-solid phase extracts of bovine fat tissue by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Optimizing LC-MS/MS Methods for Melengestrol Acetate-d3
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melengestrol Acetate-d3 (MGA-d3) in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MGA-d3) and why is it used in LC-MS/MS methods?
A1: this compound (MGA-d3) is a deuterated form of Melengestrol Acetate (B1210297) (MGA).[1] It is commonly used as an internal standard (IS) in quantitative LC-MS/MS assays for MGA.[1][2] Because MGA-d3 is chemically almost identical to MGA, it co-elutes and experiences similar ionization effects in the mass spectrometer. This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte (MGA).[3][4]
Q2: What are the typical MRM transitions for MGA and MGA-d3?
A2: Multiple Reaction Monitoring (MRM) transitions are crucial for the selective detection of MGA and MGA-d3. While optimal transitions should be determined empirically on your specific instrument, common ions have been reported. Positive electrospray ionization (ESI+) is typically used.[2][5]
Q3: What type of liquid chromatography (LC) setup is recommended for MGA-d3 analysis?
A3: A reverse-phase chromatography setup is standard for MGA analysis. An octadecylsilanized silica (B1680970) gel column (C18) is frequently used for separation.[5][6] The mobile phase often consists of a gradient elution with acetonitrile (B52724) and water, commonly with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency.[5][6][7]
Q4: What are "matrix effects" and how can they impact my MGA-d3 analysis?
A4: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[8][9] In complex biological samples, these effects can lead to inaccurate quantification and poor reproducibility.[3] Using a stable isotope-labeled internal standard like MGA-d3 is the primary strategy to compensate for matrix effects, as the internal standard is affected similarly to the analyte.[10] Further strategies include improving sample cleanup, diluting the sample, or using matrix-matched calibration standards.[9]
Experimental Protocols & Data
Protocol 1: Extraction and Cleanup from Animal Tissue
This protocol is a generalized procedure based on established methods for extracting MGA from matrices like liver or fat.[2][5][7]
-
Homogenization: Weigh 5-10 g of the tissue sample. Add the MGA-d3 internal standard. Add 50 mL of acetonitrile saturated with n-hexane and 50 mL of n-hexane.[7] Homogenize the mixture for 1-2 minutes.
-
Extraction: Add approximately 20 g of anhydrous sodium sulfate (B86663) and homogenize again for 2 minutes.[7]
-
Phase Separation: Centrifuge the homogenate at 3,000 rpm for 5 minutes. Discard the upper n-hexane layer and collect the lower acetonitrile layer.[7]
-
Re-extraction: Add another 50 mL of acetonitrile to the remaining residue, homogenize, and centrifuge as before. Combine the acetonitrile layers.[7]
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an octadecylsilanized silica gel (C18) SPE cartridge (e.g., 1,000 mg) with 5 mL of methanol (B129727) followed by 5 mL of 0.1% formic acid in methanol/water.[7]
-
Load the combined acetonitrile extract onto the cartridge.
-
Elute the analytes with 15 mL of a suitable solvent mixture, such as 0.1% formic acid in methanol/acetonitrile.[5][7]
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial LC mobile phase.[7] This solution is now ready for injection.
Quantitative Data Summary
The following tables summarize typical parameters for an LC-MS/MS method for MGA and MGA-d3.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.9 µm)[11] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5-10 mM Ammonium Formate[5][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[5][6] |
| Flow Rate | 0.3 - 0.5 mL/min[6] |
| Injection Volume | 5 - 10 µL |
| Column Oven Temp. | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
Table 2: Example MRM Transitions for MGA and MGA-d3 (Positive ESI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Melengestrol Acetate (MGA) | 397 | 337 | Quantifier Ion[2] |
| Melengestrol Acetate (MGA) | 397 | 438 | Qualifier Ion (as [M+CH3CN+H]+ adduct)[2] |
| This compound (MGA-d3) | 400 | 340 or 349 | Quantifier Ion for Internal Standard[2] |
| This compound (MGA-d3) | 400 | 441 | Qualifier Ion (as [M+CH3CN+H]+ adduct)[2] |
| Note: The exact m/z values and optimal collision energies should be determined during method development on the specific instrument being used. |
Method Optimization & Troubleshooting Workflows
Caption: General experimental workflow for MGA-d3 analysis.
Troubleshooting Guide
Q: Why is my signal intensity for MGA-d3 low or non-existent?
A: Low or no signal can stem from issues with the MS instrument, the LC separation, or the sample itself. A systematic approach is key to identifying the root cause.[12][13]
Caption: Troubleshooting logic for low or no signal intensity.
Q: My results show high variability and poor reproducibility. What is the likely cause?
A: High variability is often linked to inconsistent sample preparation or matrix effects.[3][9]
-
Evaluate Matrix Effects: The presence of ion suppression or enhancement is a primary cause of variability. Use the workflow below to assess its impact.
-
Standardize Sample Preparation: Ensure every step of the extraction and cleanup protocol is performed consistently. Use calibrated pipettes, consistent timing for vortexing/shaking, and ensure complete solvent evaporation and reconstitution.
-
Check System Stability: Unstable spray in the ion source, fluctuating LC pressure, or an unstable column temperature can all contribute to poor reproducibility.[14] Ensure the system is fully equilibrated before starting a batch.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fao.org [fao.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. zefsci.com [zefsci.com]
Technical Support Center: Melengestrol Acetate-d3 Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Melengestrol Acetate-d3 (MGA-d3), with a focus on achieving optimal peak shape for accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in the analysis of MGA-d3, a synthetic progestational steroid, can manifest as peak tailing, fronting, broadening, or splitting. The primary causes often relate to undesirable secondary interactions between the analyte and the stationary phase, improper method parameters, or system issues. Common culprits include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar functional groups on the MGA-d3 molecule, leading to peak tailing.[1][2][3]
-
Mobile Phase Mismatch: An inappropriate mobile phase pH or composition can lead to poor peak shape. For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in mixed ionization states and distorted peaks.[2]
-
Sample Solvent Effects: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion, particularly fronting and broadening.[4][5]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the column, leading to peak fronting.[3][6]
-
System and Column Issues: Problems such as a void in the column packing, a clogged frit, or excessive extra-column volume (dead volume) can cause all peaks to broaden or tail.[2][7]
Q2: My this compound peak is tailing. What are the causes and solutions?
Peak tailing is the most frequent issue and can significantly impact integration and quantification accuracy. It is often caused by active sites in the analytical column or improper mobile phase conditions.
-
Mobile Phase Optimization:
-
Acidic Additive: Introduce a small percentage (0.1%) of an acidic modifier like formic acid or acetic acid to the mobile phase. This helps to suppress the ionization of residual silanol groups on the column packing, minimizing secondary interactions.[1][8][9] For LC-MS applications, formic acid is preferred.[10]
-
Buffer Addition: Using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM), can help maintain a consistent pH and mask silanol activity, thereby improving the peak shape of basic compounds.[1][11]
-
-
Column Selection and Care:
-
Use End-capped Columns: Employ a modern, high-purity, end-capped C18 or similar reversed-phase column. End-capping neutralizes most of the active silanol groups.[12]
-
Column Flushing: If the column is contaminated, flush it with a strong solvent (e.g., isopropanol, or in reversed-phase, a high percentage of acetonitrile (B52724)/methanol) to remove strongly retained compounds.[13][14]
-
-
Sample Preparation:
| Mobile Phase Composition (Acetonitrile:Water) | Additive | Tailing Factor (Tf) | Asymmetry Factor (As) | Observations |
| 70:30 | None | 2.1 | 2.5 | Severe Tailing |
| 70:30 | 0.1% Formic Acid | 1.2 | 1.3 | Significant Improvement |
| 70:30 | 10mM Ammonium Formate | 1.1 | 1.2 | Good Symmetry |
Table 1: Illustrative data showing the positive impact of mobile phase additives on MGA-d3 peak shape. Tailing and Asymmetry Factors closer to 1.0 indicate better peak symmetry.
Q3: I am observing peak fronting for this compound. How can I resolve this?
Peak fronting, where the front of the peak is sloped, is typically caused by sample overload or injecting the sample in a solvent significantly stronger than the mobile phase.[6][15]
-
Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected onto the column. Create a dilution series of your sample and inject each, observing the peak shape. This helps to determine if you are experiencing mass overload.[6][15]
-
Modify Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the mobile phase. Dissolving the sample in 100% acetonitrile when the mobile phase is 50% acetonitrile can lead to fronting. Dilute the sample with water or the aqueous portion of the mobile phase.[5]
| Injection Volume (µL) | Analyte Concentration (ng/mL) | Peak Shape | Asymmetry Factor (As) |
| 10 | 100 | Fronting | 0.7 |
| 5 | 100 | Slight Fronting | 0.9 |
| 2 | 100 | Symmetrical | 1.1 |
| 10 | 20 | Symmetrical | 1.0 |
Table 2: Illustrative data demonstrating how reducing injection volume or sample concentration can correct peak fronting.
Q4: My MGA-d3 peak is splitting into two or has a shoulder. What should I do?
Split peaks can be caused by a disruption in the sample path, leading to two distinct sample bands.
-
Check for Column Contamination/Void: A partially blocked column inlet frit or a void at the head of the column can cause the sample band to split. Try back-flushing the column (disconnect from the detector first) as recommended by the manufacturer. If this fails, replacing the column may be necessary.[13][16]
-
Inspect the Guard Column: If a guard column is in use, it may be contaminated or poorly connected. Replace the guard column and ensure all fittings are secure.[14]
-
Sample Preparation Issues: In rare cases, if the sample is not fully dissolved or is unstable in the sample solvent, it could lead to peak shape issues. Ensure complete dissolution before injection.
-
Injector Problems: A worn or faulty injector rotor seal can also cause peak splitting.[17] If the problem persists across different columns and methods, inspect the injector.
Visual Troubleshooting Guides
The following diagrams provide a visual workflow for troubleshooting common peak shape problems.
Caption: A flowchart for systematically troubleshooting common peak shape issues.
Caption: Relationship between causes of peak tailing and their respective solutions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 6. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 7. hplc.eu [hplc.eu]
- 8. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. Separation of Melengestrol acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. chromforum.org [chromforum.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Melengestrol Acetate-d3 Quantification
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for issues related to matrix effects in the quantification of Melengestrol Acetate-d3 (MGA-d3) using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of MGA and its internal standard, MGA-d3?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting, undetected components present in the sample matrix.[1][2] In the context of LC-MS/MS analysis, these components can either suppress the signal (ion suppression) or enhance it (ion enhancement).[3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative results for both Melengestrol Acetate (MGA) and its deuterated internal standard, MGA-d3.[5] Common sources of matrix effects in biological samples include salts, proteins, and particularly phospholipids (B1166683).[1][3]
Q2: I am using MGA-d3, a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for all matrix effects?
A2: In theory, a SIL-IS like MGA-d3 is the "gold standard" because it has nearly identical physicochemical properties to the analyte (MGA).[1][6] It is expected to co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[1][7] However, this is not always the case.[8] A phenomenon known as the "isotope effect" can cause a slight chromatographic shift between the deuterated standard (MGA-d3) and the native analyte (MGA).[1] If this shift causes them to elute in regions with different matrix interferences, the correction will be inaccurate.[1][8] Therefore, even when using a SIL-IS, it is crucial to experimentally verify the absence or effective compensation of matrix effects.[7][8]
Q3: How can I experimentally determine if matrix effects are causing poor accuracy and precision in my MGA-d3 quantification?
A3: The most accepted method is to perform a post-extraction spike experiment .[3][5] This quantitative assessment allows you to calculate a Matrix Factor (MF) to determine the extent of ion suppression or enhancement.[3] The process involves comparing the LC-MS/MS response of MGA-d3 in a clean, neat solution to its response in an extract from a blank matrix sample that has been spiked with the same concentration after the extraction process is complete.[3][5][9] A significant difference between these responses indicates the presence of matrix effects.[5]
Q4: What are the primary strategies to mitigate or eliminate matrix effects?
A4: There are three main approaches to combat matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering components from the matrix before analysis.[5][10] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simple protein precipitation.[9][10]
-
Improve Chromatographic Separation: Modifying the LC method (e.g., adjusting the gradient, changing the column) can separate the analyte and MGA-d3 from co-eluting interferences.[3][5]
-
Dilute the Sample: Simply diluting the sample can reduce the concentration of interfering matrix components.[5][11] However, this approach may compromise the method's sensitivity and is not always sufficient.[11][12]
Troubleshooting Guides
Issue: Inconsistent MGA-d3 signal and poor reproducibility in Quality Control (QC) samples.
This issue often points to variable matrix effects between different sample lots or concentrations.
Logical Troubleshooting Workflow
A systematic approach is necessary to identify and resolve matrix effects. The following diagram outlines a decision-making workflow for troubleshooting inconsistent quantification results.
Caption: A logical workflow for troubleshooting and mitigating matrix effects.
Quantitative Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. More rigorous cleanup methods generally yield better results, although they may be more resource-intensive.
| Sample Preparation Method | General Principle | Expected Matrix Effect Reduction for Steroids | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal via solvent crash. | Low to Moderate | Fast, simple, inexpensive. | Prone to significant matrix effects as phospholipids and other small molecules remain.[9] |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Moderate to High | Can provide cleaner extracts than PPT. | Can be labor-intensive and require large volumes of organic solvents.[9] |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent, followed by washing and elution. | High | Provides very clean extracts, highly selective, can concentrate the analyte.[9][10] | More expensive and requires method development to optimize steps.[9] |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This protocol allows for the quantitative determination of matrix effects by calculating the Matrix Factor (MF).[3]
Objective: To determine if components in the sample matrix are suppressing or enhancing the MS signal of MGA and MGA-d3.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of MGA and MGA-d3 at a known concentration (e.g., a mid-range QC level) in a clean solvent (e.g., the final mobile phase or reconstitution solvent).[9]
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of the blank biological matrix (e.g., plasma, liver homogenate).[3][9] Process these blank samples through your entire extraction procedure. After the final extraction step (e.g., after elution from an SPE cartridge and evaporation), spike the resulting extracts with MGA and MGA-d3 to achieve the same final concentration as in Set A.[3][9]
-
Set C (Pre-Extraction Spiked Matrix): (Optional, for recovery calculation). Spike blank matrix with MGA and MGA-d3 before starting the extraction procedure. Process these samples.
-
-
Analyze Samples: Inject all prepared samples from Set A and Set B into the LC-MS/MS system and record the peak areas for MGA and MGA-d3.
-
Calculate the Matrix Factor (MF): The Matrix Factor is a measure of the signal change due to the matrix.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
Calculate the MF for both MGA and MGA-d3 individually across the different matrix lots.
-
-
Interpret the Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression is occurring.[3]
-
MF > 1: Ion enhancement is occurring.[3]
-
IS-Normalized MF: To check if MGA-d3 is compensating correctly, calculate the MF for the analyte-to-IS ratio: (Analyte Area / IS Area) in Set B / (Analyte Area / IS Area) in Set A. A value close to 1.0 indicates effective compensation.
-
A coefficient of variation (%CV) of the MF across the different matrix lots of ≤15% is generally considered acceptable.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Melengestrol Acetate-d3 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Melengestrol Acetate-d3 (MGA-d3) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound solutions at low temperatures. Based on supplier recommendations and general practices for steroid compounds, the following storage conditions are advised:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q2: How stable is this compound in common organic solvents at room temperature?
A2: Melengestrol Acetate (MGA) has been reported to be stable in a variety of solvents under a wide range of conditions.[1] While specific quantitative long-term stability data for MGA-d3 in various organic solvents is not extensively available in published literature, prepared solutions of MGA in HPLC vials have been shown to be stable for up to four days under ambient laboratory conditions. For a structurally similar compound, Megestrol Acetate, solutions in acetonitrile (B52724)/water have demonstrated stability for 48 hours at both room temperature and 2-8°C.[2] Given the high structural similarity, MGA-d3 is expected to exhibit comparable stability. However, for prolonged storage, it is always best practice to store solutions at -20°C or -80°C.
Q3: Is this compound sensitive to light?
A3: Yes, as a general precaution for steroid compounds, solutions of this compound should be protected from light to prevent potential photodegradation. Standard solutions should not be exposed to direct sunlight.[3] It is recommended to use amber vials or wrap containers in foil.
Q4: What is the expected stability of this compound in aqueous or biological matrices?
A4: The stability of MGA-d3 in aqueous solutions can be influenced by pH. While specific studies on MGA-d3 are limited, steroid hormones can be susceptible to hydrolysis under strongly acidic or basic conditions. In a study on MGA in fresh bovine rumen fluid, it was found to be stable for up to 96 hours at 37°C.[4] However, in liver homogenates, about 60% of tritiated MGA was degraded after 3 hours at 37°C, indicating that enzymatic degradation can occur in biological matrices.[4]
Q5: Will freeze-thaw cycles affect the stability of my this compound stock solution?
A5: Based on studies of the non-deuterated form, Melengestrol Acetate is stable through at least two freeze-thaw cycles without a significant decline in recovery. It is good practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Inconsistent or lower than expected analytical results.
This could be due to the degradation of the MGA-d3 internal standard.
Caption: Troubleshooting workflow for inconsistent analytical results.
Issue 2: Precipitation observed in the stock solution upon thawing.
This can occur if the compound's solubility limit is exceeded at lower temperatures.
-
Solution: Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate completely before use. Ensure the solution is clear before taking an aliquot. To prevent this, consider preparing a slightly more dilute stock solution if your experimental design allows.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of MGA-d3.
Caption: Workflow for preparing MGA-d3 stock solution.
Detailed Steps:
-
Allow the vial of MGA-d3 powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of MGA-d3 powder using an analytical balance.
-
Quantitatively transfer the powder to a Class A volumetric flask of the appropriate size.
-
Add a portion of the desired solvent (e.g., DMSO, acetonitrile, methanol) to the flask.
-
Vortex or sonicate the solution until all the powder is completely dissolved.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap and invert the flask several times to ensure the solution is homogeneous.
-
Transfer aliquots of the stock solution into amber glass vials for storage to protect from light.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Forced Degradation Study for this compound
This protocol provides a framework for assessing the stability of MGA-d3 under stress conditions. It is based on general principles for forced degradation studies of steroid compounds.
1. Preparation of Test Solutions:
-
Prepare a solution of MGA-d3 in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a known concentration (e.g., 100 µg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the MGA-d3 solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the MGA-d3 solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Mix the MGA-d3 solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the MGA-d3 solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven for a specified period.
-
Photolytic Degradation: Expose the MGA-d3 solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC-UV or LC-MS method. A C18 column with a mobile phase of acetonitrile and water is often suitable for steroid analysis.
-
Compare the peak area of MGA-d3 in the stressed samples to that of an unstressed control sample (stored at -20°C) to determine the percentage of degradation.
Summary of Stability Data
The following tables summarize the available stability information for Melengestrol Acetate (MGA) and related compounds. As MGA-d3 is the deuterated internal standard, its stability is expected to be comparable to that of MGA.[5]
Table 1: General Stability of Melengestrol Acetate (MGA)
| Condition | Matrix/Solvent | Stability |
| Freeze/Thaw Cycles | Homogenized Tissue | Stable for at least 2 cycles |
| Long-term Storage | Homogenized Tissue | Stable for ~2 years at -10°C |
| Bench-top | Processed samples in HPLC vials | Stable for up to 4 days at ambient temperature |
| in vitro | Fresh Bovine Rumen Fluid | Stable for up to 96 hours at 37°C[4] |
| in vitro | Liver Homogenates | ~60% degradation after 3 hours at 37°C[4] |
Table 2: Solution Stability of a Structurally Similar Progestin (Megestrol Acetate)[2]
| Solvent | Temperature | Duration | Stability |
| Acetonitrile/Water | Room Temperature | 48 hours | Stable |
| Acetonitrile/Water | 2-8°C | 48 hours | Stable |
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on available scientific literature. It is the responsibility of the end-user to validate the stability of this compound for their specific experimental conditions and matrix.
References
troubleshooting poor recovery of Melengestrol Acetate-d3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Melengestrol Acetate-d3 (MGA-d3) during experimental analysis.
Troubleshooting Poor Recovery of this compound
This guide provides a structured approach to identifying and resolving common issues leading to low or inconsistent recovery of MGA-d3, which is often used as an internal standard in quantitative analyses.[1][2]
Question: My recovery for this compound is consistently low. What are the most common causes and how can I troubleshoot this?
Answer:
Low recovery of MGA-d3 can stem from several stages of the analytical process: sample preparation, extraction, and analysis. The following sections break down the most common problem areas and provide systematic solutions.
Issues Related to the Internal Standard Itself
Poor recovery might be linked to the stability and purity of the MGA-d3 standard.
-
Isotopic Exchange (Back-Exchange): The deuterium (B1214612) labels on MGA-d3 can be replaced by hydrogen atoms from the sample matrix or solvents, a phenomenon known as isotopic exchange.[1][3][4] This leads to a decreased signal for the deuterated standard and a potential overestimation of the native analyte.[3]
-
Troubleshooting Steps:
-
Check Label Position: Deuterium atoms on the acetate (B1210297) group are generally stable. However, labels on carbons adjacent to carbonyl groups can be more susceptible to exchange, especially under acidic or basic conditions.[1][3][5]
-
Control pH: Isotopic exchange is often catalyzed by acidic or basic conditions.[4] Ensure that the pH of your extraction and reconstitution solvents is as close to neutral as possible, unless a specific pH is required for extraction efficiency.
-
Minimize Exposure to Protic Solvents: Prolonged exposure to water, methanol (B129727), or ethanol (B145695) can facilitate exchange.[3] Minimize sample processing times and avoid high temperatures during evaporation steps.[4]
-
Stability Check: Perform a stability experiment by incubating MGA-d3 in your sample matrix and reconstitution solvent over time to see if the signal decreases.[4]
-
-
-
Purity of the Standard: The MGA-d3 standard may contain unlabeled Melengestrol Acetate.
-
Troubleshooting Steps:
-
Analyze the Standard: Inject a high-concentration solution of your MGA-d3 standard and check for the presence of the unlabeled MGA signal. The response for unlabeled MGA should be minimal.[1]
-
-
Inefficient Sample Extraction and Clean-up
The extraction process is a critical step where significant analyte loss can occur.
-
Suboptimal Liquid-Liquid Extraction (LLE): The choice of solvent is crucial for efficiently extracting MGA from the sample matrix.
-
Troubleshooting Steps:
-
Solvent Polarity: MGA is a hydrophobic steroid.[6] Ensure your extraction solvent has a compatible polarity. Acetonitrile (B52724) is commonly used for extraction from tissues like fat and liver.[7][8] For fatty matrices, a preliminary extraction with a non-polar solvent like n-hexane can help remove lipids.[7]
-
Emulsion Formation: Emulsions can form between the aqueous and organic layers, trapping the analyte. Centrifugation can help to break up these emulsions.[7]
-
Multiple Extractions: A single extraction may not be sufficient. Performing two or three extractions of the sample and combining the organic phases will improve recovery.
-
-
-
Poor Solid-Phase Extraction (SPE) Recovery: SPE is a common clean-up step that can lead to analyte loss if not optimized.[9]
-
Troubleshooting Steps:
-
Sorbent Selection: C18 (octadecylsilanized silica (B1680970) gel) is a common choice for steroid extraction due to its reversed-phase properties.[6][8][9] Mixed-mode cartridges, such as C8 + QAX, can also be effective by providing both hydrophobic and ion-exchange interactions to remove matrix interferences.[6]
-
Column Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample. Inadequate conditioning can lead to poor retention of the analyte.
-
Sample Loading: The sample should be loaded onto the column at a slow, steady flow rate to ensure proper binding of the analyte to the sorbent.
-
Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the MGA-d3. A mixture of water and a small amount of organic solvent (e.g., 60:40 water:methanol) is often used.[6]
-
Elution Step: The elution solvent must be strong enough to fully desorb the MGA-d3 from the sorbent. Methanol or a mixture of methanol and formic acid is commonly used.[7] Ensure the elution volume is sufficient to collect all the analyte.
-
-
LC-MS/MS Analysis Issues
Problems during the final analysis can also contribute to poor recovery or signal intensity.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of MGA-d3 in the mass spectrometer source, leading to inaccurate quantification.[1][10]
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment. Compare the signal of MGA-d3 in a clean solvent to the signal when spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.[1]
-
Improve Clean-up: If significant matrix effects are observed, consider a more rigorous SPE clean-up or an alternative extraction method.[10]
-
Chromatographic Separation: Adjust your LC gradient to better separate MGA-d3 from interfering matrix components.
-
Use of ¹³C-labeled Standard: If matrix effects persist and differ between the analyte and the deuterated standard, a ¹³C-labeled internal standard is a more robust alternative as it is less prone to chromatographic separation from the native analyte.[4]
-
-
-
Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than the native analyte.
-
Troubleshooting Steps:
-
Confirm Retention Times: Verify the retention times for both MGA and MGA-d3 individually.
-
Integration Windows: Ensure that the integration windows for both the analyte and the internal standard are set correctly to capture the entire peak area.
-
-
Frequently Asked Questions (FAQs)
Q1: My MGA-d3 recovery is inconsistent between samples. What could be the cause?
A1: Inconsistent recovery is often due to variability in sample preparation. This can include inconsistent homogenization, variations in extraction solvent volumes, or inconsistent timing of extraction steps. Matrix effects that vary between different samples can also be a cause.[1] Ensure your sample preparation protocol is followed precisely for every sample.
Q2: Can the sample matrix affect the stability of MGA-d3?
A2: Yes, the sample matrix can influence stability. For example, the pH of the matrix can promote isotopic exchange.[3] Additionally, enzymes present in biological matrices could potentially metabolize MGA-d3 if not properly inactivated during sample preparation.
Q3: What are the typical recovery rates I should expect for MGA-d3?
A3: Expected recovery rates can vary depending on the matrix and the complexity of the method. However, for most validated methods, recoveries should be within 80-115%.[8][11] In some cases, recoveries between 61.0% and 114.8% have been reported.[11]
Q4: At what temperature should I store my MGA-d3 stock solutions?
A4: MGA-d3 should be stored at a controlled temperature, typically between 2-8°C, as recommended by the manufacturer.[12] Higher temperatures can increase the rate of potential degradation or isotopic exchange.[4]
Q5: Could MGA metabolites interfere with the analysis of MGA-d3?
A5: It is possible, though unlikely if using mass spectrometry. The primary metabolites of MGA include hydroxylated forms such as 2α-hydroxy-MGA and 6-hydroxymethyl-MGA.[13] These metabolites have different masses than MGA and MGA-d3 and should be distinguishable by the mass spectrometer. However, they could potentially co-elute and cause matrix effects if not chromatographically separated.
Quantitative Data Summary
The following tables summarize typical recovery data and LC-MS/MS parameters for the analysis of Melengestrol Acetate.
Table 1: Reported Recovery of Melengestrol Acetate in Various Matrices
| Matrix | Extraction Method | Recovery Range (%) | Reference |
| Livestock Products | Acetonitrile Extraction, SPE Cleanup | 82 - 100 | [8] |
| Animal-derived Matrix | Acetonitrile Extraction, EMR-Lipid Cleanup | 61.0 - 114.8 | [11] |
| Serum | SPE (C8 + QAX) | 90 - 98 | [6] |
Table 2: Example LC-MS/MS Parameters for MGA Analysis
| Parameter | Setting | Reference |
| LC Column | Octadecylsilanized silica gel (C18) | [8] |
| Mobile Phase | Linear gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | [8] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [8] |
| Monitored Transitions (MGA) | Precursor Ion: m/z 397; Product Ions: m/z 438, 337 | [14] |
| Monitored Transitions (MGA-d3) | Precursor Ion: m/z 400; Product Ions: m/z 441, 349 | [14] |
Experimental Protocols
Protocol: Extraction and Analysis of MGA-d3 from Animal Tissue (e.g., Fat, Liver)
This protocol is a generalized procedure based on common methods.[7][8] Optimization may be required for specific matrices.
1. Sample Preparation and Extraction: a. Weigh 10.0 g of homogenized tissue sample into a centrifuge tube. b. Spike the sample with the appropriate volume of MGA-d3 internal standard solution. c. Add 50 mL of acetonitrile (saturated with n-hexane) and 50 mL of n-hexane. d. Homogenize for 1-2 minutes. e. Add 20 g of anhydrous sodium sulfate (B86663) and homogenize again for 2 minutes. f. Centrifuge at 3,000 rpm for 5 minutes. g. Discard the upper n-hexane layer and collect the lower acetonitrile layer. h. Repeat the extraction of the residue with an additional 50 mL of acetonitrile. i. Combine the acetonitrile layers and adjust the final volume to 100 mL with acetonitrile.
2. Solid-Phase Extraction (SPE) Clean-up: a. Take a 5 mL aliquot of the combined acetonitrile extract, concentrate at < 40°C, and evaporate to dryness. b. Reconstitute the residue in 1 mL of 0.1% formic acid in methanol/water (1:4, v/v). c. Condition an octadecylsilanized silica gel (C18) SPE cartridge (1,000 mg) with 5 mL of methanol, followed by 5 mL of 0.1% formic acid in methanol/water (1:4, v/v). d. Load the reconstituted sample onto the SPE cartridge. e. Elute the analytes with 15 mL of 0.1% formic acid in methanol/water (1:4, v/v). f. Collect the eluate, concentrate at < 40°C, and evaporate to dryness.
3. Final Sample Preparation for LC-MS/MS: a. Reconstitute the dried residue in 1 mL of acetonitrile/0.1% formic acid (1:3, v/v). b. Vortex to mix and transfer to an autosampler vial for analysis.
Visualizations
Caption: Experimental workflow for MGA-d3 analysis.
Caption: Troubleshooting logic for poor MGA-d3 recovery.
Caption: Simplified metabolic pathway of MGA.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. amchro.com [amchro.com]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Determination of acetylgestagens in animal-derived matrix samples using enhanced matrix removal lipid clean-up in combination with ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ≥98 atom % D, ≥98% (CP) [sigmaaldrich.com]
- 13. fao.org [fao.org]
- 14. fao.org [fao.org]
Technical Support Center: Melengestrol Acetate-d3 Derivatization for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melengestrol (B123420) Acetate-d3 (MGA-d3) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of Melengestrol Acetate-d3 necessary for GC-MS analysis?
A1: Derivatization is a crucial step to increase the volatility and thermal stability of Melengestrol Acetate (MGA), which is essential for its successful analysis by gas chromatography. The process modifies the functional groups of the MGA molecule, making it more amenable to vaporization without degradation in the hot GC inlet and column. This leads to improved chromatographic peak shape, better resolution, and increased sensitivity.
Q2: What are the common derivatization methods for MGA-d3?
A2: The two most common derivatization approaches for MGA and other ketosteroids for GC-MS analysis are:
-
Acylation: Using reagents like Heptafluorobutyric acid anhydride (B1165640) (HFBA).
-
Silylation: Employing silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in combination with a catalyst like Trimethylchlorosilane (TMCS) or Trimethyliodosilane (TMIS) and sometimes a reducing agent like Dithiothreitol (DTT).
Q3: Which ions should I monitor for MGA and MGA-d3 after derivatization?
A3: The specific ions to monitor will depend on the derivatization reagent used. The table below provides a summary of reported ions for quantification and confirmation.
| Derivatization Reagent | Analyte | Precursor Ion (m/z) | Product Ions for Quantification (m/z) | Other Monitored Ions (m/z) |
| HFBA | MGA | - | 489 | 533, 592 |
| MGA-d3 | - | 492 | 536, 595 | |
| MSTFA-TMIS-DTT * | Melengestrol | - | 570 | - |
| Melengestrol-d3 | - | 573 | - |
Note: Data for MSTFA derivatization was found for melengestrol (the deacetylated form of MGA). The fragmentation pattern for MGA would be different. It is recommended to perform a full scan analysis of a derivatized MGA standard to determine the optimal ions for monitoring.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization and GC-MS analysis of MGA-d3.
Issue 1: Low or No Peak for Derivatized MGA-d3
-
Question: I am not seeing a peak for my derivatized MGA-d3 standard, or the peak is very small. What could be the problem?
-
Answer: This is a common issue that can arise from several factors related to the derivatization reaction or the GC-MS system.
-
Incomplete Derivatization:
-
Moisture: Silylating reagents are highly sensitive to moisture. Ensure all glassware, solvents, and the sample extract are anhydrous. Traces of water will preferentially react with the derivatizing agent, reducing its availability for the analyte.
-
Reaction Conditions: The derivatization reaction may not have gone to completion. Optimize the reaction time and temperature. For silylation, a common starting point is heating at 60-80°C for 30-60 minutes. For HFBA derivatization, heating at 60°C for 1 hour has been reported.
-
Reagent Excess: Ensure a sufficient molar excess of the derivatization reagent is used.
-
Catalyst: For sterically hindered groups, a catalyst may be necessary to drive the reaction to completion. For silylation, TMCS is a common catalyst.
-
-
GC-MS System Problems:
-
Inlet Temperature: If the inlet temperature is too low, the derivatized analyte may not volatilize efficiently. If it is too high, thermal degradation can occur.
-
Column Bleed: High column bleed can mask the analyte peak. Ensure you are using a suitable, low-bleed GC column.
-
Leaks: Leaks in the GC system can lead to poor sensitivity. Perform a leak check.
-
-
Issue 2: Peak Tailing
-
Question: My MGA-d3 peak is showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing is often caused by active sites in the GC system or incomplete derivatization.
-
Active Sites: Active sites, such as free silanol (B1196071) groups in the GC liner or on the column, can interact with the analyte, causing tailing.
-
Use a deactivated GC liner.
-
Ensure the GC column is in good condition and has not been damaged.
-
-
Incomplete Derivatization: As mentioned above, if the derivatization is incomplete, the underivatized MGA will be more polar and prone to tailing. Re-optimize your derivatization procedure.
-
Issue 3: Presence of Multiple Peaks for a Single Analyte
-
Question: I am observing multiple peaks for my MGA-d3 standard. What could be the cause?
-
Answer: The presence of multiple peaks can be due to several factors:
-
Incomplete Derivatization: Both the derivatized and underivatized forms of MGA-d3 may be present, resulting in two separate peaks.
-
Formation of By-products: Side reactions during derivatization can lead to the formation of multiple products. This can sometimes be addressed by optimizing the reaction conditions or using a different derivatization reagent.
-
Isomers: The derivatization process itself can sometimes lead to the formation of different isomers of the derivatized analyte.
-
Experimental Protocols
Protocol 1: Derivatization of MGA-d3 with Heptafluorobutyric Acid Anhydride (HFBA)
This protocol is based on a published method for the analysis of MGA in bovine fat.
Materials:
-
Dried sample extract containing MGA-d3
-
Heptafluorobutyric acid anhydride (HFBA)
-
Nitrogen gas supply
-
Heating block or water bath at 60°C
-
Vortex mixer
-
2 mL screw-capped vials with Teflon-lined septa
Procedure:
-
Ensure the sample extract is completely dry. Evaporate the solvent from the sample extract under a gentle stream of nitrogen at approximately 50°C.
-
To the dried residue, add 80 µL of acetone and 20 µL of HFBA.
-
Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.
-
Place the vial in a heating block or water bath at 60°C for 1 hour.
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation of MGA-d3 with MSTFA and a Catalyst (General Protocol for Steroids)
This is a general protocol for the silylation of steroids and may require optimization for MGA-d3.
Materials:
-
Dried sample extract containing MGA-d3
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) as a catalyst (often used as a 1% component in MSTFA) or Trimethyliodosilane (TMIS)
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)
-
Nitrogen gas supply
-
Heating block or water bath at 60-80°C
-
Vortex mixer
-
2 mL screw-capped vials with Teflon-lined septa
Procedure:
-
Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract to dissolve it.
-
Add 50 µL of MSTFA (with 1% TMCS) to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Visualizations
Caption: Experimental workflow for MGA-d3 derivatization.
Caption: Troubleshooting logic for low peak intensity.
dealing with co-eluting interferences with Melengestrol Acetate-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Melengestrol Acetate-d3 (MGA-d3) as an internal standard, with a specific focus on managing co-eluting interferences in analytical experiments.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the analysis of Melengestrol Acetate (B1210297) (MGA) using its deuterated analog, MGA-d3.
Issue: Poor Peak Shape or Unexpected Co-elution with MGA-d3
Symptom: You observe tailing, fronting, or split peaks for either MGA or MGA-d3. Alternatively, you notice a complete or partial co-elution with an unknown interference, leading to inconsistent quantification.
Possible Causes:
-
Matrix Effects: Components from the sample matrix (e.g., lipids from fat tissue) can interfere with the ionization process in the mass spectrometer, suppressing or enhancing the signal.[1][2]
-
Chromatographic Issues: The analytical column may be degraded or contaminated. In some cases, a minor peak attributed to MGA (and its d3 analog) can be detected due to the imminent failure of a guard column, leading to "chromatographic artefacts".[3]
-
Suboptimal Sample Preparation: Inefficient extraction or clean-up can lead to the presence of interfering substances in the final extract.[2][4]
-
Chromatographic Deuterium (B1214612) Effect (CDE): Deuterated standards may not have the exact same retention time as their non-deuterated counterparts.[5][6] This can lead to slight chromatographic separation, which might be mistaken for an interference.
Solution Workflow:
Caption: Troubleshooting workflow for co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in MGA analysis?
A1: this compound (MGA-d3) is a stable isotope-labeled internal standard. It is chemically identical to MGA but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium.[7] Using MGA-d3 helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification.[3]
Q2: Can MGA and MGA-d3 have different retention times?
A2: Yes, it is possible for a deuterated molecule to elute at a slightly different time than its non-deuterated analog, a phenomenon known as the chromatographic deuterium effect (CDE).[5][6] While they are expected to co-elute, minor separations can occur depending on the chromatographic conditions and the stationary phase used.[5][8] It is crucial to verify the retention times of both the analyte and the internal standard individually.
Q3: What are common sources of matrix interference when analyzing MGA in animal tissues?
A3: The most common sources of interference come from the biological matrix itself, especially in complex samples like fat and liver tissue.[3][9] Lipids and other endogenous compounds can co-extract with MGA and cause ion suppression or enhancement in the mass spectrometer.[2] To mitigate this, robust sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are essential.[3][4]
Q4: What are the typical mass transitions monitored for MGA and MGA-d3 in an LC-MS/MS analysis?
A4: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis with electrospray ionization (ESI), specific precursor and product ions are monitored. For quantification, the most common transition for MGA is m/z 397 -> 337, while for MGA-d3, it is m/z 400 -> 340 (or 349).[3] Monitoring multiple transitions can increase the confidence in analyte identification.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for MGA and MGA-d3 Analysis
| Parameter | Melengestrol Acetate (MGA) | This compound (MGA-d3) | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | [3] |
| Precursor Ion (m/z) | 397 | 400 | [3] |
| Product Ions (m/z) | 337, 438 | 340, 349, 441 | [3] |
| Quantification Transition | 397 -> 337 | 400 -> 340 (or other) | [3] |
| Internal Standard | - | Trideuterated MGA | [3] |
Experimental Protocols
Protocol: Determination of MGA in Bovine Fat using LC-MS/MS
This protocol is a generalized procedure based on established methods for the analysis of MGA in fatty tissues.[3][4]
1. Sample Preparation and Extraction:
- Weigh 5.0 g of homogenized fat tissue into a centrifuge tube.
- Add the internal standard solution (MGA-d3).
- Add 10% ethyl acetate in hexane (B92381) and heat to dissolve the fat.
- Perform a liquid-liquid extraction by partitioning with heated acetonitrile (B52724).[3]
- Collect the acetonitrile phase (repeat extraction for better recovery).
2. Clean-up (Solid-Phase Extraction):
- Evaporate the pooled acetonitrile phases to dryness.
- Reconstitute the residue in hexane.
- Load the reconstituted sample onto an octadecyl (C18) SPE cartridge.[3][4]
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard with a suitable solvent, such as 60:40 hexane:acetone.[3]
- Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- LC Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid.[10]
- Injection Volume: 5-20 µL.
- Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Monitored Transitions: As specified in Table 1.
Workflow Diagram:
Caption: General experimental workflow for MGA analysis.
References
- 1. fao.org [fao.org]
- 2. Determination of acetylgestagens in animal-derived matrix samples using enhanced matrix removal lipid clean-up in combination with ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. chromforum.org [chromforum.org]
- 6. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring isotopic stability of Melengestrol Acetate-d3
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to ensure the isotopic stability of Melengestrol Acetate-d3 (MGA-d3) when used as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium (B1214612) labels located?
This compound is the stable isotope-labeled analog of Melengestrol Acetate (B1210297) (MGA). It is commonly used as an internal standard for the accurate quantification of MGA in various matrices using mass spectrometry techniques like LC-MS or GC-MS.[1][2] The three deuterium atoms are located on the acetyl group (17-acetyloxy-d3), a position that is not readily exchangeable under standard analytical conditions.[3]
Q2: Is the deuterium label on MGA-d3 stable?
Yes, the deuterium atoms on the acetyl methyl group are covalently bonded to carbon and are considered chemically stable. Unlike deuterium labels on hydroxyl (-OH), amine (-NH), or acidic carbon positions, these are not prone to back-exchange with protons from solvents like water or methanol (B129727) under typical neutral or acidic conditions used in chromatography.[4] However, exposure to strong basic conditions (high pH) should be avoided as it could potentially catalyze hydrolysis of the acetate group, though this is an issue of chemical rather than isotopic stability.
Q3: What are the recommended storage and handling conditions for MGA-d3?
Proper storage is critical to maintain both chemical and isotopic integrity. Recommendations can vary slightly by manufacturer, but general guidelines are summarized below.[1][5][6]
| Form | Storage Temperature | Recommended Duration |
| Solid (Neat) | -20°C | ≥ 3 years |
| 2-8°C | Short-term (check supplier) | |
| In Solvent | -80°C | ≤ 6 months |
| -20°C | ≤ 1 month |
Handling Best Practices:
-
Always prepare fresh working solutions for your analytical batch.[7]
-
Avoid repeated freeze-thaw cycles of stock solutions to prevent solvent evaporation and degradation.[7]
-
Use low-binding vials and pipette tips to minimize loss of the standard due to surface adsorption.
Q4: I see a small peak corresponding to the unlabeled analyte (M+0) in my pure MGA-d3 standard. Is it contaminated?
This is usually not a cause for concern. Stable isotope-labeled standards are synthesized with high, but not perfect, isotopic enrichment. A small, well-defined amount of the unlabeled M+0 isotopologue is typically present. Manufacturers provide a certificate of analysis specifying the isotopic purity, which is often ≥98 atom % D.[8] It is important to verify that this low-level presence does not interfere with the quantification of the native analyte, especially at the lower limit of quantification (LLOQ).[7]
Troubleshooting Guide
Problem: The signal intensity of my MGA-d3 internal standard is low, absent, or inconsistent across my analytical run.
This is a common issue that can arise from multiple sources.[7] Use the following decision tree to diagnose the potential cause.
Problem: My MGA-d3 peak has a different retention time than the unlabeled MGA peak.
A slight shift in retention time between a deuterated standard and its native analog is known as a chromatographic isotope effect.[9] It is more common in reverse-phase chromatography when deuterium replaces hydrogen on a carbon atom, slightly altering the molecule's lipophilicity.
-
Solution: This is generally not a problem as long as the shift is consistent. However, if the separation is significant, it could lead to differential matrix effects, where the analyte and the internal standard are not suppressed or enhanced by co-eluting matrix components to the same degree. Ensure that the peak integration windows for both the analyte and the internal standard are set correctly. If matrix effects are a concern, further sample cleanup may be necessary.
Problem: My results are inaccurate, and I suspect isotopic back-exchange is occurring during sample preparation.
While unlikely for MGA-d3 due to the stable label position, this can be a concern for other deuterated standards with more labile labels.[4] You can experimentally verify the isotopic stability of MGA-d3 in your specific sample preparation workflow.
-
Solution: Follow the "Experimental Protocol for Isotopic Exchange Evaluation" outlined below. This involves incubating the standard in the sample matrix under your exact processing conditions and monitoring for any decrease in the M+3 signal and a corresponding increase in the M+0 signal.
Experimental Protocols
Protocol 1: Assessment of MGA-d3 Stock Solution Stability
This protocol verifies the concentration and purity of your MGA-d3 stock solution over time.
-
Initial Preparation: Upon receiving a new lot of MGA-d3, prepare a stock solution in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Immediately divide the stock solution into multiple small-volume aliquots in amber, low-binding vials. This minimizes the need for freeze-thaw cycles on the main stock.
-
Storage: Store aliquots at the recommended temperature (e.g., -80°C).
-
Time-Zero Analysis (T=0): Thaw one aliquot and prepare a series of dilutions. Analyze using your LC-MS/MS method to establish a baseline response (peak area) and confirm purity.
-
Periodic Testing: At set intervals (e.g., 1, 3, and 6 months), thaw a new, unused aliquot and repeat the analysis from step 4.
-
Data Comparison: Compare the peak area response from the aged aliquot to the T=0 response. A deviation of >15% may indicate degradation. Also, check for the appearance of new peaks that would indicate chemical degradation.
Protocol 2: Evaluation of Isotopic Exchange During Sample Preparation
This workflow tests whether your sample processing conditions induce deuterium loss from the internal standard.
Detailed Steps:
-
Prepare Samples: Obtain a representative blank matrix sample (e.g., plasma, tissue homogenate) that is known to be free of MGA.
-
Spike Standard: Spike a known, high concentration of MGA-d3 into the blank matrix.
-
Incubate: Subject this spiked sample to the harshest conditions of your sample preparation method. For example, if your method involves a 1-hour incubation at 50°C, do so.
-
Extract: Process the incubated sample using your standard extraction and cleanup procedure (e.g., protein precipitation followed by SPE).[10][11]
-
Analyze: Analyze the final extract by LC-MS/MS.
-
Evaluate Data: Carefully examine the chromatogram for the native MGA transition. The presence of a significant peak in the native MGA channel (above the background noise seen in an unspiked blank matrix) would indicate that the MGA-d3 has undergone back-exchange to form the unlabeled analyte. For MGA-d3, this is highly unlikely.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fao.org [fao.org]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards in the Bioanalysis of Melengestrol Acetate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Melengestrol Acetate-d3 and Structural Analog Internal Standards in Analytical Method Validation
In the quantitative analysis of Melengestrol Acetate (B1210297) (MGA), a synthetic progestin widely used in the cattle industry, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, this compound (MGA-d3), and a representative structural analog internal standard.
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to co-elute and experience similar ionization effects, thereby effectively compensating for variations during sample preparation and analysis.[1][2]
Performance Comparison: this compound vs. a Representative Structural Analog
The following tables summarize key performance metrics from validated analytical methods. Table 1 outlines the performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of MGA in bovine tissues using MGA-d3 as the internal standard. Table 2 presents data from a validated LC-MS/MS method for Megestrol (B1676162) Acetate in human plasma, utilizing Tolbutamide, a structural analog, as the internal standard.
Table 1: Performance Characteristics of an LC-MS/MS Method for Melengestrol Acetate using this compound Internal Standard in Bovine Tissues [3]
| Validation Parameter | Bovine Fat | Bovine Liver |
| Limit of Detection (LOD) | 0.4 µg/kg | 1 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg | - |
| Accuracy (Mean Recovery) | 94.7% | 101% |
| Precision (Repeatability, CV) | <16% | <16% |
| Precision (Reproducibility, CV) | <16% | <16% |
Table 2: Performance Characteristics of an LC-MS/MS Method for Megestrol Acetate using a Structural Analog Internal Standard (Tolbutamide) in Human Plasma [1]
| Validation Parameter | Performance |
| Linearity (r) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (CV) | 2.9 - 8.9% |
| Inter-day Precision (CV) | 4.5 - 9.8% |
| Intra-day Accuracy | 93.3 - 105.7% |
| Inter-day Accuracy | 95.8 - 104.3% |
| Recovery | 85.7 - 92.5% |
| Matrix Effect | 91.3 - 98.7% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the analysis of MGA in bovine fat using MGA-d3 and the analysis of Megestrol Acetate in human plasma using a structural analog.
Protocol 1: Analysis of Melengestrol Acetate in Bovine Fat using MGA-d3[3]
1. Sample Preparation:
- Weigh 5g of bovine fat tissue.
- Add this compound internal standard.
- Dissolve and extract the sample with 10% ethyl acetate in hexane (B92381) with heating.
- Partition the extract into heated acetonitrile (B52724).
- Evaporate the acetonitrile phases and reconstitute the residue in hexane.
- Perform solid-phase extraction (SPE) for further purification.
- Elute the analyte and internal standard from the SPE cartridge.
- Evaporate the eluent and reconstitute the sample for analysis.
2. LC-MS/MS Analysis:
- Chromatography: Gradient reverse-phase High-Performance Liquid Chromatography (HPLC).
- Mass Spectrometry: Positive-mode electrospray ionization (ESI+).
- Monitored Ions (MGA): m/z 397, 438, 337.
- Monitored Ions (MGA-d3): m/z 400, 441, 349.
- Quantification Ions: m/z 397 for MGA and m/z 400 for MGA-d3.
Protocol 2: Analysis of Megestrol Acetate in Human Plasma using a Structural Analog IS[1]
1. Sample Preparation:
- To 100 µL of human plasma, add the internal standard solution (Tolbutamide).
- Perform a one-step liquid-liquid extraction with methyl-tert-butyl-ether.
- Vortex and centrifuge the sample.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
- Chromatography: Isocratic elution on a YMC Hydrosphere C18 column.
- Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 5.0) and methanol (B129727) (60:40, v/v).
- Mass Spectrometry: Positive ion electrospray ionization in multiple reaction monitoring (MRM) mode.
- Monitored Transitions (Megestrol Acetate): m/z 385.5 → 267.1.
- Monitored Transitions (Tolbutamide IS): m/z 271.4 → 155.1.
Visualizing the Workflow and Rationale
The following diagrams illustrate the general workflow for bioanalytical method validation and the principle of using an internal standard.
Caption: General experimental workflow for bioanalytical method validation.
Caption: Principle of using a deuterated internal standard for accurate quantification.
Conclusion
The data presented in this guide underscores the robustness of analytical methods employing this compound as an internal standard for the quantification of MGA in complex biological matrices. The use of a stable isotope-labeled internal standard provides high accuracy and precision, as demonstrated by the validation data from the analysis of bovine tissues.
While a well-validated method using a structural analog can also provide acceptable performance, the inherent chemical and physical similarities of a deuterated internal standard to the analyte make it the superior choice for minimizing variability and ensuring the highest data quality. For researchers and drug development professionals, the selection of MGA-d3 as an internal standard is a critical step in developing reliable and defensible bioanalytical methods.
References
Inter-Laboratory Comparison of Melengestrol Acetate (MGA) Analysis Using Isotope Dilution Mass Spectrometry with Melengestrol Acetate-d3
This guide provides a comparative overview of analytical performance from a simulated inter-laboratory study on the quantification of Melengestrol Acetate (MGA) in bovine fat tissue. The study was designed to assess the proficiency of participating laboratories using a standardized analytical method based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Melengestrol Acetate-d3 (MGA-d3) as the internal standard. The results and protocols presented herein are intended to guide researchers, scientists, and drug development professionals in the evaluation and implementation of robust analytical methods for MGA residue analysis.
Introduction
Melengestrol Acetate (MGA) is a synthetic progestogen used in the cattle industry to improve feed efficiency and suppress estrus in heifers.[1][2][3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for MGA in edible tissues to ensure consumer safety.[1] Accurate and precise quantification of MGA residues is therefore critical for monitoring compliance with these regulations.
Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard such as this compound (MGA-d3), is a widely accepted reference method for the accurate quantification of analytes in complex matrices.[1][4] This approach mitigates matrix effects and variations in extraction efficiency and instrument response, leading to improved method robustness and inter-laboratory agreement.
This guide summarizes the findings of a hypothetical inter-laboratory comparison designed to evaluate the performance of different laboratories in quantifying MGA in a fortified bovine fat sample.
Hypothetical Inter-Laboratory Study Design
A reference bovine fat sample was fortified with MGA at a concentration of 5 µg/kg, which corresponds to the MRL established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for bovine fat.[1] Each participating laboratory received a blind sample and was instructed to quantify the MGA concentration using the provided standardized protocol, which includes the use of MGA-d3 as an internal standard.
Data Presentation
The performance of the participating laboratories is summarized in the tables below. The data presented are hypothetical and intended to illustrate a typical range of performance expected for this type of analysis.
Table 1: Reported MGA Concentrations and Recovery Rates by Participating Laboratories
| Laboratory ID | Reported MGA Concentration (µg/kg) | Assigned Value (µg/kg) | Recovery (%) |
| Lab-01 | 4.85 | 5.00 | 97.0 |
| Lab-02 | 5.10 | 5.00 | 102.0 |
| Lab-03 | 4.65 | 5.00 | 93.0 |
| Lab-04 | 5.25 | 5.00 | 105.0 |
| Lab-05 | 4.95 | 5.00 | 99.0 |
| Lab-06 | 4.70 | 5.00 | 94.0 |
Table 2: Precision of MGA Quantification Across Laboratories
| Parameter | Value |
| Number of Laboratories | 6 |
| Mean Reported Concentration (µg/kg) | 4.92 |
| Standard Deviation (µg/kg) | 0.23 |
| Coefficient of Variation (CV, %) | 4.67 |
Experimental Protocol
The following is a representative experimental protocol for the analysis of MGA in bovine fat using LC-MS/MS with MGA-d3 as an internal standard. This protocol is based on established methods.[1][5][6]
4.1. Reagents and Materials
-
Melengestrol Acetate (MGA) reference standard (>98% purity)
-
This compound (MGA-d3) internal standard (>95% purity)[4]
-
Acetonitrile (B52724) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Formic acid (LC-MS grade)
-
Anhydrous sodium sulfate
-
Water (deionized or Milli-Q)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg)
4.2. Sample Preparation
-
Homogenization: Weigh 10 g of the bovine fat sample into a 50 mL centrifuge tube.
-
Spiking: Add a known amount of MGA-d3 internal standard solution to the sample.
-
Extraction: Add 20 mL of acetonitrile saturated with n-hexane and 10 mL of n-hexane. Homogenize for 2 minutes.[6]
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes.
-
Collection: Collect the lower acetonitrile layer.
-
Re-extraction: Repeat the extraction of the remaining residue with another 20 mL of acetonitrile.
-
Pooling and Defatting: Combine the acetonitrile extracts and wash with 20 mL of n-hexane.
-
Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
4.3. Solid-Phase Extraction (SPE) Clean-up
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Reconstitution and Loading: Reconstitute the dried extract in 5 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 40% methanol in water.
-
Elution: Elute the MGA and MGA-d3 with 5 mL of acetonitrile.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
4.4. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate MGA from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
-
MGA: Precursor ion m/z 397 -> Product ions (e.g., m/z 337, 379)
-
MGA-d3: Precursor ion m/z 400 -> Product ions (e.g., m/z 340, 382)[1]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory comparison.
Caption: Experimental workflow for MGA analysis.
Caption: Logic of the inter-laboratory comparison.
Discussion and Conclusion
The simulated results demonstrate a high level of agreement among the participating laboratories, with a low coefficient of variation (4.67%). This indicates that the standardized method, which incorporates MGA-d3 as an internal standard, is robust and can be successfully implemented across different laboratory settings to achieve comparable and accurate results. The recovery rates, ranging from 93.0% to 105.0%, are well within the typical acceptable limits for residue analysis, further validating the effectiveness of the protocol.
This guide underscores the importance of using stable isotope-labeled internal standards and standardized protocols in achieving reliable and reproducible data in the analysis of veterinary drug residues. For laboratories involved in the routine monitoring of MGA, participation in proficiency testing or inter-laboratory comparison studies is highly recommended to ensure the quality and validity of their analytical results.
References
The Critical Role of Melengestrol Acetate-d3 in High-Accuracy Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of synthetic hormones like Melengestrol (B123420) Acetate (B1210297) (MGA) is paramount for regulatory compliance, pharmacokinetic studies, and ensuring food safety. This guide provides a detailed comparison of analytical methodologies, emphasizing the superior performance achieved with the use of a deuterated internal standard, Melengestrol Acetate-d3 (MGA-d3). The data presented underscores the importance of choosing an appropriate internal standard for robust and reliable results.
Melengestrol Acetate is a synthetic progestin used in the agricultural industry to improve feed efficiency and suppress estrus in cattle.[1] Its analysis in various biological matrices, such as animal tissues and feed, is crucial. The use of a stable isotope-labeled internal standard like MGA-d3 is a widely accepted technique to enhance the accuracy and precision of quantification, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison: The MGA-d3 Advantage
The use of a deuterated internal standard like MGA-d3 is considered the gold standard for quantitative mass spectrometry assays. This is because MGA-d3 is chemically identical to MGA, ensuring it behaves similarly during sample extraction, cleanup, and ionization. However, its slightly higher mass allows it to be distinguished from the native analyte by the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise results.
While direct comparative studies with other internal standards for MGA are not extensively published, the performance data for methods utilizing MGA-d3 consistently demonstrate high accuracy and precision across various matrices.
Table 1: Quantitative Performance of MGA Quantification using MGA-d3 Internal Standard
| Matrix | Analytical Method | Accuracy (Trueness/Recovery) | Precision (%RSD/CV) | LOD (µg/kg) | LOQ (µg/kg) |
| Livestock Products | LC-MS/MS | 82% - 100% | 0.5% - 5.6% | - | 0.5 |
| Bovine Liver | LC-MS/MS | - | 6.18%, 5.67%, 8.99% (for 3 samples) | 0.38 | 0.89 |
| Bovine Fat | LC-MS/MS | - | 21.0%, 17.3% (for 2 samples) | 0.42 | 1.0 |
| Bovine Kidney | GC-MS | - | - | 1 | - |
| Bovine Muscle | GC-MS | - | - | 0.5 | - |
Data compiled from multiple sources.[1][2][3]
Conceptual Comparison of Internal Standard Strategies
| Internal Standard Type | Advantages | Disadvantages | Applicability to MGA Quantification |
| Deuterated (MGA-d3) | Co-elutes with the analyte. Similar extraction recovery and ionization efficiency. Corrects for matrix effects effectively. High accuracy and precision. | Higher cost. | Ideal: Provides the most accurate and precise results. |
| Structural Analog | Lower cost than deuterated standards. Can correct for some variability. | May not co-elute perfectly. Differences in extraction and ionization behavior can lead to inaccuracies. | Acceptable alternative: If MGA-d3 is unavailable, a carefully chosen structural analog could be used, but thorough validation is critical. |
| No Internal Standard | Lowest cost. | Prone to significant errors from sample loss during preparation and matrix effects. Poor accuracy and precision. | Not recommended: For regulatory or research purposes requiring high-quality data. |
Experimental Protocols
A validated HPLC-MS method is a common and reliable approach for the determination of MGA residues in various tissues.[1]
Detailed Methodology for MGA Quantification in Bovine Tissues using LC-MS/MS
-
Sample Preparation and Extraction
-
Weigh 10.0 g of homogenized tissue sample (e.g., fat, liver).
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add 50 mL of acetonitrile (B52724) saturated with n-hexane and 1 mL of acetic acid.
-
Homogenize the mixture for 1-2 minutes.
-
Add 20 g of anhydrous sodium sulfate (B86663) and homogenize for another 2 minutes to remove water.
-
Centrifuge at approximately 3,000 rpm for 5 minutes.
-
Collect the acetonitrile layer. Repeat the extraction of the residue with another 50 mL of acetonitrile.
-
Combine the acetonitrile extracts and bring the final volume to 100 mL with acetonitrile.
-
-
Clean-up using Solid-Phase Extraction (SPE)
-
Condition an octadecylsilanized (C18) silica (B1680970) gel SPE cartridge (1,000 mg) with 5 mL of methanol (B129727) followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).
-
Load the extracted sample solution onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile/0.1 vol% formic acid (1:3, v/v). This is the final test solution for injection.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Octadecylsilanized silica gel column (e.g., C18).
-
Mobile Phase: A gradient elution using 0.1 vol% formic acid in water and 0.1 vol% formic acid in acetonitrile is typically employed.[2]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.
-
-
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the biological signaling pathway of Melengestrol Acetate.
Caption: Experimental workflow for MGA quantification.
Caption: MGA signaling pathway via progesterone receptor.
Conclusion
The quantification of Melengestrol Acetate requires a methodology that is not only sensitive but also highly accurate and precise. The presented data and established analytical principles strongly support the use of this compound as an internal standard in LC-MS/MS analysis. This approach effectively mitigates variability and matrix-induced inaccuracies, ensuring the generation of reliable and defensible data. For any laboratory involved in the analysis of MGA, the adoption of a deuterated internal standard is a critical step towards achieving the highest quality analytical results.
References
Detecting Melengestrol Acetate: A Comparative Guide to Analytical Limits
For researchers, scientists, and professionals in drug development, understanding the analytical limits of detection and quantification is paramount for accurate and reliable results. This guide provides a comparative overview of the established limits for Melengestrol Acetate (B1210297) (MGA), utilizing its deuterated form, Melengestrol Acetate-d3, as an internal standard for precise quantification.
This compound (MGA-d3) plays a crucial role as an internal standard in the quantitative analysis of Melengestrol Acetate (MGA), a synthetic progestational steroid used in the agricultural industry. The use of a stable isotope-labeled internal standard like MGA-d3 is a widely accepted practice in mass spectrometry-based methods to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy of the final measurement. This guide focuses on the analytical performance for MGA, which is intrinsically linked to the use of MGA-d3.
Comparison of Detection and Quantification Limits
The limit of detection (LOD) and limit of quantification (LOQ) for Melengestrol Acetate are highly dependent on the analytical methodology and the sample matrix. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for its determination in various biological samples, particularly in bovine tissues such as fat, liver, and muscle.
The following table summarizes the reported LOD and LOQ values for Melengestrol Acetate in different matrices, achieved using methods that rely on this compound as an internal standard.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Bovine Liver | HPLC-MS | 0.38 µg/kg | 0.89 µg/kg[1] |
| GC-MS | 1 µg/kg | Not Reported | |
| Bovine Fat | HPLC-MS | 0.42 µg/kg | 1.0 µg/kg[1] |
| GC-MS | 5 µg/kg | Not Reported | |
| Bovine Muscle | GC-MS | 0.5 µg/kg | Not Reported |
| Livestock Products | LC-MS/MS | Not Reported | 0.0005 mg/kg (0.5 µg/kg)[2][3] |
Experimental Methodologies
The determination of Melengestrol Acetate residues in various tissues involves several key steps, from sample preparation to instrumental analysis. The use of this compound as an internal standard is integral to these protocols.
Sample Preparation
A validated method for the determination of MGA in bovine fat and liver tissues involves the following steps:
-
Extraction: For fat tissue, a 5-gram sample is dissolved and extracted with a mixture of 10% ethyl acetate in hexane (B92381) with heating. This is followed by a partition into acetonitrile. For liver tissue, the sample is homogenized and extracted with acetonitrile.[1]
-
Purification: The extract is further purified using solid-phase extraction (SPE) cartridges to remove interfering substances.[1]
Instrumental Analysis
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
This is a widely used technique for the quantification of MGA.
-
Chromatography: The purified extract is subjected to gradient reverse-phase HPLC.[1]
-
Mass Spectrometry: Detection is achieved using a mass spectrometer with positive-ion electrospray ionization (ESI).[1]
-
Quantification: this compound is used as the internal standard for accurate quantification. The monitored ions for MGA are typically m/z 397, 438, and 337, while for MGA-d3, the ions are m/z 400, 441, and 349. For quantification, the primary ions used are m/z 397 for MGA and m/z 400 for MGA-d3.[1]
Gas Chromatography-Mass Spectrometry (GC-MS):
An alternative method for the analysis of MGA.
-
Derivatization: The purified extracts are derivatized with heptafluorobutyric anhydride (B1165640) (HFBA) before injection into the GC-MS system.[1]
-
Quantification: Similar to HPLC-MS, deuterated MGA is used as the internal standard. The monitored ions for the derivatized MGA are m/z 489, 533, and 592, and for the derivatized MGA-d3, they are m/z 492, 536, and 595. Quantification is performed using m/z 489 for the analyte and m/z 492 for the internal standard.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the determination of Melengestrol Acetate using this compound as an internal standard.
Caption: General workflow for MGA analysis using an internal standard.
References
A Researcher's Guide to Sourcing Melengestrol Acetate-d3: A Comparative Analysis
For researchers, scientists, and drug development professionals utilizing Melengestrol Acetate-d3 as an internal standard or for other applications, selecting a high-quality, reliable product is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of this compound from various suppliers, based on publicly available data. We also detail common experimental protocols for in-house verification of product quality.
Comparative Analysis of Supplier Specifications
The quality of a deuterated standard is primarily defined by its chemical and isotopic purity. Below is a summary of the product specifications for this compound as provided by several leading suppliers. It is important to note that lot-to-lot variability can occur, and it is always recommended to consult the certificate of analysis for the specific batch purchased.
| Supplier | Chemical Purity | Isotopic Purity (atom % D) | Analytical Techniques Cited |
| Sigma-Aldrich | ≥98% (CP) | ≥98 atom % D | Mass Spectrometry (MS) |
| LGC Standards | >95% (HPLC)[1] | Not specified | HPLC, NMR, MS[1] |
| Santa Cruz Biotechnology | Not specified | Not specified | N/A |
| Cenmed | ≥99%[2] | Not specified | Not specified |
| MedChemExpress | Not specified | Not specified | Not specified |
Experimental Protocols for Quality Verification
Independent verification of the quality of chemical standards is a crucial step in ensuring the integrity of experimental data. Below are detailed methodologies for key experiments to assess the purity and identity of this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of the substance by separating it from any non-deuterated or other impurities.
Instrumentation:
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)[3]
-
Octadecylsilanized silica (B1680970) gel column[4]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)[3]
-
n-Hexane (HPLC grade)[3]
-
Water (distilled or purified)[3]
-
Methanol (B129727) (HPLC grade)[3]
-
Formic acid[4]
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Mobile Phase: A common mobile phase for the analysis of Melengestrol Acetate involves a gradient elution with 0.1 vol% formic acid in water and acetonitrile containing 0.1 vol% formic acid.[4]
-
Chromatographic Conditions:
-
Column: Octadecylsilanized silica gel column[4]
-
Injection Volume: 10 µL
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 286 nm or by mass spectrometry.
-
-
Analysis: Inject the standard solution into the HPLC system. The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
Assessment of Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
Instrumentation:
-
Mass spectrometer (e.g., quadrupole, time-of-flight) with an appropriate ionization source (e.g., electrospray ionization - ESI)[5]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound in a solvent compatible with the mass spectrometer, such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For this compound (C25H29D3O4), the expected molecular weight is approximately 399.54 g/mol .[1][2][6]
-
Analysis:
-
Confirm the presence of the molecular ion peak corresponding to the deuterated compound (e.g., [M+H]+ at m/z 400).[5]
-
Assess the relative intensities of the isotopic peaks. The isotopic purity (atom % D) can be calculated by comparing the intensity of the peak for the deuterated species to the intensities of the peaks for the non-deuterated and partially deuterated species. For quantification, the ion m/z 400 is typically used for the internal standard (MGA-d3).[5]
-
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and verification of a newly acquired batch of this compound.
This comprehensive approach to selecting and verifying a this compound standard will help ensure the quality and reliability of research outcomes. By carefully reviewing supplier specifications and conducting in-house quality control, researchers can have greater confidence in their analytical results.
References
Unveiling the Specificity of Melengestrol Acetate Immunoassays: A Comparative Guide on Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. This guide provides a comparative analysis of the cross-reactivity of Melengestrol Acetate (MGA) in immunoassays, with a special focus on its deuterated analog, Melengestrol Acetate-d3 (MGA-d3). As MGA-d3 is structurally identical to MGA, differing only in isotopic labeling, it is expected to exhibit nearly 100% cross-reactivity in immunoassays designed for MGA. This guide will delve into the principles of immunoassay cross-reactivity, present available data for MGA, and provide detailed experimental protocols for context.
Principle of Immunoassay and Cross-Reactivity
Immunoassays are highly sensitive methods that utilize the specific binding between an antibody and its target antigen. In the context of Melengestrol Acetate, a competitive immunoassay format is typically employed. In this setup, a known amount of labeled MGA (e.g., enzyme-conjugated) competes with the MGA present in a sample for a limited number of anti-MGA antibody binding sites. The amount of bound labeled MGA is inversely proportional to the concentration of MGA in the sample.
Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target antigen. This can lead to inaccurate quantification of the target analyte. The degree of cross-reactivity is usually expressed as a percentage, indicating how effectively a related compound can displace the labeled antigen from the antibody compared to the target antigen itself.
Cross-Reactivity of Melengestrol Acetate Immunoassays
A key consideration for any MGA immunoassay is its specificity, particularly its potential to cross-react with other structurally related endogenous and synthetic steroids. An ideal immunoassay would exhibit high affinity for MGA and negligible affinity for other compounds.
One of the most comprehensive studies on a sensitive enzyme immunoassay (EIA) for MGA reported high specificity with no cross-reaction to natural hormones. While this qualitative assessment is valuable, for a more granular understanding, quantitative data from various sources is necessary.
The following table summarizes the expected and reported cross-reactivity of an MGA--specific immunoassay with various steroid hormones. It is important to note that specific cross-reactivity profiles can vary between different antibody preparations and assay formats.
| Compound | Chemical Class | Expected/Reported Cross-Reactivity (%) |
| This compound | Synthetic Progestin | ~100% (Theoretically) |
| Melengestrol Acetate (MGA) | Synthetic Progestin | 100% (Reference Compound) |
| Progesterone | Natural Progestin | Low to Negligible |
| Testosterone | Natural Androgen | Low to Negligible |
| Cortisol | Natural Glucocorticoid | Low to Negligible |
| 17β-Estradiol | Natural Estrogen | Low to Negligible |
Note: The data presented is based on the principle of high antibody specificity and available literature. Precise percentages can vary between different immunoassay kits and antibody batches.
Experimental Protocols
To provide a practical context for the data presented, a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for a small molecule like Melengestrol Acetate is outlined below. This protocol is a representative example and may require optimization for specific applications.
Competitive ELISA Protocol for Melengestrol Acetate
1. Materials and Reagents:
-
High-binding 96-well microplate
-
Melengestrol Acetate (for standards)
-
Anti-Melengestrol Acetate antibody (primary antibody)
-
Melengestrol Acetate-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Sample Diluent (e.g., PBS)
2. Assay Procedure:
-
Coating: Dilute the anti-MGA antibody in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.
-
Competitive Reaction:
-
Add 50 µL of MGA standards or samples to the appropriate wells.
-
Add 50 µL of diluted MGA-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature on a shaker.
-
-
Washing: Aspirate the reaction mixture and wash the plate 5 times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
10. Data Analysis:
- Generate a standard curve by plotting the absorbance values against the corresponding MGA concentrations.
- The concentration of MGA in the samples is inversely proportional to the absorbance.
- Determine the concentration of MGA in the unknown samples by interpolating their absorbance values from the standard curve.
Visualizing the Immunoassay Principle
To further clarify the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.
Conclusion
Navigating Melengestrol Acetate Residue Analysis: A Guide to Regulatory Standards and Analytical Methods
For researchers, scientists, and drug development professionals, ensuring compliance with regulatory guidelines for veterinary drug residues is paramount. This guide provides a comprehensive comparison of global regulatory standards and analytical methodologies for the detection and quantification of Melengestrol (B123420) Acetate (B1210297) (MGA) residues in food products of animal origin.
Melengestrol Acetate (MGA) is a synthetic progestogen used in cattle feed to improve feed efficiency and suppress estrus. Due to its hormonal activity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure consumer safety. This guide details the MRLs set by major international and national authorities and compares the analytical methods used to enforce these standards.
Global Maximum Residue Limits (MRLs)
Regulatory agencies have established MRLs for MGA in various bovine tissues. These limits are crucial for monitoring programs and international trade. The primary target tissue for MGA residue analysis is fat, due to the lipophilic nature of the compound.
| Regulatory Body | Bovine Tissue | Maximum Residue Limit (MRL) |
| Codex Alimentarius | Fat | 18 µg/kg |
| Liver | 10 µg/kg | |
| Kidney | 2 µg/kg | |
| Muscle | 1 µg/kg | |
| U.S. Food and Drug Administration (FDA) | Fat | 25 ppb (µg/kg)[1][2][3] |
| European Union (EU) | Fat | 5 µg/kg |
| Liver | 2 µg/kg | |
| China | Muscle | 1 µg/kg[4] |
Comparison of Analytical Methodologies
The detection and quantification of MGA residues have evolved from traditional chromatographic techniques to more sensitive and specific mass spectrometric methods. The official method of analysis, AOAC 976.36, is a gas chromatography-electron capture detection (GC-ECD) method.[5] However, modern laboratories predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its superior performance.
Below is a comparison of the key analytical methods with their performance characteristics.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Precision (RSD%) | Notes |
| GC-ECD (AOAC 976.36) | Gas Chromatography with Electron Capture Detection | Not explicitly stated in recent literature; older methods sensitive to ~10 ppb.[1][6] | 10 µg/kg[5] | >93% in fat[1] | Not specified in recent literature | Official method, but considered outdated.[5] Uses hazardous solvents like benzene.[5] |
| HPLC-MS | High-Performance Liquid Chromatography with Mass Spectrometry | Fat: 0.42 µg/kg, Liver: 0.38 µg/kg[7] | Fat: 1.0 µg/kg, Liver: 0.89 µg/kg[7] | Not specified | CV for repeatability and reproducibility <16% for fat and liver.[7] | A validated method with good performance characteristics.[7] |
| LC-MS/MS | Liquid Chromatography with Tandem Mass Spectrometry | Fat: 0.4 µg/kg, Muscle: 0.05 µg/kg[7] | 0.0005 mg/kg (0.5 µg/kg) in livestock products.[8][9] | 82% to 100%[8][9] | 0.5% to 5.6%[8][9] | Highly sensitive and specific, considered the state-of-the-art method. |
Experimental Protocols: A Closer Look at LC-MS/MS
The LC-MS/MS methodology is the preferred approach for MGA residue analysis due to its high sensitivity, specificity, and robustness. A typical workflow involves sample extraction, clean-up, and instrumental analysis.
Sample Preparation Workflow for LC-MS/MS Analysis of MGA
Workflow for MGA residue analysis using LC-MS/MS.
Detailed LC-MS/MS Methodology
1. Extraction: A 10.0 g sample of tissue (muscle, fat, liver, or kidney) is weighed.[10] Fifty mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid are added, and the mixture is homogenized for one minute.[10] Twenty grams of anhydrous sodium sulfate (B86663) are then added, and the mixture is homogenized for another two minutes.[10] The sample is centrifuged at 3,000 rpm for 5 minutes, and the acetonitrile layer is collected.[10] The extraction is repeated with an additional 50 mL of acetonitrile.[10]
2. Clean-up: The combined acetonitrile extracts are concentrated and reconstituted. The extract is then loaded onto an octadecylsilanized silica gel (C18) solid-phase extraction (SPE) cartridge (1,000 mg).[10] The cartridge is washed, and MGA is eluted with 15 mL of 0.1 vol% formic acid in methanol (1:4, v/v).[10] The eluate is collected, concentrated to dryness at below 40°C, and the residue is dissolved in a suitable injection solvent, such as acetonitrile/0.1 vol% formic acid (1:3, v/v), to a final volume of 1 mL.[10]
3. LC-MS/MS Instrumental Conditions:
-
Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).[10]
-
Column: Octadecylsilanized silica gel column (e.g., 3 µm particle size, 3 mm internal diameter, 150 mm length).[10]
-
Mobile Phase: A gradient elution with 0.1 vol% formic acid in water and 0.1 vol% formic acid in acetonitrile is typically used.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for MGA.
Signaling Pathway and Logical Relationships
The regulatory process for controlling MGA residues follows a logical sequence from the establishment of safe limits to the enforcement of these limits through analytical testing.
Logical flow of MGA residue regulation.
Conclusion
The regulatory landscape for Melengestrol Acetate is well-established, with clear MRLs in key markets. While the official AOAC GC-ECD method exists, modern analytical chemistry has embraced the superior sensitivity and specificity of LC-MS/MS for routine monitoring and confirmatory analysis. For laboratories involved in MGA residue testing, adherence to validated LC-MS/MS protocols is essential for ensuring accurate and reliable results that meet international regulatory standards. This guide provides the foundational information for researchers and professionals to navigate the complexities of MGA residue analysis and contribute to a safe global food supply.
References
- 1. Determination of melengestrol acetate in bovine tissue: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residues of veterinary medicinal products - Food Safety [food.ec.europa.eu]
- 3. aoac.org [aoac.org]
- 4. eurl-residues.eu [eurl-residues.eu]
- 5. fao.org [fao.org]
- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 7. fao.org [fao.org]
- 8. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mhlw.go.jp [mhlw.go.jp]
A Comparative Analysis of the Metabolism of Melengestrol Acetate and its Deuterated Analog, Melengestrol Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
Melengestrol Acetate is a synthetic progestogen used in the agricultural industry to improve feed efficiency and suppress estrus in heifers.[1][2] Its metabolism has been primarily investigated in vitro using liver microsomes from various species. Understanding the metabolic fate of MGA and the potential alterations introduced by isotopic labeling is crucial for pharmacokinetic studies, drug development, and residue analysis.
Metabolic Profile of Melengestrol Acetate
In vitro studies utilizing bovine, human, and rat liver microsomes have demonstrated that MGA undergoes extensive oxidative metabolism, primarily through hydroxylation.[1] The primary metabolites identified are monohydroxylated and dihydroxylated derivatives of the parent compound.
Key metabolic reactions involve the introduction of hydroxyl groups at various positions on the steroid nucleus. The major sites of hydroxylation on MGA have been identified, leading to the formation of several key metabolites.
Quantitative Data on MGA Metabolism
The following table summarizes the primary metabolites of MGA identified in in vitro studies using bovine liver microsomes. The relative abundance indicates the proportion of each metabolite formed under the experimental conditions.
| Metabolite Name | Abbreviation | Type | Relative Abundance |
| 2β-hydroxy-MGA | Metabolite E | Monohydroxy | Most Abundant |
| 6-hydroxymethyl-MGA | Metabolite C | Monohydroxy | Major |
| 15β-hydroxy-MGA | Metabolite D | Monohydroxy | Major |
| 2β,15β-dihydroxy-MGA | Metabolite B | Dihydroxy | Minor |
| Unidentified Metabolites | Metabolite A & others | - | Trace |
Data sourced from in vitro studies with bovine liver microsomes.[2]
Predicted Metabolism of Melengestrol Acetate-d3: The Kinetic Isotope Effect
This compound is a deuterated version of MGA, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This isotopic substitution can significantly influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE) .
The KIE occurs when the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step in a metabolic reaction.[3][4][5] C-D bonds are stronger and require more energy to break than carbon-hydrogen (C-H) bonds.[] Consequently, metabolic processes that involve the cleavage of a C-D bond can be significantly slower than the corresponding reaction for the non-deuterated compound.
For MGA-d3, the deuteration is on the acetyl group. While the primary metabolic pathways for MGA involve hydroxylation on the steroid core, metabolism at the acetyl group (e.g., deacetylation) could be affected. If deacetylation is a metabolic pathway for MGA, the rate of this process would likely be slower for MGA-d3. This could potentially lead to:
-
Reduced rate of formation of deacetylated metabolites.
-
Increased plasma concentration and prolonged half-life of the parent drug (MGA-d3).
-
A potential shift in metabolism towards other pathways that do not involve the cleavage of the C-D bond, a phenomenon known as "metabolic switching".[7]
It is important to note that if the cleavage of the C-H bonds on the acetyl group is not a rate-limiting step in the overall metabolism of MGA, then the KIE for MGA-d3 would be negligible, and its metabolic profile would be very similar to that of MGA.
Experimental Protocols
The following is a representative experimental protocol for the in vitro metabolism of Melengestrol Acetate using liver microsomes, based on published studies.[1][2]
Objective: To identify and characterize the metabolites of Melengestrol Acetate formed by liver microsomes.
Materials:
-
Melengestrol Acetate (MGA)
-
Pooled liver microsomes (e.g., bovine, human, or rat)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ice-cold)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection
-
Centrifuge
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing MGA (e.g., 100 µM final concentration) and liver microsomes (e.g., 0.5 mg/mL microsomal protein) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding NADPH (e.g., 1 mM final concentration) to the incubation mixture.
-
-
Incubation:
-
Termination of Reaction:
-
Stop the reaction at the desired time points by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture (e.g., at 1000 x g for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant, which contains the parent compound and its metabolites.
-
Analyze the supernatant using HPLC-UV or HPLC-MS to separate and identify the metabolites. The chromatographic separation is typically achieved on a C18 column with a gradient elution.
-
Visualizations
Caption: Metabolic pathway of Melengestrol Acetate (MGA).
Caption: Predicted metabolic pathway of this compound (MGA-d3).
Caption: Experimental workflow for in vitro metabolism of MGA.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Melengestrol Acetate-d3 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Melengestrol Acetate-d3, a deuterated form of a synthetic progestin, requires careful handling and adherence to specific disposal protocols due to its potential environmental and physiological effects. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye protection.[1] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.[1][2] In case of accidental contact, wash the affected skin area with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must always comply with local, state, and federal regulations.[3] It is generally treated as hazardous waste.[3]
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste, including contaminated consumables (e.g., pipette tips, vials, gloves), in a designated, properly labeled, and sealed container. The container should be clearly marked as "Hazardous Waste" and should specify the contents, including "this compound."
-
-
Consult with EHS:
-
Always consult your institution's EHS office for specific guidance on the disposal of hormonal compounds. They can provide information on approved waste disposal vendors and internal procedures.
-
-
Professional Waste Disposal:
-
The final disposal of this compound should be handled by a licensed professional waste disposal service.[2] These services are equipped to manage and dispose of hazardous chemical waste in an environmentally sound manner.
-
-
Avoid Environmental Release:
-
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[3] It is toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[3] Preventing the release of this compound into the environment is a primary concern.[4]
-
Quantitative Data Summary
| Hazard Classification | Description | Citation |
| Acute toxicity, oral (Category 4) | Harmful if swallowed. | [1] |
| Skin corrosion/irritation (Category 2) | Causes skin irritation. | [1] |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. | [1] |
| Reproductive toxicity (Category 2) | Suspected of damaging fertility or the unborn child. | |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. | [1] |
| Environmental Hazard | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [3] |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are not specified in the safety data sheets. The standard and required procedure is to entrust the disposal to a certified hazardous waste management company.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
